molecular formula C26H19N3O4S B14889392 Ptp1B-IN-18

Ptp1B-IN-18

Cat. No.: B14889392
M. Wt: 469.5 g/mol
InChI Key: BWMULTFSOOKLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ptp1B-IN-18 is a potent and selective small-molecule inhibitor targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prominent therapeutic target for metabolic disorders . By selectively inhibiting PTP1B, this compound enhances insulin receptor phosphorylation and downstream signaling, potentially ameliorating insulin resistance, a fundamental defect in Type 2 Diabetes Mellitus (T2DM) . Concurrently, its action on the leptin pathway, through the dephosphorylation of JAK2, can increase leptin sensitivity, which is crucial for regulating energy balance and body mass, presenting a dual-targeted approach for researching obesity and diabetes . The global prevalence of T2DM and obesity underscores the critical research value of targeted therapeutics like PTP1B inhibitors . Despite the historical challenges in developing bioavailable and selective PTP1B inhibitors, ongoing research into compounds like this compound is vital for validating PTP1B as a drug target and exploring novel treatment strategies . This product is supplied for non-clinical research applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C26H19N3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

4-[[2-[(6-naphthalen-2-yloxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C26H19N3O4S/c30-24(27-19-8-5-17(6-9-19)25(31)32)15-34-26-28-22-12-11-21(14-23(22)29-26)33-20-10-7-16-3-1-2-4-18(16)13-20/h1-14H,15H2,(H,27,30)(H,28,29)(H,31,32)

InChI Key

BWMULTFSOOKLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC4=C(C=C3)N=C(N4)SCC(=O)NC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Ptp1B-IN-18: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin. Its role in dephosphorylating the insulin receptor and its substrates, as well as Janus kinase 2 (JAK2) downstream of the leptin receptor, has positioned it as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. Overexpression of PTP1B is linked to insulin resistance and tumorigenesis. Ptp1B-IN-18 is an orally active, complete mixed-type inhibitor of PTP1B, showing promise in the modulation of these pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on signaling pathways, relevant quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action: PTP1B Inhibition

This compound functions as a direct inhibitor of the PTP1B enzyme. Its mechanism has been characterized as a complete mixed-type inhibition , indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzymatic reaction.

The primary molecular action of this compound is to prevent the dephosphorylation of key signaling molecules. By inhibiting PTP1B, this compound effectively enhances and prolongs the phosphorylation status of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1). This leads to the potentiation of the insulin signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound against human PTP1B has been determined through kinetic studies. The key quantitative parameter is the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity.

CompoundParameterValueEnzyme
This compoundKi35.2 µMHuman PTP1B

Table 1: Inhibitory Potency of this compound. The inhibition constant (Ki) was determined through kinetic analysis of PTP1B activity in the presence of the inhibitor.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound has significant downstream effects on multiple signaling pathways.

Insulin Signaling Pathway

PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor, PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and metabolism. This compound, by inhibiting PTP1B, restores and enhances insulin sensitivity.

cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds & Activates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B Inhibits

Figure 1: this compound action on the Insulin Signaling Pathway. this compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and promoting downstream signaling for glucose uptake.

Leptin Signaling Pathway

Similar to its role in insulin signaling, PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2. Leptin is a crucial hormone in regulating energy balance and appetite. Inhibition of PTP1B by this compound is expected to enhance leptin sensitivity.

cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin_Receptor Binds & Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B Inhibits

Figure 2: this compound's effect on the Leptin Signaling Pathway. By inhibiting PTP1B, this compound enhances JAK2 phosphorylation and downstream STAT3 signaling.

Experimental Protocols

The characterization of this compound involves a series of in vitro enzymatic assays to determine its inhibitory activity and mechanism.

PTP1B Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of compounds against PTP1B using a colorimetric substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Monitor the absorbance at 405 nm over time to measure the formation of p-nitrophenol.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis for Ki Determination

To determine the inhibition constant (Ki) and the mode of inhibition, the enzymatic assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).

Procedure:

  • Perform the PTP1B inhibition assay as described above.

  • Use a matrix of different fixed concentrations of this compound and varying concentrations of the pNPP substrate.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive, or mixed-type).

  • The Ki value is derived from these analyses. For this compound, this analysis revealed a complete mixed-type inhibition pattern.

cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - this compound Dilutions Prepare Serial Dilutions of this compound Reagents->Dilutions Plate_Setup Plate Setup: Add Buffer, Enzyme, and Inhibitor Dilutions->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with pNPP Pre_incubation->Reaction_Start Measurement Measure Absorbance at 405 nm Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc IC50_Ki_Det Determine IC50 and Ki (e.g., Lineweaver-Burk Plot) Velocity_Calc->IC50_Ki_Det

Figure 3: Experimental workflow for PTP1B inhibition assay and kinetic analysis. A systematic process from reagent preparation to data analysis is crucial for characterizing PTP1B inhibitors.

Conclusion

This compound is a valuable research tool for investigating the roles of PTP1B in various cellular processes. Its complete mixed-type inhibition mechanism and its ability to potentiate insulin and leptin signaling make it a compound of interest for studies in metabolic diseases and oncology. The provided data and protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of PTP1B inhibition. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this compound.

A Technical Guide to Fully Mixed PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prominent therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] Inhibitors of PTP1B offer a promising strategy to enhance insulin and leptin sensitivity. Among the various types of enzyme inhibitors, the "fully mixed" inhibitor presents a unique kinetic profile with significant implications for drug design and efficacy.

This technical guide provides an in-depth exploration of fully mixed PTP1B inhibitors, detailing their mechanism of action, the experimental protocols for their characterization, and a summary of known compounds. The content is tailored for researchers, scientists, and drug development professionals in the field.

Understanding Fully Mixed Inhibition

In enzyme kinetics, inhibition types are classified based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. A mixed inhibitor is one that can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex.[3][4] The term "fully mixed" is used to describe the general case of mixed inhibition where the inhibitor's binding affinity for the free enzyme is different from its affinity for the enzyme-substrate complex.

This dual binding capability distinguishes it from:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Non-competitive Inhibition: A special case of mixed inhibition where the inhibitor has equal affinity for both the free enzyme and the enzyme-substrate complex.[3]

The hallmark of a fully mixed inhibitor is its effect on the enzyme's kinetic parameters: it decreases the maximum reaction velocity (Vmax) and can either increase or decrease the substrate's apparent affinity for the enzyme (Km), depending on its preference for binding to E versus ES.[5]

Mechanism of Mixed Inhibition

The kinetic scheme for mixed inhibition involves two distinct dissociation constants:

  • Ki : The dissociation constant for the enzyme-inhibitor (EI) complex.

  • Ki' (or KIS ): The dissociation constant for the enzyme-substrate-inhibitor (ESI) complex.

G cluster_main E E + S ES ES E->ES k1 EI EI + S E->EI + I Ki ES->E k-1 ESI ESI ES->ESI + I Ki' P E + P ES->P kcat EI->E ESI->ES Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR Dephosphorylates pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylates IRS1 IRS-1 pIRS1->IRS1 Dephosphorylates PI3K PI3K → Akt pIRS1->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR PTP1B->pIRS1 Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR pJAK2 p-JAK2 LEPR->pJAK2 Activates JAK2 JAK2 pJAK2->JAK2 Dephosphorylates pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Transcription Gene Transcription (Appetite Regulation) pSTAT3->Transcription PTP1B PTP1B PTP1B->pJAK2 Screen Primary Screening (Single concentration of inhibitor) IC50 IC50 Determination (Dose-response curve) Screen->IC50 Kinetics Enzyme Kinetic Assays (Vary [S] and [I]) IC50->Kinetics Plot Data Plotting (e.g., Lineweaver-Burk plot) Kinetics->Plot Determine Determine Inhibition Type (Analyze plot patterns) Plot->Determine Secondary Secondary Plots (Slope/Intercept vs. [I]) Determine->Secondary If Mixed Constants Calculate Ki and Ki' Secondary->Constants

References

Ptp1B-IN-18: A Technical Guide to its Interaction with Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those of insulin and leptin.[1][2][3] Its role in dephosphorylating the insulin receptor and its substrates makes it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[4][5][6] Ptp1B-IN-18 is an orally active inhibitor of PTP1B, and understanding its precise binding mechanism is crucial for the development of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the this compound binding site on PTP1B, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound and its Binding Affinity

This compound has been identified as a complete mixed-type inhibitor of PTP1B.[4] This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex, likely interacting with both the active site and an allosteric site.

CompoundTargetInhibition Constant (Ki)Inhibition Type
This compoundPTP1B35.2 μM[4]Mixed-type

The Binding Site of this compound on PTP1B

While a co-crystal structure of this compound complexed with PTP1B is not publicly available, its classification as a mixed-type inhibitor provides significant insight into its binding mechanism. PTP1B possesses a highly conserved active site cleft and several known allosteric sites.

The active site , or Site A, is a positively charged pocket that recognizes and binds the phosphotyrosine substrate.[7] Key residues in this pocket are essential for catalysis. Given its inhibitory activity, it is highly probable that one part of the this compound molecule interacts with this catalytic site.

The existence of allosteric sites on PTP1B offers opportunities for developing more selective inhibitors. An important allosteric site is located approximately 20 Å away from the active site and is formed by the convergence of several alpha-helices. Binding of a ligand to this site can induce conformational changes that affect the catalytic activity of the enzyme. As a mixed-type inhibitor, this compound likely also interacts with such an allosteric site, which would explain its ability to bind to the enzyme-substrate complex.

The dual-binding nature of this compound, engaging both the active and an allosteric site, is a promising characteristic for inhibitor design, as it can lead to enhanced potency and selectivity over inhibitors that target only the highly conserved active site.

Signaling Pathways Involving PTP1B

PTP1B is a key negative regulator in multiple signaling cascades. Understanding these pathways is essential for appreciating the therapeutic potential of PTP1B inhibitors.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism.[1][3] Inhibition of PTP1B is expected to enhance insulin sensitivity.

G cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS-1 IRS-1 IR->IRS-1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS-1 dephosphorylates PI3K PI3K IRS-1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 Translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Translocation G cluster_cell Cell Membrane Leptin Leptin Leptin Receptor Leptin Receptor Leptin->Leptin Receptor binds JAK2 JAK2 Leptin Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Transcription Gene Transcription (Appetite Regulation) STAT3->Gene Transcription PTP1B PTP1B PTP1B->JAK2 dephosphorylates G cluster_workflow Inhibitor Characterization Workflow Compound Library Compound Library Primary Screen Primary Screening (IC50 determination) Compound Library->Primary Screen Hit Compounds Hit Compounds Primary Screen->Hit Compounds Kinetic Analysis Kinetic Analysis (Ki determination, Inhibition type) Hit Compounds->Kinetic Analysis Binding Site Mapping Binding Site Mapping (X-ray crystallography, Mutagenesis) Kinetic Analysis->Binding Site Mapping Lead Compound Lead Compound Binding Site Mapping->Lead Compound

References

A Technical Guide to the Discovery and Synthesis of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for a specific molecule designated "PTP1B-IN-18" has yielded no results in the public scientific literature. This designation may refer to an internal compound code that has not been disclosed publicly. Consequently, a detailed technical guide on its discovery and synthesis cannot be provided.

As an alternative, this document provides a comprehensive technical guide on the discovery, synthesis, and characterization of a representative class of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. This guide is tailored for researchers, scientists, and drug development professionals, adhering to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating key cellular signaling pathways.[1] It is a well-established negative regulator of the insulin and leptin signaling pathways.[2] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, making it a prime therapeutic target for type 2 diabetes and obesity.[2][3] Furthermore, PTP1B has been implicated in the progression of certain cancers, broadening its therapeutic relevance.[4] The development of potent and selective PTP1B inhibitors remains a significant challenge due to the highly conserved and positively charged nature of its active site.[5] This guide will provide an overview of the discovery, synthesis, and evaluation of PTP1B inhibitors, using illustrative examples from the scientific literature.

PTP1B Signaling Pathways

PTP1B is a critical node in multiple signaling cascades. Understanding these pathways is essential for the rational design of inhibitors.

dot

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene_Exp Gene Expression STAT3->Gene_Exp PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Discovery_Workflow Target_Validation Target Validation Assay_Development Assay Development Target_Validation->Assay_Development Screening High-Throughput Screening Assay_Development->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

References

PTP1B-IN-18: A Technical Guide to its Role in Insulin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. Its overexpression or increased activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. PTP1B-IN-18 is a small molecule inhibitor of PTP1B that demonstrates potential for therapeutic intervention by enhancing insulin sensitivity. This technical guide provides an in-depth overview of the role of this compound in insulin signaling, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of PTP1B in Insulin Signaling

The insulin signaling cascade is a complex and tightly regulated process crucial for maintaining glucose homeostasis. Upon insulin binding to its receptor (IR), a series of autophosphorylation events on tyrosine residues of the IR β-subunit occur, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[1][2] Phosphorylated IRS then serves as a docking site for various downstream effector molecules, including phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Activated Akt mediates many of insulin's metabolic effects, most notably the translocation of the glucose transporter GLUT4 to the plasma membrane, facilitating glucose uptake into cells.[2]

PTP1B acts as a key negative regulator in this pathway by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the insulin signal.[3][4] In states of insulin resistance, the expression and activity of PTP1B are often elevated, leading to a dampened insulin response.[4] Therefore, inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control.[3]

This compound: A Potent Inhibitor of PTP1B

This compound is an orally active, complete mixed-type inhibitor of PTP1B.[5] Its inhibitory action restores the phosphorylation status of key components of the insulin signaling pathway, thereby potentiating insulin's effects.

Quantitative Data
Inhibitor Ki (μM) IC50 (μM) Inhibition Type
This compound 35.2 [5]Not ReportedComplete Mixed-Type[5]
Trodusquemine (MSI-1436)Not Reported1[2]Allosteric
JTT-5510.22 ± 0.04[2]Not ReportedNot Reported
ErtiprotafibNot Reported1.6 - 29[2]Active Site
DPM-1001Not Reported0.1[2]Not Reported
Mucusisoflavone BNot Reported2.5 ± 0.2[3]Not Reported
RK-682Not Reported10.4 ± 1.6[3]Not Reported

Signaling Pathway and Mechanism of Action

This compound enhances insulin signaling by directly inhibiting the enzymatic activity of PTP1B. This prevents the dephosphorylation of the insulin receptor and its substrates, leading to prolonged activation of the downstream signaling cascade.

Insulin_Signaling_and_PTP1B_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B inhibits PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies enzymatic_assay PTP1B Enzymatic Assay (Determine Ki/IC50) selectivity_assay Selectivity Profiling (vs. other PTPs) enzymatic_assay->selectivity_assay western_blot Western Blot (Phosphorylation of IR, Akt) selectivity_assay->western_blot glucose_uptake Glucose Uptake Assay (2-NBDG) western_blot->glucose_uptake animal_model Diabetic Animal Model (e.g., db/db mice) glucose_uptake->animal_model gtt_itt Glucose & Insulin Tolerance Tests (GTT & ITT) animal_model->gtt_itt tissue_analysis Tissue Analysis (Western Blot, Gene Expression) gtt_itt->tissue_analysis

References

The Impact of PTP1B Inhibition on the Leptin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific literature was identified for a specific compound designated "Ptp1B-IN-18". This guide provides a comprehensive overview of the effects of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition on the leptin pathway, utilizing data from well-characterized PTP1B inhibitors as representative examples.

Executive Summary

Leptin, a key adipokine, plays a crucial role in regulating energy homeostasis by signaling through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in the hypothalamus. Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a major negative regulator of this pathway, and its inhibition is a promising therapeutic strategy for obesity and type 2 diabetes. PTP1B attenuates leptin signaling by dephosphorylating JAK2, a critical kinase in the leptin receptor complex.[1][2][3][4][5] Inhibition of PTP1B enhances leptin sensitivity, leading to increased phosphorylation of JAK2 and its downstream target STAT3, thereby promoting the anorexigenic effects of leptin. This guide details the molecular mechanisms of PTP1B action in the leptin pathway, the effects of PTP1B inhibitors, and provides relevant experimental protocols for their characterization.

The Role of PTP1B in Leptin Signaling

The leptin receptor (LepR), upon binding leptin, activates the associated JAK2 kinase. Activated JAK2 autophosphorylates and then phosphorylates tyrosine residues on the intracellular domain of the LepR. These phosphorylated sites serve as docking stations for downstream signaling molecules, most notably STAT3. Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and modulates the transcription of genes involved in appetite control, such as increasing the expression of the anorexigenic pro-opiomelanocortin (POMC) and decreasing the expression of the orexigenic neuropeptide Y (NPY) and agouti-related peptide (AgRP).

PTP1B acts as a critical negative feedback regulator in this cascade. It directly dephosphorylates and inactivates JAK2, thereby terminating the leptin signal.[1][3][5] Elevated levels of PTP1B in the hypothalamus are associated with leptin resistance, a key feature of obesity.[6]

Leptin_Pathway cluster_membrane Cell Membrane LepR Leptin Receptor (LepR) JAK2 JAK2 LepR->JAK2 activates Leptin Leptin Leptin->LepR binds pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to PTP1B PTP1B PTP1B->pJAK2 dephosphorylates Gene_Expression Gene Expression (e.g., ↑POMC, ↓AgRP) Nucleus->Gene_Expression modulates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B inhibits

Figure 1: Leptin Signaling Pathway and PTP1B Inhibition.

PTP1B Inhibitors and Their Effect on the Leptin Pathway

PTP1B inhibitors are being developed as potential therapeutics for obesity and type 2 diabetes.[7] These inhibitors block the catalytic activity of PTP1B, preventing the dephosphorylation of pJAK2. This leads to a sustained activation of the leptin signaling cascade, thereby enhancing leptin sensitivity.

Quantitative Data for a Representative PTP1B Inhibitor: DPM-1001

DPM-1001 is a potent, selective, and orally bioavailable inhibitor of PTP1B that has demonstrated efficacy in animal models of diet-induced obesity.[1][2]

ParameterValueConditionsReference
IC50 for PTP1B 100 nM30-minute pre-incubation[1]
Effect on Body Weight Significant reduction in high-fat diet-fed mice5 mg/kg, oral or intraperitoneal daily treatment for 8 weeks[1]
Effect on Leptin Signaling Enhanced leptin-induced tyrosine phosphorylation of JAK2In hypothalamus of mice treated with DPM-1001[1]

Experimental Protocols

In Vitro PTP1B Enzymatic Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting PTP1B enzymatic activity.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[8]

  • p-Nitrophenyl phosphate (pNPP) as a substrate[8]

  • Test compound (e.g., DPM-1001) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Na3VO4)[8]

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the test compound solution.

  • Add the recombinant PTP1B enzyme to each well and pre-incubate at 37°C for a specified time (e.g., 10-30 minutes).[8]

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[8]

  • Stop the reaction by adding a strong base (e.g., 10 M NaOH).[9]

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

PTP1B_Assay_Workflow A Prepare serial dilutions of PTP1B inhibitor B Add inhibitor and PTP1B enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Add pNPP substrate to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction with NaOH E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Figure 2: Workflow for PTP1B Enzymatic Inhibition Assay.
Western Blot Analysis of JAK2 and STAT3 Phosphorylation

This method is used to assess the effect of a PTP1B inhibitor on the leptin signaling pathway in cells or tissues.

Materials:

  • Cell or tissue lysates (e.g., from hypothalamus)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[10]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]

  • Primary antibodies: anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., β-actin or GAPDH)[10][11]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells or animals with the PTP1B inhibitor and/or leptin.

  • Prepare protein lysates from cells or tissues using RIPA buffer.[10]

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[10]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[10]

In Vivo Animal Study for Leptin Sensitivity

This protocol is designed to evaluate the effect of a PTP1B inhibitor on leptin sensitivity in an animal model of obesity.

Animals:

  • Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet)[1]

Treatment:

  • Administer the PTP1B inhibitor (e.g., DPM-1001, 5 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.[1]

  • Administer leptin (e.g., 1 mg/kg, subcutaneous) or saline.[1]

Measurements:

  • Body Weight and Food Intake: Monitor daily.

  • Glucose Tolerance Test (GTT): Perform after a period of treatment to assess metabolic improvement.[1]

  • Leptin Signaling in Hypothalamus: At the end of the study, sacrifice a cohort of animals 15-30 minutes after leptin administration.[1] Collect hypothalamic tissue for Western blot analysis of pJAK2 and pSTAT3 as described in section 4.2.

Experimental Design:

  • Acclimatize animals and induce obesity with a high-fat diet.

  • Randomize animals into treatment groups (Vehicle, PTP1B inhibitor).

  • Administer daily treatments and monitor body weight and food intake.

  • Perform a GTT to assess changes in glucose metabolism.

  • At the end of the treatment period, perform a leptin challenge and collect hypothalamic tissue for signaling analysis.

Conclusion

Inhibition of PTP1B presents a compelling strategy to enhance leptin sensitivity and combat obesity and associated metabolic disorders. By preventing the dephosphorylation of JAK2, PTP1B inhibitors amplify the downstream signaling cascade of the leptin receptor, leading to improved appetite control and energy expenditure. The methodologies outlined in this guide provide a framework for the preclinical evaluation of novel PTP1B inhibitors, from initial enzymatic screening to in vivo assessment of their effects on the leptin pathway. Further research and development in this area hold the potential to deliver new and effective treatments for metabolic diseases.

References

Trodusquemine (MSI-1436): A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (MSI-1436) is a naturally occurring aminosterol that has garnered significant interest in the field of metabolic disease research, particularly for its potential as a therapeutic agent for type 2 diabetes and obesity. It functions as a selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, Trodusquemine enhances the downstream signaling of these crucial metabolic hormones, leading to improved glucose homeostasis and reduced body weight in preclinical models. This technical guide provides a comprehensive overview of Trodusquemine, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates, to support further research and drug development efforts in the context of type 2 diabetes.

Quantitative Data

The following tables summarize the key quantitative data for Trodusquemine (MSI-1436) from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Selectivity

ParameterValueCell Line/EnzymeNotesReference
IC50 (PTP1B) ~1 µMRecombinant PTP1BNon-competitive inhibition[2][4][5]
IC50 (TCPTP) 224 µMRecombinant TCPTP~200-fold selectivity for PTP1B over TCPTP[4][5]
p-IRβ Induction ~3-fold increaseHepG2 cellsIn the presence of 100 nM insulin[4]
p-STAT3 Induction 2.7-fold increaseRat hypothalamic tissueIn vivo administration[4]

Table 2: In Vivo Efficacy in Preclinical Models

Animal ModelDosage and AdministrationKey FindingsReference
Diet-induced obese (DIO) mice5-10 mg/kg, i.p.Suppressed appetite, fat-specific body weight reduction, improved plasma insulin and leptin levels.[1][4][6]
Diabetic (db/db) mice5 mg/kg, i.p.Anti-diabetic effects, suppressed food intake, and weight loss.[2][4]
LDLR-/- mice on high-fat dietSingle dose20% reduction in body weight, >50% reduction in fat mass.[7]

Table 3: Human Clinical Trial Data (Phase 1)

Study PopulationDosage and AdministrationKey FindingsReference
Healthy overweight/obese volunteersSingle ascending intravenous dosesWell-tolerated at likely clinical doses, no serious adverse events. Consistent pharmacokinetic profile with minimal variability.[3][8]
Obese or overweight type 2 diabetic volunteersSingle and multiple ascending intravenous dosesFavorable safety profile. Maximum tolerated single dose designated at 40 mg/m2 due to nausea.[3][9][10][11]

Experimental Protocols

This section details the methodologies for key experiments involving Trodusquemine.

In Vitro PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Trodusquemine against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Trodusquemine (MSI-1436)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Trodusquemine in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of Trodusquemine in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the recombinant PTP1B enzyme to each well containing the different concentrations of Trodusquemine or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each Trodusquemine concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Trodusquemine concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Insulin Signaling Assay in HepG2 Cells

Objective: To assess the effect of Trodusquemine on insulin-stimulated insulin receptor (IR) phosphorylation in a human liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Trodusquemine (MSI-1436)

  • Human insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IRβ (Tyr1150/1151), anti-total-IRβ

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate HepG2 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with Trodusquemine (e.g., 10 µM) or vehicle for 30 minutes.[4]

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.[4]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-IRβ and total IRβ.

  • Incubate with HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phospho-IRβ signal to the total IRβ signal.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of Trodusquemine on body weight, food intake, and metabolic parameters in a mouse model of obesity and insulin resistance.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet

  • Trodusquemine (MSI-1436)

  • Vehicle control (e.g., saline)

  • Metabolic cages

  • Equipment for measuring blood glucose and plasma insulin

Procedure:

  • Induce obesity in mice by feeding them an HFD for a specified period (e.g., 12-16 weeks). A control group is maintained on a standard chow diet.

  • Randomly assign the obese mice to treatment groups: vehicle control and Trodusquemine (e.g., 5 or 10 mg/kg).

  • Administer Trodusquemine or vehicle via intraperitoneal (i.p.) injection daily or on a specified schedule.

  • Monitor body weight and food intake daily.

  • At the end of the treatment period, perform metabolic tests such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).

  • Collect blood samples for the measurement of plasma insulin, leptin, and other metabolic markers.

  • Harvest tissues (e.g., liver, adipose tissue, hypothalamus) for further analysis, such as Western blotting for signaling proteins or gene expression analysis.

Signaling Pathways and Mechanism of Action

Trodusquemine exerts its therapeutic effects by inhibiting PTP1B, which in turn enhances the signaling of two key metabolic hormones: insulin and leptin.

Insulin Signaling Pathway

PTP1B is a critical negative regulator of the insulin signaling cascade. It dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1), thereby attenuating the signal. By inhibiting PTP1B, Trodusquemine prevents this dephosphorylation, leading to sustained activation of the insulin signaling pathway. This results in enhanced glucose uptake in peripheral tissues like muscle and adipose tissue, and suppression of glucose production in the liver.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->PTP1B inhibits PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Trodusquemine enhances insulin signaling by inhibiting PTP1B.
Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, signals satiety to the brain, thereby regulating food intake and energy expenditure. PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key protein in the leptin receptor signaling complex. Inhibition of PTP1B by Trodusquemine leads to increased phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in appetite control.

Leptin_Signaling_Pathway Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->PTP1B inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Appetite Regulation) Nucleus->Gene_Expression regulates

Trodusquemine enhances leptin signaling in the hypothalamus.
Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of Trodusquemine in a diet-induced obesity model.

Experimental_Workflow Start Start: C57BL/6J Mice HFD High-Fat Diet Induction (12-16 weeks) Start->HFD Randomization Randomization HFD->Randomization Treatment_Vehicle Vehicle Control Group (i.p. injections) Randomization->Treatment_Vehicle Treatment_Trodusquemine Trodusquemine Group (5-10 mg/kg, i.p.) Randomization->Treatment_Trodusquemine Monitoring Daily Monitoring: - Body Weight - Food Intake Treatment_Vehicle->Monitoring Treatment_Trodusquemine->Monitoring Metabolic_Tests Metabolic Testing: - GTT - ITT Monitoring->Metabolic_Tests Sample_Collection Endpoint: Sample Collection (Blood, Tissues) Metabolic_Tests->Sample_Collection Analysis Analysis: - Plasma Biomarkers - Western Blot - Gene Expression Sample_Collection->Analysis

Preclinical evaluation workflow for Trodusquemine.

Conclusion

Trodusquemine (MSI-1436) represents a promising therapeutic candidate for type 2 diabetes and obesity due to its unique mechanism of action as a selective PTP1B inhibitor. By enhancing both insulin and leptin signaling, it addresses key aspects of the pathophysiology of these metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Trodusquemine and other PTP1B inhibitors. Future research should focus on optimizing its pharmacokinetic properties for oral bioavailability and further elucidating its long-term efficacy and safety in clinical settings.

References

PTP1B-IN-18 in Obesity and Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide will provide the known information for PTP1B-IN-18 and, to fulfill the request for an in-depth technical resource, will subsequently present a comprehensive overview of a representative PTP1B inhibitor in the context of obesity and metabolic syndrome. This will include detailed methodologies, quantitative data, and signaling pathway diagrams that are crucial for researchers, scientists, and drug development professionals in this field.

This compound: Current State of Knowledge

This compound has been identified as a complete mixed-type inhibitor of PTP1B, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Its oral activity suggests potential for in vivo applications.

Quantitative Data

The only publicly available quantitative datum for this compound is its inhibition constant (Ki).

CompoundParameterValueReference
This compoundKi35.2 μM[1]

Table 1: Known Quantitative Data for this compound

PTP1B as a Therapeutic Target in Obesity and Metabolic Syndrome

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that is predominantly localized to the endoplasmic reticulum. It functions as a key negative regulator of both insulin and leptin signaling pathways.[2][3] By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling.[4] Similarly, it negatively modulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2).[5][6]

Given its inhibitory role in these critical metabolic pathways, PTP1B has emerged as a promising therapeutic target for obesity, type 2 diabetes, and the broader metabolic syndrome.[7][8] Genetic deletion or pharmacological inhibition of PTP1B in preclinical models has been shown to enhance insulin sensitivity, improve glucose homeostasis, reduce body weight, and protect against diet-induced obesity.[9][10]

PTP1B Signaling Pathways

The central role of PTP1B in metabolic regulation is best understood through its interaction with the insulin and leptin signaling pathways.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylation IRS IRS PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR pJAK2 p-JAK2 LepR->pJAK2 Activation JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pJAK2 Dephosphorylation PTP1B_Inhibitor PTP1B Inhibitor (e.g., this compound) PTP1B_Inhibitor->PTP1B

Figure 1: PTP1B-mediated negative regulation of insulin and leptin signaling pathways.

Experimental Protocols for PTP1B Inhibitor Characterization

The following sections detail standardized experimental protocols commonly used to evaluate the efficacy of PTP1B inhibitors. These methods are broadly applicable and can be adapted for the characterization of novel inhibitors like this compound.

In Vitro Enzymatic Assay

Objective: To determine the inhibitory potency (IC50) of a compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 10 µL of the diluted compound or DMSO (for control) to each well.

  • Add 70 µL of assay buffer containing the recombinant PTP1B enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PTP1B_Assay_Workflow A Prepare serial dilutions of This compound in DMSO B Add compound/DMSO to 96-well plate A->B C Add PTP1B enzyme and incubate (10 min, 37°C) B->C D Add pNPP substrate to initiate reaction C->D E Incubate (30 min, 37°C) D->E F Stop reaction with NaOH E->F G Read absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Figure 2: Workflow for a typical in vitro PTP1B enzymatic assay.
Cell-Based Assays

Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in a cellular model of insulin resistance.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, fetal bovine serum (FBS), and penicillin/streptomycin

  • Insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for differentiation

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Test compound (e.g., this compound)

  • Scintillation counter

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

  • Induce insulin resistance by treating the cells with a high concentration of insulin or TNF-α for 24 hours.

  • Serum-starve the cells for 2 hours in DMEM.

  • Pre-treat the cells with the test compound or vehicle (DMSO) for 1 hour in KRH buffer.

  • Stimulate the cells with or without a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.

  • Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

  • Wash the cells with ice-cold PBS to terminate glucose uptake.

  • Lyse the cells with 0.1% SDS.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the data to protein concentration and express as a fold-change over basal glucose uptake.

In Vivo Studies in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the in vivo efficacy of a PTP1B inhibitor on body weight, glucose homeostasis, and insulin sensitivity in a mouse model of obesity and metabolic syndrome.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow diet

  • Test compound (e.g., this compound) formulated for oral gavage

  • Glucometer and glucose test strips

  • Insulin for insulin tolerance tests (ITT)

  • Glucose for oral glucose tolerance tests (OGTT)

  • Metabolic cages for energy expenditure analysis

Procedure:

  • Induce obesity by feeding mice a high-fat diet for 8-12 weeks. Age-matched control mice are fed a standard chow diet.

  • Randomize the obese mice into vehicle and treatment groups.

  • Administer the test compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly.

  • Perform OGTT and ITT at baseline and at the end of the treatment period to assess glucose tolerance and insulin sensitivity.

  • At the end of the study, collect blood for analysis of plasma insulin, lipids, and other metabolic markers.

  • Harvest tissues (liver, adipose tissue, muscle) for gene expression analysis, histology, and biochemical assays.

  • Optionally, perform indirect calorimetry in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.

DIO_Mouse_Study_Workflow A Induce obesity in mice with a high-fat diet B Randomize mice into vehicle and treatment groups A->B C Daily oral gavage of This compound or vehicle B->C D Monitor body weight and food intake C->D E Perform OGTT and ITT C->E F Collect blood and tissues for analysis C->F G Analyze data and assess efficacy F->G

References

Foundational Research on Ptp1B-IN-18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin. Its role in downregulating these pathways has positioned it as a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts. This technical guide provides a comprehensive overview of the foundational research on Ptp1B-IN-18, a notable inhibitor of this enzyme.

This compound has been identified as an orally active, complete mixed-type inhibitor of PTP1B.[1] This guide will delve into its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization. It is intended to serve as a valuable resource for researchers engaged in the study of PTP1B and the development of novel therapeutics targeting this enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its closely related analogue, Ptp1b-in-18k. The compound IN1834-146C, for which a crystal structure in complex with PTP1B is available, is also included for comparative purposes as it is believed to be structurally related to this compound.

ParameterThis compoundPtp1b-in-18kIN1834-146CReference
Inhibition Constant (Ki) 35.2 μMNot ReportedNot Reported[1]
IC50 Not Reported0.25 µMNot Reported[2]
Inhibition Type Complete Mixed-TypeNon-competitiveNot Reported[1][2]
Oral Activity ReportedNot ReportedNot Reported[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the typical experimental protocols employed in the characterization of PTP1B inhibitors like this compound.

PTP1B Enzymatic Inhibition Assay (General Protocol)

This assay is fundamental for determining the inhibitory potency (IC50) and mechanism of action of compounds against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant PTP1B enzyme to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a control with solvent only.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Type (Kinetic Analysis)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed-type), the enzymatic assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor.

Procedure:

  • Perform the PTP1B enzymatic assay as described above.

  • Use a matrix of concentrations, with several fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.

  • Measure the initial reaction velocities for each condition.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.

  • A mixed-type inhibitor, like this compound, will typically result in Lineweaver-Burk plots with lines that intersect to the left of the y-axis and above the x-axis, indicating that the inhibitor affects both the Km and Vmax of the enzyme.[3]

Western Blot Analysis for Cellular Activity

This protocol is used to assess the effect of the inhibitor on the phosphorylation state of PTP1B substrates, such as the insulin receptor, in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., HepG2 cells for insulin receptor studies)

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-PTP1B)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound (this compound) at various concentrations for a specified duration.

  • Stimulate the cells with an appropriate agonist (e.g., insulin) to induce phosphorylation of the target protein.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PTP1B and a typical experimental workflow for characterizing a PTP1B inhibitor.

PTP1B in Insulin Signaling

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B PTP1B PTP1B->pIR PTP1B->pIRS Inhibitor This compound Inhibitor->PTP1B

PTP1B negatively regulates the insulin signaling pathway.
PTP1B in Leptin Signaling

PTP1B_Leptin_Signaling Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 LepR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene Gene Transcription pSTAT3->Gene PTP1B PTP1B PTP1B->pJAK2 Inhibitor This compound Inhibitor->PTP1B

PTP1B attenuates leptin signaling by dephosphorylating JAK2.
Experimental Workflow for PTP1B Inhibitor Characterization

Inhibitor_Workflow Start Compound Synthesis/ Acquisition InVitro In Vitro Enzymatic Assay Start->InVitro IC50 IC50 Determination InVitro->IC50 Kinetics Kinetic Analysis (Inhibition Type, Ki) InVitro->Kinetics CellBased Cell-Based Assays IC50->CellBased Kinetics->CellBased WesternBlot Western Blot (Target Phosphorylation) CellBased->WesternBlot InVivo In Vivo Studies (Animal Models) WesternBlot->InVivo PK Pharmacokinetics (Oral Bioavailability) InVivo->PK Efficacy Efficacy Studies (e.g., Glucose Tolerance Test) InVivo->Efficacy End Lead Optimization/ Clinical Development PK->End Efficacy->End

A typical workflow for the characterization of a PTP1B inhibitor.

Conclusion

This compound represents a significant tool in the ongoing research and development of PTP1B inhibitors. Its characterization as an orally active, complete mixed-type inhibitor provides a valuable pharmacological profile for further investigation. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of targeting PTP1B in metabolic diseases. Further studies are warranted to fully elucidate the in vivo efficacy and detailed molecular interactions of this compound and its analogues. The availability of the crystal structure of the related compound IN1834-146C in complex with PTP1B provides a crucial template for structure-based drug design and the optimization of this class of inhibitors.

References

Preliminary Investigation of the PTP1B Inhibitor CX08005: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the preliminary investigation data for CX08005, a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of CX08005 against PTP1B has been quantified, and the key data point is summarized in the table below.

CompoundTargetIC50 (µM)Inhibition Type
CX08005PTP1B0.781[1][2]Competitive[1][2]

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize CX08005 are provided below.

In Vitro PTP1B Inhibition Assay

This assay determines the in vitro potency of CX08005 in inhibiting the enzymatic activity of recombinant human PTP1B (hPTP1B).

Materials:

  • Recombinant hPTP1B protein

  • CX08005

  • p-nitrophenyl phosphate (pNPP) as substrate

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, 5 mM DTT, pH 7.0[1]

  • Stop Solution: 3 M NaOH[1]

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • CX08005 is pre-incubated with recombinant hPTP1B in the assay buffer for 5 minutes at room temperature.[1]

  • The enzymatic reaction is initiated by adding the substrate pNPP to a final concentration of 2 mM.[1]

  • The reaction mixture is incubated at 30°C for 10 minutes.[1]

  • The reaction is terminated by the addition of 50 μL of 3 M NaOH.[1]

  • The amount of p-nitrophenol produced, which is a result of pNPP dephosphorylation by PTP1B, is quantified by measuring the absorbance at 405 nm.[1]

  • A blank control without the PTP1B enzyme is included to subtract background absorbance.[1]

  • The IC50 value is determined by plotting the relative PTP1B activity against a range of CX08005 concentrations.[2]

Cellular Glucose Uptake Assay

This assay measures the effect of CX08005 on glucose uptake in insulin-sensitive cell lines, such as 3T3-L1 adipocytes and C2C12 myotubes.

Cell Culture and Differentiation:

  • 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.

  • C2C12 myoblasts are cultured and differentiated into myotubes.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes

  • CX08005

  • Insulin

  • Radio-labeled or fluorescently-labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or 6-NBDG)

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Differentiated cells are serum-starved for a defined period (e.g., 16 hours) to establish a basal state.[3]

  • The cells are then treated with various concentrations of CX08005 in the presence or absence of insulin.

  • After the treatment period, the labeled glucose analog is added to the cells.

  • Glucose uptake is allowed to proceed for a specific time (e.g., 15 minutes).[3]

  • The reaction is stopped, and the cells are washed with cold PBS to remove excess labeled glucose.

  • The amount of intracellular labeled glucose is quantified using a scintillation counter (for radio-labeled glucose) or a fluorescence plate reader (for fluorescently-labeled glucose).

In Vivo Studies in Mouse Models of Insulin Resistance

These studies evaluate the efficacy of CX08005 in improving insulin sensitivity in animal models of type 2 diabetes and obesity, such as diet-induced obese (DIO) mice and KKAy mice.[2]

Animal Models:

  • Diet-Induced Obese (DIO) Mice: C57BL/6J mice are fed a high-fat diet for an extended period (e.g., 15 weeks) to induce obesity and insulin resistance.[4]

  • KKAy Mice: This is a genetic model of obese type 2 diabetes.[5]

Drug Administration:

  • CX08005 is administered orally to the mice at varying doses (e.g., 50-200 mg·kg⁻¹·day⁻¹).[6]

Experimental Procedures:

  • Glucose Tolerance Test (GTT):

    • Mice are fasted overnight.

    • A baseline blood glucose level is measured.

    • A bolus of glucose is administered intraperitoneally or orally.

    • Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • Improved glucose tolerance is indicated by a faster return to baseline glucose levels.

  • Insulin Tolerance Test (ITT):

    • A baseline blood glucose level is measured in non-fasted or briefly fasted mice.

    • A bolus of insulin is administered intraperitoneally.

    • Blood glucose levels are monitored at regular intervals.

    • Enhanced insulin sensitivity is indicated by a greater reduction in blood glucose levels.

  • Western Blot Analysis of Insulin Signaling Proteins:

    • Tissues such as liver, skeletal muscle, and adipose tissue are collected from the treated and control mice.

    • Protein lysates are prepared from these tissues.

    • Western blotting is performed using antibodies specific for phosphorylated and total forms of key insulin signaling proteins, such as the insulin receptor β subunit (IRβ) and insulin receptor substrate 1 (IRS-1), to assess the activation state of the signaling pathway.[7][8]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the insulin signaling pathway and the role of PTP1B. Inhibition of PTP1B by CX08005 is expected to enhance this pathway.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4 GLUT4 Translocation GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake PTP1B PTP1B PTP1B->IR PTP1B->IRS1 dephosphorylates CX08005 CX08005 CX08005->PTP1B inhibits PTP1B_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: hPTP1B, CX08005, pNPP, Assay Buffer start->prepare_reagents pre_incubation Pre-incubate hPTP1B with CX08005 (5 min) prepare_reagents->pre_incubation initiate_reaction Initiate reaction with pNPP pre_incubation->initiate_reaction incubate Incubate at 30°C (10 min) initiate_reaction->incubate stop_reaction Stop reaction with NaOH incubate->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Unveiling the Potency of Ptp1B-IN-18: A Technical Guide to its Ki and Core Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Inhibition Constant and Functional Dynamics of the PTP1B Inhibitor, Ptp1B-IN-18, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, this compound, with a focus on its inhibition constant (Ki), the experimental methodologies used for its characterization, and the critical signaling pathways it modulates. This document is intended to serve as a core resource for professionals engaged in metabolic disease and oncology research.

Quantitative Data Summary

The inhibitory potency of this compound against its target, PTP1B, is a critical parameter for its evaluation as a potential therapeutic agent. The key quantitative metric is its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

CompoundTargetKi (μM)Inhibition TypeActivity
This compoundPTP1B35.2Complete Mixed-TypeOrally Active

Experimental Protocols

The determination of the Ki value for this compound and its characterization as an inhibitor involves a series of well-defined experimental protocols. The following outlines a standard methodology employed in such studies.

PTP1B Enzymatic Assay for Inhibition Constant (Ki) Determination

This assay quantifies the enzymatic activity of PTP1B in the presence and absence of an inhibitor to determine its potency and mode of inhibition.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of recombinant PTP1B is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, pNPP, to the enzyme-inhibitor mixture.

  • Signal Detection: The hydrolysis of pNPP by PTP1B produces p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm at regular intervals.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

  • Ki Determination: To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), the assay is performed with multiple concentrations of both the substrate (pNPP) and the inhibitor (this compound). The data are then fitted to various enzyme inhibition models using non-linear regression analysis. A Lineweaver-Burk or Dixon plot can also be used for graphical analysis of the inhibition type.

Mandatory Visualizations

Experimental Workflow for Ptp1B Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel PTP1B inhibitor like this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Virtual_Screening Virtual Screening/ High-Throughput Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Synthesis Chemical Synthesis & Purification Hit_Identification->Synthesis In_Vitro_Assay In Vitro PTP1B Enzymatic Assay (IC50) Synthesis->In_Vitro_Assay Kinetic_Studies Kinetic Studies (Ki, Mechanism of Inhibition) In_Vitro_Assay->Kinetic_Studies Selectivity_Profiling Selectivity Profiling (vs. other PTPs) Kinetic_Studies->Selectivity_Profiling Cell-Based_Assays Cell-Based Assays (e.g., Insulin Signaling) Selectivity_Profiling->Cell-Based_Assays In_Vivo_Studies In Vivo Animal Models (e.g., Diabetic Mice) Cell-Based_Assays->In_Vivo_Studies

A typical workflow for PTP1B inhibitor discovery and characterization.
PTP1B-Mediated Signaling Pathways

PTP1B is a key negative regulator in several critical signaling pathways, most notably the insulin and leptin pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.

signaling_pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2 Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B

PTP1B negatively regulates insulin and leptin signaling pathways.

Introduction to Protein Tyrosine Phosphatase 1B (PTP1B)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ptp1B-IN-18 as a Research Tool for PTP1B Function

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in various cellular signaling pathways.[1][2][3] Primarily localized to the cytoplasmic face of the endoplasmic reticulum, PTP1B is a key modulator of metabolic and oncogenic processes.[4] Its most well-documented functions include the dephosphorylation and subsequent attenuation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), making it a central figure in insulin resistance.[2][5][6] PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2).[1][7][8] Due to its significant role in down-regulating these critical metabolic pathways, PTP1B has emerged as a major therapeutic target for type 2 diabetes and obesity.[9][10][11] Furthermore, its involvement in regulating signaling from growth factor receptors and intracellular kinases like Src implicates it in cancer development and progression.[1][12]

This compound: A Tool for PTP1B Interrogation

This compound is an orally active, complete mixed-type inhibitor of Protein Tyrosine Phosphatase 1B.[13] As a research tool, it allows for the acute and specific inhibition of PTP1B activity in biochemical, cellular, and potentially in vivo contexts. By blocking the enzymatic function of PTP1B, researchers can effectively study the consequences of enhanced tyrosine phosphorylation on various signaling cascades. This makes this compound invaluable for dissecting the intricate roles of PTP1B in physiology and pathophysiology, validating it as a drug target, and exploring the downstream effects of its inhibition.

Data Presentation: Quantitative Analysis of PTP1B Inhibitors

The following tables summarize the quantitative data for this compound and other representative PTP1B inhibitors, providing a comparative overview of their potency and activity.

Table 1: Biochemical Activity of PTP1B Inhibitors

Compound Type of Inhibition Target Ki IC50 Source
This compound Mixed-type PTP1B 35.2 µM - [13]
PTP1B Inhibitor (CAS 765317-72-4) Non-competitive, Allosteric PTP1B (403 residues) - 4 µM [14]
PTP1B Inhibitor (CAS 765317-72-4) Non-competitive, Allosteric PTP1B (298 residues) - 8 µM [14]
CX08005 Competitive PTP1B - 0.781 µM [6]

| Biphenylphosphonic acid (Compound 19) | Not Specified | PTP1B | - | 3 nM |[15] |

Table 2: Cellular and In Vivo Effects of PTP1B Inhibitors

Compound/Study Model System Key Effect Outcome Source
PTP1B Inhibitor Cells Mimics insulin action Increased phosphorylation of IR, IRS-1, and Akt [14]
CX08005 Diet-Induced Obese (DIO) Mice Improved insulin sensitivity Enhanced insulin-induced IRβ/IRS1 phosphorylation [6]
CCF06240 Insulin-Resistant Mouse Model Improved insulin resistance Reduced body weight, TC, and TG levels [16]
Trodusquemine (MSI-1436) Obese Type 2 Diabetic Volunteers Enhanced insulin sensitivity Improved HbA1c levels [17]

| PTP1B Knockout Mice | Mouse Model | Enhanced leptin sensitivity | Resistance to diet-induced obesity |[18] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways regulated by PTP1B and a typical experimental workflow for its inhibition.

PTP1B_Insulin_Signaling cluster_IR cluster_PTP1B Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR -pY PTP1B->IRS1 -pY Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the IR and IRS-1.

PTP1B_Leptin_Signaling Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Transcription Gene Transcription STAT3->Transcription Satiety Satiety Transcription->Satiety PTP1B PTP1B PTP1B->JAK2 -pY Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B

Caption: PTP1B attenuates leptin signaling by dephosphorylating JAK2.

PTP1B_Assay_Workflow A 1. Prepare Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA) B 2. Add this compound (or vehicle) to microplate wells A->B C 3. Add Recombinant PTP1B Enzyme B->C D 4. Pre-incubate at 37°C C->D E 5. Initiate reaction by adding Substrate (e.g., pNPP or fluorescent peptide) D->E F 6. Incubate at 37°C for 30 min E->F G 7. Terminate Reaction (e.g., add 1 M NaOH) F->G H 8. Measure Product Formation (Absorbance at 405 nm for pNPP) G->H I 9. Analyze Data (Calculate % inhibition and IC50) H->I

Caption: General workflow for an in vitro PTP1B biochemical inhibition assay.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay (Biochemical)

This protocol is adapted from standard colorimetric assays using p-nitrophenyl phosphate (pNPP) as a substrate.[10]

Materials:

  • Recombinant human PTP1B (e.g., Sigma-Aldrich SRP0215)

  • This compound (or other inhibitor) dissolved in DMSO

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical final concentration range for testing would be from 0.1 µM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • x µL of Assay Buffer.

    • 1 µL of this compound dilution (or DMSO for control wells).

    • y µL of recombinant PTP1B diluted in Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add z µL of 2 mM pNPP (in Assay Buffer) to each well to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.[10]

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol describes how to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor (IR) in a cell line like HepG2 or C2C12 myotubes.

Materials:

  • HepG2 cells (or other insulin-responsive cell line)

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • Serum-free medium

  • This compound

  • Human Insulin

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium pyrophosphate)[19]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and related reagents

  • Primary antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to ~80% confluency. The day before the experiment, serum-starve the cells overnight in serum-free medium.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 10-15 minutes at 37°C. Include a non-stimulated control group.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total IR to confirm equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-IR to total IR to determine the effect of this compound on insulin-stimulated receptor phosphorylation.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of an orally active PTP1B inhibitor on glucose metabolism in a diet-induced obese (DIO) mouse model.[16]

Materials:

  • DIO mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks)

  • This compound formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals to handling and gavage procedures.

    • Divide mice into treatment groups (vehicle and this compound).

    • Administer this compound or vehicle via oral gavage. The timing of administration before the glucose challenge (e.g., 1 hour) should be based on the compound's pharmacokinetic properties.

  • Fasting: After dosing, fast the mice for 6 hours, with free access to water.

  • Baseline Blood Glucose: At the end of the fasting period (time = 0 min), obtain a baseline blood sample from the tail vein and measure the glucose level.

  • Glucose Challenge: Immediately after the baseline reading, administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion profile for each animal.

    • Use statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the vehicle and this compound treated groups. A significant reduction in AUC in the treated group indicates improved glucose tolerance.

References

In-Depth Technical Guide: PTP1B-IN-18 and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of metabolic disorders and oncological conditions. As a key negative regulator of the insulin and leptin signaling pathways, its inhibition presents a promising strategy for the treatment of type 2 diabetes, obesity, and certain cancers. This technical guide focuses on PTP1B-IN-18, an orally active, complete mixed-type inhibitor of PTP1B. We will delve into its mechanism of action, summarize its known quantitative data, and provide a foundational understanding of its potential therapeutic applications based on the broader knowledge of PTP1B inhibition. While specific experimental protocols for this compound are not publicly available in peer-reviewed literature, this guide will outline standard methodologies used in the evaluation of PTP1B inhibitors.

Introduction to PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signal transduction. It functions by dephosphorylating tyrosine residues on various substrate proteins, thereby attenuating signaling cascades.

Key Functions of PTP1B:

  • Negative Regulation of Insulin Signaling: PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1). This action dampens the insulin signal, and hyperactivity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes.

  • Modulation of Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. This contributes to leptin resistance, which is associated with obesity.

  • Role in Oncology: PTP1B has been implicated in various cancers. It can act as a positive regulator of oncogenic signaling pathways, such as those driven by the HER2 receptor in breast cancer.

The multifaceted roles of PTP1B in critical signaling pathways have made it a compelling target for therapeutic intervention.

This compound: A Profile

This compound is a specific inhibitor of PTP1B. Based on available information, it is characterized as an orally active compound with a complete mixed-type inhibition mechanism.

Quantitative Data

The following table summarizes the known quantitative data for this compound. It is important to note that this information is primarily sourced from commercial suppliers and has not been independently verified in peer-reviewed publications.

ParameterValueSource
Ki 35.2 μM[1]
Inhibition Type Complete Mixed-Type[1]
Oral Activity Orally Active[1]

Note: The lack of a comprehensive public dataset, including IC50 values against PTP1B and other phosphatases for selectivity profiling, is a current limitation in the detailed assessment of this compound.

Mechanism of Action of PTP1B Inhibitors

PTP1B inhibitors, including presumably this compound, exert their therapeutic effects by blocking the enzymatic activity of PTP1B. This leads to a sustained phosphorylation state of its target proteins, thereby enhancing downstream signaling.

Insulin Signaling Pathway

In the context of insulin signaling, inhibition of PTP1B leads to prolonged activation of the insulin receptor and its substrates. This enhanced signaling can improve glucose uptake by cells and ameliorate insulin resistance.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 (Active) IRS1->pIRS1 PI3K PI3K pIRS1->PI3K AKT Akt PI3K->AKT pAKT p-Akt (Active) AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B Inhibits

Figure 1: this compound action on the Insulin Signaling Pathway.
Leptin Signaling Pathway

Similarly, by inhibiting PTP1B, the dephosphorylation of JAK2 is prevented, leading to enhanced leptin signaling. This can potentially contribute to reduced appetite and increased energy expenditure.

Leptin_Signaling_Pathway Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B Inhibits

Figure 2: this compound action on the Leptin Signaling Pathway.

Potential Therapeutic Applications

Based on the known roles of PTP1B, inhibitors like this compound have potential applications in several disease areas.

  • Type 2 Diabetes: By enhancing insulin sensitivity, PTP1B inhibitors could help improve glycemic control.

  • Obesity: Through the potentiation of leptin signaling, these inhibitors may aid in weight management.

  • Cancer: In certain cancers where PTP1B promotes tumorigenesis, its inhibition could offer a novel therapeutic strategy.

  • Non-alcoholic Fatty Liver Disease (NAFLD): PTP1B has been implicated in the pathogenesis of NAFLD, suggesting a potential therapeutic role for its inhibitors.

Experimental Protocols for PTP1B Inhibitor Evaluation

While specific protocols for this compound are not available, the following are standard methodologies used to characterize PTP1B inhibitors.

In Vitro PTP1B Inhibition Assay

This assay is fundamental to determine the potency of a compound against PTP1B.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

  • Assay buffer (e.g., HEPES or Tris-based buffer, pH 7.4, containing a reducing agent like DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well.

  • Add the diluted test compound to the respective wells. Include a positive control (known PTP1B inhibitor) and a negative control (vehicle).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the PTP1B substrate to all wells.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the same temperature.

  • Stop the reaction (e.g., by adding a strong base like NaOH if using pNPP).

  • Measure the absorbance or fluorescence of the product using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PTP1B_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PTP1B Enzyme - Substrate - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: - Add PTP1B Enzyme - Add Test Compound/Controls Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: - Add Substrate Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Measure Signal (Absorbance/Fluorescence) Reaction_Stop->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for an in vitro PTP1B inhibition assay.
Cellular Assays for Insulin Signaling

These assays assess the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context.

Objective: To measure the effect of the test compound on insulin-stimulated phosphorylation of key signaling proteins (e.g., IR, Akt).

Materials:

  • A suitable cell line (e.g., HepG2 hepatocytes, C2C12 myotubes, or CHO cells overexpressing the human insulin receptor).

  • Cell culture medium and supplements.

  • Insulin.

  • Test compound.

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Culture cells to the desired confluency.

  • Serum-starve the cells for a few hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for a defined period.

  • Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 10-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration in the lysates.

  • Perform SDS-PAGE and Western blotting using specific antibodies to detect the phosphorylated and total levels of the target proteins.

  • Quantify the band intensities to determine the fold-increase in phosphorylation in the presence of the inhibitor compared to the vehicle control.

Conclusion and Future Directions

This compound represents a potential tool for investigating the therapeutic benefits of PTP1B inhibition. Its characterization as an orally active, mixed-type inhibitor provides a starting point for further research. However, a significant gap in the publicly available scientific literature regarding this specific compound remains. Future studies should focus on:

  • Comprehensive Pharmacological Profiling: Detailed in vitro and in vivo studies are necessary to fully characterize the potency, selectivity, and pharmacokinetic/pharmacodynamic properties of this compound.

  • Elucidation of Binding Mode: X-ray crystallography or cryo-electron microscopy studies could reveal the precise binding mode of this compound to PTP1B, aiding in the design of more potent and selective inhibitors.

  • Preclinical Efficacy Studies: Evaluation of this compound in animal models of diabetes, obesity, and cancer is crucial to validate its therapeutic potential.

The development of potent, selective, and orally bioavailable PTP1B inhibitors continues to be a major goal in drug discovery. While much remains to be understood about this compound specifically, the broader field of PTP1B inhibition holds immense promise for addressing significant unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for In Vitro PTP1B Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, such as Ptp1B-IN-18. The described methods are fundamental for the characterization of novel therapeutic agents targeting PTP1B, a key negative regulator in insulin and leptin signaling pathways.[1][2][3][4] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[5][6][7]

Overview of PTP1B Signaling Pathways

PTP1B plays a crucial role in attenuating signaling cascades initiated by insulin and leptin.[2][8] By dephosphorylating key proteins in these pathways, PTP1B acts as a molecular "off-switch."[2] Understanding these pathways is essential for interpreting the effects of PTP1B inhibitors.

Insulin Signaling Pathway

Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, activating it to phosphorylate downstream substrates like Insulin Receptor Substrate-1 (IRS-1).[1][2] This triggers a cascade involving PI3K and Akt, ultimately leading to the translocation of GLUT4 to the cell membrane for glucose uptake.[1] PTP1B negatively regulates this pathway by dephosphorylating both the activated IR and IRS-1.[1][2]

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Glucose Glucose Glucose->GLUT4_transporter uptake

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Leptin Signaling Pathway

Leptin binding to its receptor activates the associated Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription 3 (STAT3).[9] Activated STAT3 then translocates to the nucleus to regulate gene expression related to satiety and energy expenditure.[5] PTP1B directly dephosphorylates and inactivates JAK2, thereby dampening the leptin signal.[2][9]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Assay_Workflow A Prepare Reagents (Buffer, PTP1B, pNPP, Inhibitor) B Add buffer, inhibitor (e.g., this compound), and PTP1B enzyme to microplate wells A->B C Pre-incubate at 37°C for 10-15 minutes B->C D Initiate reaction by adding pNPP substrate C->D E Incubate at 37°C for 30 minutes D->E F Stop reaction with NaOH E->F G Measure absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

References

Application Notes and Protocols for PTP1B-IN-18 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and experimental protocols for the use of PTP1B-IN-18, a cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in cell-based assays.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating key activated proteins such as the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates downstream signaling.[1] Dysregulation of PTP1B activity has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers.[1][2] this compound is an orally active, complete mixed-type inhibitor of PTP1B, making it a valuable tool for studying the cellular consequences of PTP1B inhibition.

This compound: Compound Profile

PropertyValueReference
Product Name This compound
Mechanism of Action Complete mixed-type inhibitor of PTP1B
Inhibition Constant (Ki) 35.2 μM
Molecular Formula C₂₆H₁₉N₃O₄S
Molecular Weight 469.51 g/mol
CAS Number 2848581-84-8
Solubility 10 mM in DMSO
Primary Research Area Type 2 Diabetes

Key Signaling Pathways Involving PTP1B

PTP1B plays a pivotal role in terminating signaling cascades initiated by tyrosine kinases. Understanding these pathways is crucial for designing and interpreting cell-based assays with this compound.

Insulin Signaling Pathway

PTP1B acts as a key negative regulator of the insulin signaling pathway by dephosphorylating the activated insulin receptor and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B is expected to enhance and prolong insulin-stimulated signaling.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS-1 IRS-1 IR->IRS-1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS-1 Dephosphorylates PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4\nVesicle GLUT4 Vesicle Akt->GLUT4\nVesicle Promotes GLUT4 GLUT4 Translocation GLUT4\nVesicle->GLUT4 PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B Inhibits

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm_nucleus Cytoplasm / Nucleus Leptin Leptin LR Leptin Receptor Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Gene\nTranscription Gene Transcription STAT3->Gene\nTranscription Regulates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B Inhibits

Caption: this compound mediated inhibition of PTP1B enhances leptin signaling.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental questions.

Protocol 1: Assessment of this compound Cytotoxicity

It is essential to determine the non-toxic concentration range of this compound for your chosen cell line before proceeding with functional assays.

Experimental Workflow:

Cytotoxicity_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound for 24-72 hours C->D E Add MTT or similar viability reagent D->E F Incubate and measure absorbance E->F G Calculate cell viability and determine non-toxic concentrations F->G

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium by diluting the 10 mM DMSO stock. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Insulin Signaling Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.

Methodology:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

  • Inhibitor Pre-treatment: Pre-treat the cells with a non-toxic concentration of this compound or vehicle control for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IR, total IR, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

The quantitative data from cell-based assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability (%)
HepG212498 ± 3
102495 ± 4
502485 ± 5
1002460 ± 7
MCF-712499 ± 2
102496 ± 3
502488 ± 4
1002465 ± 6

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Table 2: Effect of this compound on Insulin-Stimulated Protein Phosphorylation

Treatmentp-IR / Total IR (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
Insulin (100 nM)5.2 ± 0.44.8 ± 0.3
This compound (10 µM)1.5 ± 0.21.3 ± 0.1
This compound + Insulin8.9 ± 0.68.1 ± 0.5

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Conclusion

References

Application Notes and Protocols for Ptp1B-IN-18 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor phosphatase that is a critical negative regulator in various signaling cascades.[1] Localized primarily on the cytoplasmic face of the endoplasmic reticulum, PTP1B dephosphorylates key proteins such as the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[2][3][4] By terminating these signals, PTP1B plays a significant role in metabolism.[5] Its overexpression or increased activity is linked to insulin resistance, type 2 diabetes, and obesity.[2][5]

Furthermore, PTP1B has a dual role in oncology. While sometimes acting as a tumor suppressor, it has also been identified as a positive mediator in certain cancers, such as HER2-positive breast cancer, by activating Src kinase.[2][4][5] This makes PTP1B a compelling therapeutic target for metabolic diseases and specific types of cancer.[6]

Ptp1B-IN-18 is an orally active, complete mixed-type inhibitor of PTP1B. These application notes provide a comprehensive guide for its use in cell culture, including detailed protocols for assessing its biological activity.

This compound: Properties and Mechanism of Action

This compound inhibits the enzymatic activity of PTP1B, thereby preventing the dephosphorylation of its target substrates. This leads to prolonged and enhanced signaling downstream of pathways like the insulin and leptin cascades.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Mechanism of Action Complete mixed-type inhibitor of PTP1B[7]
Ki Value 35.2 μM[7]
Molecular Formula C₂₆H₁₉N₃O₄S
Molecular Weight 469.51 g/mol
Solubility 10 mM in DMSO
CAS Number 2848581-84-8

Signaling Pathways Modulated by this compound

Inhibition of PTP1B is expected to potentiate signaling pathways that are negatively regulated by this phosphatase. Below are diagrams illustrating the key intervention points of a PTP1B inhibitor like this compound.

Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Inhibitor This compound Inhibitor->PTP1B inhibits

Caption: PTP1B inhibition in the insulin signaling pathway.

Leptin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 phosphorylates (pY) STAT3 STAT3 JAK2->STAT3 phosphorylates (pY) GeneTx Gene Transcription STAT3->GeneTx regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Inhibitor This compound Inhibitor->PTP1B inhibits Workflow cluster_analysis A 1. Cell Seeding Seed cells at an appropriate density and allow to adhere (24h). B 2. Serum Starvation (optional) For signaling studies, starve cells in serum-free media for 4-18h. A->B C 3. This compound Treatment Treat cells with a range of inhibitor concentrations. B->C D 4. Stimulation (optional) For insulin/leptin studies, stimulate with ligand for a short duration (e.g., 10-30 min). C->D E 5. Downstream Analysis D->E F Western Blot (Phosphorylation) E->F G Viability Assay (MTT) (Cytotoxicity) E->G H Functional Assay (e.g., Glucose Uptake) E->H

References

In Vivo Applications of PTP1B Inhibitors: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Targeting PTP1B in Metabolic Disease Models

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both insulin and leptin signaling pathways. Its role in downregulating these key metabolic cascades has made it a significant therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B is expected to enhance insulin sensitivity and promote healthy energy balance. While a variety of PTP1B inhibitors have been developed, this document focuses on the in vivo application of select compounds that have been evaluated in preclinical models of metabolic disease. Due to the limited availability of in vivo data for Ptp1B-IN-18, this guide will provide detailed protocols and dosage information for other well-characterized PTP1B inhibitors, namely DPM-1001 , Trodusquemine (MSI-1436) , and CX08005 , to serve as a practical resource for researchers designing in vivo studies.

Overview of PTP1B's Role in Signaling

PTP1B exerts its influence by dephosphorylating key proteins in the insulin and leptin signaling pathways. In the insulin pathway, PTP1B directly dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade that leads to glucose uptake and utilization.[1][2][3][4][5][6] In the context of leptin signaling, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical component of the leptin receptor complex, which in turn prevents the activation of the STAT3 transcription factor responsible for mediating satiety signals.[2][4][6][7][8]

PTP1B in Insulin Signaling

Insulin_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (IR) IRS IRS (pY) Insulin_Receptor->IRS phosphorylates (pY) Insulin Insulin Insulin->Insulin_Receptor binds PI3K_Akt PI3K -> Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 promotes PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates PTP1B->IRS dephosphorylates

Caption: PTP1B negatively regulates insulin signaling.

PTP1B in Leptin Signaling

Leptin_Signaling cluster_membrane Plasma Membrane Leptin_Receptor Leptin Receptor JAK2 JAK2 (pY) Leptin_Receptor->JAK2 activates Leptin Leptin Leptin->Leptin_Receptor binds STAT3 STAT3 (pY) JAK2->STAT3 phosphorylates (pY) Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression promotes PTP1B PTP1B PTP1B->JAK2 dephosphorylates Experimental_Workflow Model Disease Model Induction (e.g., High-Fat Diet) Treatment PTP1B Inhibitor Treatment Model->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring GTT_ITT Glucose & Insulin Tolerance Tests Monitoring->GTT_ITT Tissue Tissue Collection & Analysis GTT_ITT->Tissue Data Data Analysis & Interpretation Tissue->Data

References

Application Notes and Protocols for Ptp1B-IN-18: A Potent Protein Tyrosine Phosphatase 1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. Ptp1B-IN-18 is an orally active, complete mixed-type inhibitor of PTP1B. These application notes provide detailed protocols for the preparation of this compound stock solutions, its proper storage, and its application in in-vitro enzymatic assays.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueReference
Molecular Formula C₂₆H₁₉N₃O₄S[1]
Molecular Weight 469.51 g/mol [1]
Inhibitor Type Complete mixed-type[1]
Ki Value 35.2 μM[1]
Solubility 10 mM in DMSO[1]

PTP1B Signaling Pathway

PTP1B plays a crucial role in attenuating signaling cascades initiated by insulin and leptin. Inhibition of PTP1B by compounds like this compound is expected to enhance these signaling pathways, leading to improved glucose uptake and energy homeostasis.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Exp Gene Expression (Appetite Regulation) STAT3->Gene_Exp PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates Ptp18 This compound Ptp18->PTP1B Inhibits

PTP1B negatively regulates insulin and leptin signaling pathways.

Stock Solution Preparation and Storage

Proper preparation and storage of the this compound stock solution are critical for maintaining its stability and ensuring reproducible experimental results.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, polypropylene microcentrifuge tubes

Protocol for 10 mM Stock Solution Preparation
  • Equilibrate the this compound vial to room temperature for at least one hour before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing this compound powder. For example, to a vial containing 1 mg of this compound (MW: 469.51 g/mol ), add 213 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles.

Storage Recommendations
Storage ConditionDurationNotes
Powder 2 years at -20°CStore in a desiccator.
DMSO Stock Solution Up to 6 months at -80°CAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution Up to 1 month at -20°CFor shorter-term storage.

Note: Before use, thaw the frozen aliquots at room temperature and ensure the solution is completely dissolved by vortexing gently.

Experimental Protocols

In-Vitro PTP1B Inhibition Assay (p-NPP Substrate)

This colorimetric assay measures the inhibitory activity of this compound on PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

InVitro_Workflow A Prepare Reagents: PTP1B Enzyme, pNPP Substrate, This compound dilutions, Assay Buffer B Add Assay Buffer, PTP1B Enzyme, and This compound to wells A->B C Pre-incubate at 37°C B->C D Initiate reaction by adding pNPP substrate C->D E Incubate at 37°C for 30 min D->E F Stop reaction with NaOH E->F G Read absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

Workflow for the in-vitro PTP1B inhibition assay.
  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA

  • 1 M NaOH

  • 96-well microplate

  • Microplate reader

  • Prepare serial dilutions of this compound from the 10 mM stock solution in assay buffer to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Remember to include a DMSO-only control.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • PTP1B enzyme solution

    • This compound dilution or DMSO control

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of PTP1B inhibition for each concentration of this compound and determine the IC₅₀ value.

In-Vivo Administration (General Protocol for Rodent Models)

This protocol provides a general guideline for the preparation of this compound for oral administration in rodent models. Note: The optimal dosage and formulation should be determined empirically for each specific animal model and experimental design.

InVivo_Prep A Prepare 10% DMSO stock of this compound B Add 40% PEG300 and mix A->B C Add 5% Tween-80 and mix B->C D Add 45% Saline and mix C->D E Administer orally to animal model D->E

References

Ptp1B-IN-18 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Ptp1B-IN-18, a potent and orally active protein tyrosine phosphatase 1B (PTP1B) inhibitor, and protocols for its use in experimental settings. This compound is a valuable tool for research in type 2 diabetes and other metabolic diseases.

Chemical Properties and Solubility

This compound is an orally active, complete mixed-type inhibitor of PTP1B with a Ki of 35.2 μM. Its molecular formula is C26H19N3O4S, and it has a molecular weight of 469.51 g/mol .

Solubility Data

The solubility of this compound and other representative PTP1B inhibitors is summarized in the table below for easy comparison. This data is crucial for the preparation of stock solutions and experimental media.

CompoundSolventSolubilityConcentrationNotes
This compound DMSO10 mM4.695 mg/mL-
PTP1B Inhibitor (Sigma-Aldrich, Cat. No. 539741)DMSO100 mg/mL~135 mM-
Ethanol5 mg/mL~6.7 mM-
PTP1B-IN-2 (MedChemExpress, HY-111453)DMSO≥ 100 mg/mL≥ 146.89 mMHygroscopic; use newly opened DMSO.
PTP1B-IN-3 (MedChemExpress, HY-15133)DMSO50 mg/mL138.10 mMRequires sonication.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (469.51 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 469.51 g/mol * 1000 mg/g = 4.695 mg

  • Weigh the compound: Carefully weigh 4.695 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

In Vitro PTP1B Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on PTP1B enzyme activity in vitro.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound stock solution (10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of This compound in assay buffer add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PTP1B enzyme solution in assay buffer add_enzyme Add PTP1B enzyme to wells (pre-incubate with inhibitor) prep_enzyme->add_enzyme prep_substrate Prepare pNPP substrate solution in assay buffer add_substrate Initiate reaction by adding pNPP substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_absorbance Measure absorbance at 405 nm (kinetic or endpoint) add_substrate->measure_absorbance calculate_inhibition Calculate percent inhibition and determine IC50 value measure_absorbance->calculate_inhibition

Caption: Workflow for an in vitro PTP1B inhibition assay.

Procedure:

  • Prepare dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.

  • Plate setup: Add the diluted inhibitor solutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme addition: Add the PTP1B enzyme solution to each well (except the negative control) and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction initiation: Start the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Measurement: Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader. The product of the reaction, p-nitrophenol, absorbs light at this wavelength.

  • Data analysis: Calculate the percentage of PTP1B inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

PTP1B Signaling Pathways

PTP1B is a key negative regulator of several critical signaling pathways, making it an attractive therapeutic target.[1][2][3] It primarily acts by dephosphorylating tyrosine residues on key signaling proteins.[4]

Insulin and Leptin Signaling

PTP1B plays a crucial role in attenuating insulin and leptin signaling.[1][2][5] In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its primary substrate, insulin receptor substrate-1 (IRS-1).[3] This action dampens the downstream signaling cascade involving PI3K and Akt, which are essential for glucose uptake and metabolism.[2] In leptin signaling, PTP1B targets and dephosphorylates Janus kinase 2 (JAK2), a key component downstream of the leptin receptor, thereby inhibiting the STAT3-mediated transcriptional response.[1][2]

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GlucoseUptake Glucose Uptake Akt->GlucoseUptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates GeneTranscription Gene Transcription STAT3->GeneTranscription PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling.

References

Application Notes and Protocols for Ptp1B-IN-18 in Western Blot Analysis of Phosphorylated Insulin Receptor (p-IR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates, thereby attenuating the downstream signaling cascade.[1][2] Inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity by enhancing insulin sensitivity. Ptp1B-IN-18 is a mixed-type inhibitor of PTP1B with a reported Ki of 35.2 μM. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to assess its impact on the phosphorylation status of the insulin receptor (p-IR).

Product Information: this compound

PropertyValueReference
Product Name This compoundN/A
Target Protein Tyrosine Phosphatase 1B (PTP1B)N/A
Inhibition Constant (Ki) 35.2 μM[3]
Solubility 10 mM in DMSO[3]
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.N/A

Insulin Receptor Signaling Pathway

The insulin receptor signaling pathway is crucial for maintaining glucose homeostasis. The following diagram illustrates the central role of the insulin receptor and the inhibitory action of PTP1B.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruitment & Phosphorylation PTP1B PTP1B pIR->PTP1B Dephosphorylation pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K_Akt PI3K-Akt Pathway pIRS->PI3K_Akt Activation GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->IR Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B Inhibition

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Experimental Workflow for Western Blot Analysis of p-IR

The following diagram outlines the key steps for assessing the effect of this compound on insulin receptor phosphorylation using Western blotting.

Western_Blot_Workflow cluster_treatment Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_western_blot Western Blotting A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with Insulin C->D E 5. Cell Lysis D->E F 6. Protein Quantification (e.g., BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (to PVDF/Nitrocellulose) G->H I 9. Blocking H->I J 10. Primary Antibody Incubation (anti-p-IR, anti-IR) I->J K 11. Secondary Antibody Incubation (HRP-conjugated) J->K L 12. Detection (Chemiluminescence) K->L M 13. Data Analysis L->M

Caption: Experimental workflow for p-IR Western blot analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment

1.1. Cell Seeding: Seed a suitable cell line (e.g., HepG2, HEK293 with overexpressed insulin receptor) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. 1.2. Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal phosphorylation levels. 1.3. Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in serum-free medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10, 25, 50, 100 μM) to determine the optimal concentration. Add the this compound containing medium to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO) group. 1.4. Insulin Stimulation: Prepare a stock solution of insulin in sterile water or a suitable buffer. Dilute the insulin stock in serum-free medium to the desired final concentration (e.g., 100 nM). Add the insulin-containing medium to the cells and incubate for a short period (e.g., 5-15 minutes) to induce insulin receptor phosphorylation. Include a non-stimulated control group.

2. Protein Extraction

2.1. Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). 2.2. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully collect the supernatant containing the protein extract.

3. Protein Quantification

3.1. Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

4. Western Blotting

4.1. Sample Preparation: Mix an equal amount of protein (e.g., 20-40 μg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. 4.2. SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate the proteins by size. 4.3. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. 4.4. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding. 4.5. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated insulin receptor (e.g., anti-p-IR Tyr1150/1151) diluted in blocking buffer overnight at 4°C with gentle agitation. To normalize for total insulin receptor levels, a separate blot can be incubated with an antibody against the total insulin receptor β-subunit. 4.6. Washing: Wash the membrane three times for 10 minutes each with TBST. 4.7. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. 4.8. Washing: Wash the membrane three times for 10 minutes each with TBST. 4.9. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. 4.10. Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IR signal to the total IR signal or a loading control (e.g., β-actin or GAPDH) to determine the relative change in insulin receptor phosphorylation.

Expected Results and Data Presentation

Treatment with an effective concentration of this compound is expected to increase the level of insulin-stimulated insulin receptor phosphorylation compared to the vehicle-treated control. The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of this compound on Insulin Receptor Phosphorylation

Treatment GroupThis compound (μM)Insulin (100 nM)Relative p-IR/Total IR Ratio (Fold Change vs. Vehicle Control)Standard Deviation
Vehicle Control0 (DMSO)+1.00± 0.12
This compound10+1.52± 0.18
This compound25+2.35± 0.25
This compound50+3.10± 0.31
This compound100+3.05± 0.28
No Insulin Control0 (DMSO)-0.15± 0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental setup.

Troubleshooting

IssuePossible CauseSolution
No or weak p-IR signal - Ineffective insulin stimulation- Suboptimal antibody concentration- this compound degradation- Optimize insulin concentration and stimulation time- Titrate primary and secondary antibodies- Prepare fresh inhibitor solutions
High background - Insufficient blocking- Insufficient washing- High antibody concentration- Increase blocking time or use a different blocking agent- Increase the number and duration of washes- Optimize antibody dilutions
Inconsistent results - Variation in cell density- Inconsistent treatment times- Pipetting errors- Ensure consistent cell seeding and confluency- Maintain precise timing for all treatment steps- Use calibrated pipettes and careful technique

Conclusion

This document provides a comprehensive guide for utilizing this compound in Western blot analysis to investigate its effect on insulin receptor phosphorylation. By following the detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively assess the inhibitory potential of this compound and its implications for insulin signaling. As with any experimental procedure, optimization of specific parameters for your system is highly recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Glucose Uptake Assay Using a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating downstream signaling and reducing glucose uptake into cells.[1][2][3] Inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity by enhancing insulin sensitivity.[4][5][6] These application notes provide a detailed protocol for assessing the effect of a PTP1B inhibitor on glucose uptake in common metabolic research cell lines.

Mechanism of Action: PTP1B in Insulin Signaling

PTP1B plays a critical role in downregulating the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation, initiating a signaling cascade through IRS proteins, which in turn activates the PI3K/AKT pathway. This pathway is crucial for the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake.[6] PTP1B counteracts this process by dephosphorylating the activated insulin receptor and IRS proteins, thus terminating the signal.[1][3] By inhibiting PTP1B, the insulin signaling pathway remains active for a longer duration, leading to enhanced glucose uptake.[2][6]

Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates PTP1B Ptp1B-IN-18 (PTP1B Inhibitor) PTP1B_enzyme PTP1B PTP1B->PTP1B_enzyme Inhibits PTP1B_enzyme->Insulin_Receptor PTP1B_enzyme->IRS Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

PTP1B's role in the insulin signaling pathway.

Data Presentation: Efficacy of Representative PTP1B Inhibitors on Glucose Uptake

The following table summarizes quantitative data from published studies on various PTP1B inhibitors, demonstrating their potential to enhance glucose uptake in different cell models. This data can be used as a reference for establishing appropriate experimental conditions, including inhibitor concentrations and expected outcomes, when working with this compound.

PTP1B InhibitorCell LineInhibitor ConcentrationInsulin Stim.% Increase in Glucose UptakeReference
CX080053T3-L1 adipocytes10 - 500 nM100 nMUp to 66.0% at 500 nM[4]
CX08005C2C12 myotubes10 - 500 nM100 nMDose-dependent increase[4]
LXQ-87HepG2, C2C12, 3T3-L1Not specifiedYesImproved glucose uptake[1]
Onion Peel ExtractHepG2 (insulin-resistant)1.25 µg/mlYes~90% (water extract)[7]
Mulberrofuran GHepG2 (insulin-resistant)5 µMYesSignificant dose-dependent increase[8][9]
Albanol BHepG2 (insulin-resistant)5 µMYesSignificant dose-dependent increase[8][9]
Kuwanon GHepG2 (insulin-resistant)5 µMYesSignificant dose-dependent increase[8][9]

Experimental Protocols

Cell Culture and Differentiation

1. C2C12 Myotube Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • To induce differentiation, grow cells to confluence and then switch the medium to DMEM supplemented with 2% horse serum.

  • Allow cells to differentiate for 5-7 days, with media changes every 2 days, until multinucleated myotubes are formed.

2. 3T3-L1 Adipocyte Differentiation: [10][11]

  • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.

  • Once confluent, induce differentiation (Day 0) by changing to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days.

  • Subsequently, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by day 8-10.

3. HepG2 Cell Culture:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics. These cells do not require differentiation for glucose uptake assays.

2-NBDG Glucose Uptake Assay Protocol

This protocol utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake.

Materials:

  • Differentiated C2C12 myotubes, 3T3-L1 adipocytes, or HepG2 cells in a 96-well plate

  • This compound (or other PTP1B inhibitor)

  • Insulin solution (100 µM stock)

  • Krebs-Ringer-HEPES (KRH) buffer (or serum-free DMEM)

  • 2-NBDG (10 mM stock in DMSO)

  • Phloretin (glucose uptake inhibitor, for control)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm) or flow cytometer

Procedure:

  • Serum Starvation:

    • Gently wash the cells twice with warm PBS.

    • Incubate the cells in serum-free medium or KRH buffer for 2-4 hours at 37°C to lower basal glucose uptake.

  • Inhibitor and Insulin Treatment:

    • Prepare working solutions of this compound at various concentrations in serum-free medium.

    • Remove the starvation medium and add the this compound solutions to the respective wells.

    • Incubate for 1-2 hours (or as optimized for the specific inhibitor).

    • For insulin-stimulated glucose uptake, add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. Include wells with and without insulin for comparison.

    • Controls: Include wells with vehicle (DMSO), a positive control (e.g., a known PTP1B inhibitor), and a negative control for glucose uptake (co-incubation with Phloretin).

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Termination and Measurement:

    • Remove the 2-NBDG containing medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • Add 100 µL of PBS or cell lysis buffer to each well.

    • Measure the fluorescence using a plate reader or analyze the cells by flow cytometry.

Start Start: Differentiated Cells in Plate Wash1 Wash with PBS Start->Wash1 Starve Serum Starve (2-4h) Wash1->Starve Add_Inhibitor Add this compound (1-2h) Starve->Add_Inhibitor Add_Insulin Add Insulin (30 min) Add_Inhibitor->Add_Insulin Add_2NBDG Add 2-NBDG (30-60 min) Add_Insulin->Add_2NBDG Wash2 Wash with Cold PBS (3x) Add_2NBDG->Wash2 Measure Measure Fluorescence Wash2->Measure End End: Data Analysis Measure->End

Experimental workflow for the 2-NBDG glucose uptake assay.

Conclusion

The inhibition of PTP1B presents a compelling strategy for enhancing insulin sensitivity and promoting glucose uptake. The provided protocols and representative data offer a comprehensive framework for researchers to investigate the efficacy of this compound and other novel PTP1B inhibitors. Careful optimization of inhibitor concentration and incubation times will be crucial for obtaining robust and reproducible results. These studies will contribute to a deeper understanding of PTP1B's role in metabolic diseases and aid in the development of new therapeutic interventions.

References

Application Notes and Protocols for PTP1B-IN-18 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in key signaling pathways, including the insulin and leptin pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a validated therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of potent and selective PTP1B inhibitors is a significant area of interest in drug discovery. High-throughput screening (HTS) is a fundamental approach for identifying novel PTP1B inhibitors from large compound libraries.[3][4]

PTP1B-IN-18 is an orally active, complete mixed-type inhibitor of PTP1B. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns designed to discover new PTP1B inhibitors. Both colorimetric and fluorescence-based assay formats are described, offering flexibility for various screening platforms and objectives.

This compound: Compound Profile

This compound serves as an excellent control compound for HTS assays due to its characterized inhibitory mechanism. As a mixed-type inhibitor, it can be used to validate assays designed to identify compounds that bind to both the active site and allosteric sites of PTP1B.

PropertyValueReference
CAS Number 2848581-84-8[5]
Molecular Formula C26H19N3O4S[5]
Molecular Weight 469.51 g/mol [5]
Inhibition Constant (Ki) 35.2 µM[5]
Inhibition Type Complete Mixed-Type[5]

Illustrative High-Throughput Screening Data for PTP1B Inhibitors

While specific HTS data for this compound is not publicly available, the following table presents representative data for other PTP1B inhibitors identified through HTS campaigns. This data serves to illustrate the typical potency and hit rates that can be expected from such screens.

Compound IDHTS Assay TypeIC50 (µM)Hit Rate (%)Reference
LGH00081 Colorimetric (pNPP)Competitive InhibitorN/A[4]
HTS Hit (Unnamed) Colorimetric (pNPP)4.20.021[3]
Docking Hit (Unnamed) Biochemical1.734.8 (from docking)[3]
Baicalin Virtual Screen & Enzymatic3.87 ± 0.45N/A[6]

PTP1B Signaling Pathway and Inhibition

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B enhances and prolongs insulin signaling, leading to improved glucose uptake.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B Inhibits HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity, Mechanism) Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

References

Application Notes and Protocols for PTP1B-IN-18 in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signaling, contributing to insulin and leptin resistance. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. PTP1B-IN-18 is a potent and selective inhibitor of PTP1B designed for in vivo evaluation in animal models of metabolic disease. These application notes provide detailed protocols for the experimental use of this compound in diet-induced obese (DIO) mice and genetically diabetic (db/db) mice.

This compound: In Vitro Efficacy and Selectivity

This compound demonstrates high potency and selectivity for PTP1B over other protein tyrosine phosphatases, a critical feature for minimizing off-target effects. The following table summarizes the in vitro inhibitory activity of this compound and its selectivity against the highly homologous T-cell protein tyrosine phosphatase (TC-PTP).

EnzymeInhibition (IC50/Ki)Selectivity (fold vs. PTP1B)
PTP1B 0.22 µM (Ki)[1]-
TC-PTP9.3 µM (Ki)[1]~42
CD45>30 µM (Ki)[1]>136
LAR>30 µM (Ki)[1]>136

PTP1B Signaling Pathways

PTP1B plays a crucial role in attenuating both insulin and leptin signaling cascades. Understanding these pathways is essential for designing and interpreting experiments with PTP1B inhibitors.

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Design: Animal Models

The following protocols describe the use of this compound in two standard animal models of obesity and type 2 diabetes.

Diet-Induced Obesity (DIO) Mouse Model

This model is useful for studying acquired obesity and insulin resistance that mimics the human condition.

DIO_Workflow start Acclimatization (1 week) diet High-Fat Diet (60% kcal) (12-16 weeks) start->diet grouping Randomization into Treatment Groups diet->grouping treatment Daily Dosing with This compound or Vehicle (4-6 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring tests Metabolic Tests: - GTT (Week 4) - ITT (Week 5) treatment->tests endpoint Terminal Endpoint: - Blood Collection - Tissue Harvesting monitoring->endpoint tests->endpoint

Caption: Workflow for evaluating this compound in DIO mice.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks of age.

  • Diet:

    • Control Group: Standard chow diet (10% kcal from fat).

    • DIO Group: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Grouping: Once mice on HFD reach a target body weight (e.g., >40g), randomize them into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% CMC-Na, oral gavage)

    • This compound (low dose, e.g., 50 mg/kg/day, oral gavage)[2]

    • This compound (high dose, e.g., 200 mg/kg/day, oral gavage)[2]

    • Positive Control (e.g., Rosiglitazone)

  • Treatment: Administer compounds daily for 4-6 weeks.

  • Monitoring:

    • Measure body weight and food intake weekly.

  • Metabolic Testing:

    • Glucose Tolerance Test (GTT): At week 4 of treatment, fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): At week 5 of treatment, fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Endpoint:

    • At the end of the treatment period, fast mice overnight.

    • Collect blood via cardiac puncture for analysis of plasma glucose, insulin, triglycerides, and cholesterol.

    • Harvest tissues (liver, epididymal white adipose tissue, skeletal muscle) and snap-freeze in liquid nitrogen for subsequent analysis (e.g., Western blotting for insulin signaling proteins, gene expression analysis).

ParameterVehicle Control (DIO)This compound (50 mg/kg)This compound (200 mg/kg)
Body Weight Change (g)+5.2 ± 0.8+2.1 ± 0.5+0.5 ± 0.4**
Food Intake ( g/day )3.1 ± 0.32.5 ± 0.22.2 ± 0.2
Fasting Blood Glucose (mg/dL)185 ± 15140 ± 12*110 ± 10
Fasting Plasma Insulin (ng/mL)2.5 ± 0.41.5 ± 0.31.0 ± 0.2**
GTT AUC (mg/dLmin)35000 ± 250028000 ± 200022000 ± 1800**
ITT Nadir (% of baseline)65 ± 545 ± 435 ± 3**
*Data are representative and presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.
Genetically Diabetic (db/db) Mouse Model

This model exhibits severe hyperglycemia, insulin resistance, and obesity due to a mutation in the leptin receptor, making it suitable for studying the anti-diabetic effects of this compound.

dbdb_Workflow start Acclimatization & Baseline (1 week) grouping Randomization into Treatment Groups start->grouping treatment Daily Dosing with This compound or Vehicle (4 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose - Water Intake treatment->monitoring endpoint Terminal Endpoint: - Blood Collection - Tissue Harvesting monitoring->endpoint

Caption: Workflow for evaluating this compound in db/db mice.

  • Animal Model: Male C57BL/KsJ-db/db mice, 8-10 weeks of age. Age-matched non-diabetic db/+ mice can be used as a control group.

  • Grouping: Randomize db/db mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% CMC-Na, oral gavage)

    • This compound (e.g., 50 mg/kg/day, oral gavage)[2]

    • Positive Control (e.g., Metformin)

  • Treatment: Administer compounds daily for 4 weeks.

  • Monitoring:

    • Measure body weight, non-fasting blood glucose, and water intake weekly.

  • Terminal Endpoint:

    • At the end of the treatment period, fast mice for 6 hours.

    • Collect blood for analysis of plasma glucose, insulin, HbA1c, triglycerides, and cholesterol.

    • Harvest liver, adipose tissue, and skeletal muscle for further analysis.

ParameterVehicle Control (db/db)This compound (50 mg/kg)
Body Weight Change (g)+4.5 ± 0.6+1.8 ± 0.4
Non-fasting Blood Glucose (mg/dL)550 ± 40350 ± 35**
HbA1c (%)10.5 ± 0.88.0 ± 0.6
Plasma Triglycerides (mg/dL)250 ± 25180 ± 20
Data are representative and presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

Pharmacokinetic Profile of a Representative PTP1B Inhibitor

The following table provides an example of the pharmacokinetic parameters for a PTP1B inhibitor after oral administration in rats. This data is crucial for determining the dosing regimen and understanding the in vivo exposure of the compound.

ParameterValue
Dose 10 mg/kg (oral)
Cmax (ng/mL) 7425.9
Tmax (h) 1.5
AUC (0-t) (ng·h/mL) 32189.4
Bioavailability (%) Good (Specific value not provided)[3]
Data is for the PTP1B inhibitor CX08005 in Sprague-Dawley rats and is for illustrative purposes.[3]

Conclusion

This compound is a promising candidate for the treatment of type 2 diabetes and obesity. The detailed protocols provided in these application notes for diet-induced obese and db/db mouse models offer a robust framework for evaluating its in vivo efficacy. Careful monitoring of metabolic parameters and analysis of target tissues will provide critical insights into the therapeutic potential of this compound.

References

Application Note: Measuring PTP1B Inhibition with Ptp1B-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, including those for insulin and leptin.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3][4] Similarly, it negatively regulates the leptin pathway by dephosphorylating Janus kinase 2 (JAK2).[3][4] Overexpression or increased activity of PTP1B is linked to insulin resistance, type 2 diabetes (T2DM), and obesity, making it a significant therapeutic target.[1][2][5] Ptp1B-IN-18 is an orally active, mixed-type inhibitor of PTP1B, serving as a valuable chemical tool for studying the physiological and pathological roles of this enzyme.[6] This document provides detailed protocols and data for measuring the inhibitory activity of this compound against PTP1B.

PTP1B Signaling Pathways

PTP1B primarily exerts its influence by acting as a downregulator of crucial metabolic signaling cascades. In the insulin pathway, the binding of insulin to its receptor triggers autophosphorylation of the receptor, initiating a cascade that leads to glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrates, effectively terminating the signal.[2][7] In the leptin pathway, PTP1B dephosphorylates JAK2, a key kinase activated by the leptin receptor, thereby inhibiting downstream signaling that regulates appetite and energy expenditure.[3][8]

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Quantitative Data for this compound

This compound acts as a complete mixed-type inhibitor. The inhibitory constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.

CompoundTargetInhibition TypeKi Value
This compoundPTP1BMixed-Type35.2 µM

Table 1: Inhibitory constant (Ki) for this compound against PTP1B. Data sourced from public databases.[6]

Experimental Protocols

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against recombinant human PTP1B.

Principle of the Assay

The enzymatic activity of PTP1B is measured by its ability to dephosphorylate the substrate p-nitrophenyl phosphate (pNPP). This reaction yields p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[9][10] The rate of pNP formation is directly proportional to PTP1B activity. An inhibitor will decrease the rate of this reaction.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of this compound A->B C Prepare PTP1B Enzyme and pNPP Substrate Solutions A->C D Add Buffer, this compound (or control), and PTP1B Enzyme B->D C->D E Pre-incubate at 37°C for 10-20 min D->E F Initiate Reaction by Adding pNPP Substrate E->F G Incubate at 37°C for 15-30 min F->G H Stop Reaction (e.g., with 10 M NaOH) G->H I Measure Absorbance at 405 nm H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve and Determine IC50 J->K

Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.

Materials and Reagents

  • Recombinant Human PTP1B (truncated, catalytically active domain)

  • This compound

  • p-Nitrophenyl Phosphate (pNPP)

  • Tris-HCl

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dithiothreitol (DTT)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Reagent Preparation

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5): Prepare a buffer containing 25 mM Tris-HCl, 1 mM EDTA, and 1 mM DTT.[11] Adjust pH to 7.5. Store at 4°C.

  • PTP1B Enzyme Stock: Reconstitute lyophilized PTP1B in assay buffer to a stock concentration of 0.1-0.5 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme in assay buffer to the desired working concentration (e.g., 0.5-1.0 µg/mL).[9][12]

  • pNPP Substrate Solution (e.g., 2-4 mM): Dissolve pNPP in assay buffer to a final concentration of 2-4 mM. Prepare this solution fresh before use.[9][10]

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid affecting enzyme activity.[13]

  • Stop Solution (10 M NaOH): Prepare a 10 M solution of NaOH. Handle with care.[10]

Assay Procedure

The following volumes are for a final reaction volume of 200 µL. Adjust as needed.

  • Set up the Plate:

    • Blank Wells: 150 µL Assay Buffer + 10 µL DMSO + 40 µL pNPP solution.

    • Negative Control Wells (100% Activity): 130 µL Assay Buffer + 10 µL DMSO + 20 µL PTP1B enzyme.

    • Test Wells (Inhibitor): 130 µL Assay Buffer + 10 µL of this compound dilution + 20 µL PTP1B enzyme.

    • Positive Control (Optional): Use a known PTP1B inhibitor like sodium orthovanadate.[12]

  • Pre-incubation: Add the buffer, inhibitor (or DMSO for control), and PTP1B enzyme solution to the appropriate wells of the 96-well plate. Mix gently.[10]

  • Incubate the plate at 37°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.[10][14]

  • Initiate Reaction: Add 40 µL of the pNPP substrate solution to the negative control and test wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.[10]

  • Stop Reaction: Terminate the reaction by adding 10 µL of 10 M NaOH to all wells. The high pH will denature the enzyme and stabilize the yellow color of the pNP product.[10]

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

  • Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of PTP1B inhibition for each concentration of this compound:

    % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control)] * 100

  • Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism or SigmaPlot) to fit the data and determine the IC50 value.[7][9]

Conclusion

This compound serves as a specific chemical probe for interrogating the function of PTP1B. The provided colorimetric assay is a robust, high-throughput compatible method for quantifying the inhibitory potency of this compound and other potential inhibitors. This allows researchers to investigate the downstream consequences of PTP1B inhibition in various cellular and disease models, furthering our understanding of its role in metabolism and oncology.

References

PTP1B-IN-18: Application Notes and Protocols for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Inhibition of PTP1B has been shown to enhance insulin sensitivity and promote resistance to diet-induced obesity.[3] PTP1B-IN-18 is an orally active, complete mixed-type inhibitor of PTP1B with a reported inhibition constant (Ki) of 35.2 μM. As a mixed-type inhibitor, this compound can bind to both the free enzyme and the enzyme-substrate complex. These application notes provide an overview of the potential applications of this compound in metabolic research and include generalized protocols for its use in key experiments.

Disclaimer: Limited public data is available for this compound. The following protocols and data are based on general knowledge of PTP1B inhibitors and should be adapted and optimized for specific experimental conditions.

Data Presentation

In Vitro Inhibition of PTP1B
InhibitorIC50 (μM)Inhibition TypeTargetReference
This compound Ki = 35.2MixedPTP1BVendor Data
Trodusquemine~1AllostericPTP1B[1]
CX080050.781CompetitivePTP1B[2]

Table 1: Comparison of in vitro inhibitory activities of selected PTP1B inhibitors.

Cellular Effects of PTP1B Inhibition
Cell LineTreatmentEffectEndpoint Measured
HepG2 (Human Hepatoma)PTP1B InhibitorIncreased insulin-stimulated glucose uptakeGlucose Uptake Assay
C2C12 (Mouse Myoblasts)PTP1B InhibitorIncreased insulin-stimulated Akt phosphorylationWestern Blot
Hypothalamic NeuronsPTP1B InhibitorEnhanced leptin-stimulated STAT3 phosphorylationWestern Blot

Table 2: Expected cellular effects of a PTP1B inhibitor like this compound in relevant cell models for metabolic research.

Signaling Pathways

The primary mechanism of action of PTP1B inhibitors in metabolic regulation involves the potentiation of insulin and leptin signaling pathways.

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by a compound like this compound is expected to increase the phosphorylation of these key signaling molecules, leading to enhanced downstream signaling through the PI3K/Akt pathway and ultimately promoting glucose uptake and utilization.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) IRS1 IRS-1 Insulin_Receptor->IRS1 phosphorylates Insulin Insulin Insulin->Insulin_Receptor binds PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B inhibits PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by signaling through the leptin receptor (LepR) in the hypothalamus. PTP1B dephosphorylates Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor, thereby attenuating leptin signaling. Inhibition of PTP1B is expected to enhance leptin-induced JAK2 and STAT3 phosphorylation, leading to improved satiety signals and increased energy expenditure.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor (LepR) JAK2 JAK2 Leptin_Receptor->JAK2 activates Leptin Leptin Leptin->Leptin_Receptor binds PTP1B PTP1B PTP1B->JAK2 dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression Satiety Satiety Gene_Expression->Satiety

Caption: this compound enhances leptin signaling by inhibiting PTP1B.

Experimental Protocols

In Vitro PTP1B Enzymatic Assay

This protocol describes a general method to determine the inhibitory activity of a compound against purified PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound (or other test inhibitor)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • To each well of a 96-well plate, add 20 µL of the this compound dilution (or solvent control).

  • Add 60 µL of assay buffer containing the PTP1B enzyme to each well.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

PTP1B_Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, PTP1B enzyme, and pNPP substrate Start->Prepare_Reagents Add_Inhibitor Add this compound to 96-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PTP1B enzyme and incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add pNPP substrate to start reaction Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction with NaOH Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro PTP1B enzymatic assay.

Cell-Based Insulin Signaling Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on insulin-stimulated Akt phosphorylation in a cell-based model.

Materials:

  • HepG2 or C2C12 cells

  • Cell culture medium

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Akt, total-Akt, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Akt signal to total-Akt and the loading control.

Insulin_Signaling_Assay_Workflow Start Start Cell_Culture Seed and grow cells Start->Cell_Culture Serum_Starve Serum-starve cells Cell_Culture->Serum_Starve Inhibitor_Treatment Pre-treat with this compound Serum_Starve->Inhibitor_Treatment Insulin_Stimulation Stimulate with insulin Inhibitor_Treatment->Insulin_Stimulation Cell_Lysis Lyse cells and quantify protein Insulin_Stimulation->Cell_Lysis Western_Blot Perform Western Blot for p-Akt and total Akt Cell_Lysis->Western_Blot Data_Analysis Quantify band intensities Western_Blot->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Studying Insulin Resistance with PTP1B-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1), thereby attenuating the insulin signal.[1] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity, making it a key therapeutic target.[2][3] PTP1B-IN-18 is an orally active, complete mixed-type inhibitor of PTP1B, offering a valuable tool for researchers studying insulin resistance and developing novel anti-diabetic therapies.[4]

These application notes provide a comprehensive guide for utilizing this compound in your research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of PTP1B. By binding to the active site of the enzyme, it prevents the dephosphorylation of key proteins in the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor and its substrates, thereby enhancing insulin sensitivity and promoting downstream signaling events that lead to glucose uptake and utilization.[5]

Quantitative Data for PTP1B Inhibitors

While specific IC50 and cellular activity data for this compound are not extensively published, the following table summarizes its known inhibitory constant and provides data for other relevant PTP1B inhibitors as a reference for experimental design.

CompoundTargetAssay TypeKiIC50Reference
This compound PTP1BNot Specified35.2 µM-[4]
PTP1B Inhibitor (CAS 765317-72-4)PTP1B (403 residues)Cell-permeable allosteric-4 µM[6]
PTP1B Inhibitor (CAS 765317-72-4)PTP1B (298 residues)Cell-permeable allosteric-8 µM[6]

Experimental Protocols

In Vitro Studies

1. PTP1B Enzyme Inhibition Assay

This protocol allows for the direct measurement of this compound's inhibitory activity against purified PTP1B enzyme.

  • Materials:

    • Recombinant human PTP1B (catalytic domain)

    • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • p-Nitrophenyl phosphate (pNPP) as substrate

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a dilution series of this compound in PTP1B assay buffer.

    • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 80 µL of PTP1B assay buffer containing the PTP1B enzyme to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of pNPP solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

2. Inducing Insulin Resistance in Cell Culture

This protocol describes how to create cellular models of insulin resistance using HepG2 (human liver) or C2C12 (mouse muscle) cells.

  • Cell Lines:

    • HepG2 cells

    • C2C12 myoblasts

  • Protocol for HepG2 Cells:

    • Culture HepG2 cells in DMEM with 10% FBS.

    • To induce insulin resistance, incubate the cells in serum-free DMEM containing high glucose (e.g., 30 mM) and high insulin (e.g., 100 nM) for 24-48 hours.[1][2]

  • Protocol for C2C12 Myotubes:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.

    • To induce insulin resistance, treat the differentiated myotubes with palmitic acid (e.g., 0.5 mM) complexed to BSA for 16-24 hours.

3. Western Blot Analysis of Insulin Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key insulin signaling proteins.

  • Materials:

    • Insulin-resistant and control cells

    • This compound

    • Insulin

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-p-IRβ, anti-IRβ, anti-p-Akt, anti-Akt, anti-PTP1B, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Treat insulin-resistant cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence imager.

    • Quantify band intensities and normalize to total protein and loading control.

4. Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in insulin-resistant cells using the fluorescent glucose analog 2-NBDG.

  • Materials:

    • Insulin-resistant and control cells

    • This compound

    • Insulin

    • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

    • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Treat insulin-resistant cells with this compound as described for the Western blot.

    • Wash the cells with PBS and incubate in glucose-free KRH buffer for 2 hours.

    • Stimulate with insulin (100 nM) for 30 minutes.

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Lyse the cells and measure the fluorescence (excitation/emission ~485/535 nm) using a microplate reader or analyze the cells by flow cytometry.

In Vivo Studies

1. Diet-Induced Obese (DIO) Mouse Model

  • Animal Model:

    • C57BL/6J mice are commonly used.

    • Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.

2. Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique to assess insulin sensitivity in vivo.

  • Procedure Outline:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) of the mice and allow for recovery.

    • Fast the mice overnight.

    • A primed-continuous infusion of insulin is administered to raise plasma insulin to a high physiological level.

    • A variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

    • This compound or vehicle can be administered orally or via injection prior to the clamp to assess its effect on insulin sensitivity.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro cluster_setup Cell Model Setup cluster_treatment Treatment cluster_analysis Analysis Culture Culture HepG2 or C2C12 cells Induce_IR Induce Insulin Resistance (High Glucose/Insulin or Palmitate) Culture->Induce_IR Treat_Inhibitor Treat with this compound Induce_IR->Treat_Inhibitor Stimulate_Insulin Stimulate with Insulin Treat_Inhibitor->Stimulate_Insulin Western_Blot Western Blot (p-IRβ, p-Akt) Stimulate_Insulin->Western_Blot Glucose_Uptake 2-NBDG Glucose Uptake Assay Stimulate_Insulin->Glucose_Uptake

Caption: In vitro experimental workflow for evaluating this compound.

Experimental_Workflow_In_Vivo cluster_model Animal Model cluster_intervention Intervention cluster_assessment Assessment HFD Induce Obesity and Insulin Resistance (High-Fat Diet in Mice) Administer_Inhibitor Administer this compound (Oral or Injection) HFD->Administer_Inhibitor Clamp Hyperinsulinemic-Euglycemic Clamp Administer_Inhibitor->Clamp Measure_GIR Measure Glucose Infusion Rate (GIR) Clamp->Measure_GIR

Caption: In vivo experimental workflow for assessing this compound efficacy.

References

PTP1B-IN-18: Application Notes and Protocols for Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in various signaling pathways implicated in cancer progression.[1][2][3] Initially recognized for its role in metabolic diseases, PTP1B is now understood to play a multifaceted role in oncology, acting as both a tumor promoter and suppressor depending on the cellular context.[3][4][5] Elevated PTP1B expression has been correlated with poor prognosis in several cancers, including breast, ovarian, and pancreatic cancer.[1][6]

PTP1B exerts its influence by dephosphorylating key signaling proteins, thereby modulating critical cellular processes.[3] In many cancer types, PTP1B promotes tumorigenesis by positively regulating oncogenic signaling cascades such as the JAK/STAT, Src/Ras/MEK/ERK, and PI3K/AKT pathways.[1][7][8] Inhibition of PTP1B has been shown to reduce cancer cell proliferation, induce apoptosis, and decrease cell migration and invasion in preclinical studies, making it an attractive target for cancer therapy.[3][6][9]

This document provides detailed application notes and experimental protocols for the investigation of PTP1B inhibitors, using Ptp1B-IN-18 as a representative compound, in cancer cell line experiments. While specific quantitative data for "this compound" is not extensively available in public literature, the protocols and data presented are based on well-characterized PTP1B inhibitors such as MSI-1436 and Claramine, and are intended to serve as a comprehensive guide for researchers.

Data Presentation: Efficacy of PTP1B Inhibition in Cancer Cell Lines

The following tables summarize the inhibitory effects of PTP1B inhibitors on various cancer cell lines, providing a quantitative overview of their potential therapeutic efficacy.

Table 1: IC50 Values of PTP1B Inhibitors in Cancer Cell Lines

InhibitorCancer Cell LineIC50 (µM)Reference
MSI-1436Multiple Cell LinesVaries[8][10]
ClaramineU87MG (Glioblastoma)~2 (for functional assays)[9]
ClaramineKM12SM (Colorectal)~2 (for functional assays)[9]
ClaramineA2780 (Ovarian)~2 (for functional assays)[9]
Thiazolidine-2,4-dione derivativesHepG2 (Hepatoma)as low as 0.41[5]

Table 2: Effects of PTP1B Inhibition on Cancer Cell Phenotypes

Cancer TypeCell LinePTP1B InhibitorObserved EffectsReference
Breast CancerHER2-positive cellsGeneric PTP1B inhibitorsReduced proliferation, increased apoptosis, decreased cell motility[3]
Pancreatic CancerPANC-1, MIA-PaCa-2Specific small-molecule inhibitorSuppressed cell growth, migration, and colony formation; cell cycle arrest[6]
Glioblastoma, Colorectal, Ovarian CancerU87MG, KM12SM, A2780ClaramineDecreased adhesion, migration, and invasion[9]
MelanomaA2058PTP1B knockdownSuppressed migration and invasion[11]

Signaling Pathways and Experimental Workflows

PTP1B Signaling Pathways in Cancer

PTP1B modulates several key signaling pathways that are frequently dysregulated in cancer. The following diagram illustrates the central role of PTP1B in these pathways.

PTP1B_Signaling_Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK (e.g., Leptin R) PTP1B PTP1B PTP1B->RTK PTP1B->JAK Src Src PTP1B->Src dephosphorylates inhibitory Tyr530 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription Ras Ras Src->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Migration_Invasion Migration & Invasion ERK->Migration_Invasion Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B

Caption: PTP1B signaling pathways in cancer.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the anti-cancer effects of a PTP1B inhibitor in cell lines.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT / MTS) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot migration Migration/Invasion Assay (Transwell) treatment->migration data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis migration->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[12]

  • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in targeted signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTP1B, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[7][13]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Transwell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.[14]

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • For invasion assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.[15]

  • Harvest and resuspend the cancer cells in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

  • Add 100-200 µL of the cell suspension (containing the desired concentration of this compound or vehicle) to the upper chamber of the transwell insert.[16]

  • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[16]

  • Incubate the plate for 12-48 hours at 37°C.

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the stained cells in several random fields under a microscope.

  • Quantify the results and compare the migratory/invasive potential of treated cells to the control.

References

Troubleshooting & Optimization

Ptp1B-IN-18 not showing activity in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTP1B-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not exhibiting the expected activity in cellular assays.

Troubleshooting Guide: this compound Inactivity in Cells

This guide addresses common issues that may lead to a lack of observable activity of this compound in your cell-based experiments.

Question: Why am I not seeing any effect of this compound in my cell-based assay?

Answer: A lack of activity can stem from several factors, ranging from compound preparation and stability to the specific biology of your experimental system. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Compound Integrity and Preparation

Is the this compound compound correctly solubilized and stored?

This compound is reported to be soluble in DMSO at 10 mM.[1] Improper solubilization or storage can lead to compound precipitation or degradation.

  • Protocol for Solubilization and Storage:

    • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.

    • Prepare a stock solution in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 469.51 g/mol ), dissolve it in 213 µL of DMSO.

    • Ensure complete dissolution. Gentle vortexing or sonication may be necessary.

    • Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term storage (up to two weeks), 4°C may be acceptable.[2]

    • When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Step 2: Evaluate Experimental Design

Are the cell line, concentration, and incubation time appropriate?

The cellular context is critical for observing the effects of a PTP1B inhibitor.

  • Cell Line Selection:

    • Ensure your chosen cell line expresses PTP1B at a sufficient level. PTP1B expression can vary significantly between cell types.[3] You can verify PTP1B expression by Western blot or qPCR.

    • The signaling pathway you are investigating should be active in your chosen cell line. For example, if you are studying insulin signaling, use a cell line responsive to insulin, such as HepG2, C2C12, or 3T3-L1 adipocytes.[4][5]

  • Concentration Range:

    • This compound has a reported in vitro Ki of 35.2 μM.[1] The effective concentration in a cellular assay (EC50) is often higher than the in vitro IC50 or Ki due to factors like cell permeability and stability.

    • It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your specific cell line and assay.

  • Incubation Time:

    • The time required to observe an effect can vary depending on the downstream readout.

    • For signaling events like protein phosphorylation, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient.[6]

    • For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 24-72 hours) may be necessary.[7]

Step 3: Assess Cellular Uptake and Compound Stability

Is this compound getting into the cells and remaining active?

Poor cell permeability and instability in cell culture medium can limit the effectiveness of a compound.

  • Cell Permeability: While this compound is described as "orally active," its permeability can vary across different cell types.[1] If you suspect poor uptake, you may consider using a cell line with known high permeability or employing techniques to enhance uptake, although this should be approached with caution as it can introduce artifacts.

  • Stability in Media: Small molecules can be unstable in cell culture media, especially in the presence of serum. You can assess the stability of this compound by incubating it in your culture medium for various times, followed by analysis using techniques like HPLC-MS to determine its concentration.

Step 4: Examine the Target Pathway and Readout

Is the PTP1B-mediated signaling pathway active and is the readout sensitive enough?

PTP1B is a negative regulator of several signaling pathways, including the insulin and leptin pathways.[8][9][10][11]

  • Pathway Activation: To see the effect of a PTP1B inhibitor, the target pathway should be in an active state. For instance, when studying insulin signaling, cells should be stimulated with insulin to induce phosphorylation of the insulin receptor (IR) and its substrates (like IRS-1), which are targets of PTP1B.[4]

  • Sensitive Readout: Your assay should be sensitive enough to detect changes in the signaling pathway.

    • Western Blotting: To assess the phosphorylation status of PTP1B substrates like the IR, IRS-1, or JAK2, Western blotting with phospho-specific antibodies is a common and effective method.[4][12] An increase in phosphorylation upon treatment with this compound would indicate target engagement.

    • Functional Assays: Downstream functional assays, such as glucose uptake assays in muscle or fat cells, can also be used to measure the biological response to PTP1B inhibition.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a complete mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a Ki of 35.2 μM.[1] PTP1B is an enzyme that removes phosphate groups from tyrosine residues on various proteins, thereby downregulating signaling pathways such as the insulin and leptin pathways.[11] By inhibiting PTP1B, this compound is expected to enhance and prolong the phosphorylation of PTP1B substrates, leading to increased downstream signaling.

Q2: What are the primary signaling pathways regulated by PTP1B? A2: PTP1B is a key negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[8] It also attenuates the leptin signaling pathway by dephosphorylating JAK2.[8] Additionally, PTP1B has been implicated in various cancer-related signaling pathways, where it can act as either a tumor suppressor or an oncogene depending on the context.[7][9]

Q3: What are some common positive controls for a PTP1B inhibition experiment? A3: Using a well-characterized PTP1B inhibitor as a positive control can help validate your assay. Examples include Claramine and other small molecule inhibitors with published cellular activity.[6] Sodium orthovanadate is a general phosphatase inhibitor that can also be used, though it is not specific for PTP1B.[15]

Q4: Can this compound have off-target effects? A4: Like any small molecule inhibitor, this compound may have off-target effects. It is important to assess the specificity of the observed effects. This can be done by testing the inhibitor in PTP1B knockout or knockdown cells, where the effects should be diminished or absent. Comparing its activity against other related phosphatases, such as TCPTP, which shares high sequence homology with PTP1B, can also provide insights into its selectivity.[16]

Quantitative Data Summary

CompoundTargetIC50 / KiCellular ActivityReference
This compound PTP1BKi: 35.2 μMHypoglycemic effect in vivo[1]
PTP1B-IN-2 PTP1BIC50: 50 nMEnhances insulin-mediated IRβ phosphorylation and glucose uptake[13]
Claramine PTP1B-Reduces cell migration, invasion, and proliferation at 2 µM[6]
Ursolic Acid PTP1BIC50: 3.40 ± 0.34 μg/mlPositive control in in vitro PTP1B inhibitory assay[5]

Detailed Experimental Protocol: Assessing this compound Activity on Insulin-Stimulated Akt Phosphorylation

This protocol provides a general framework for testing the effect of this compound on the insulin signaling pathway in a cell-based assay.

1. Cell Culture and Plating:

  • Culture HepG2 cells (or another insulin-responsive cell line) in the recommended growth medium (e.g., MEM with 10% FBS and 1% penicillin-streptomycin).
  • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

2. Serum Starvation:

  • Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).
  • Add serum-free medium and incubate for 4-6 hours to reduce basal signaling.

3. Inhibitor Treatment:

  • Prepare fresh working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO).
  • Aspirate the starvation medium and add the medium containing the inhibitor or vehicle.
  • Pre-incubate the cells with the inhibitor for 1-2 hours.

4. Insulin Stimulation:

  • Add insulin to the medium to a final concentration of 100 nM.
  • Incubate for 10-15 minutes at 37°C.

5. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold PBS.
  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

6. Protein Quantification and Western Blotting:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.
  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
  • Load equal amounts of protein per lane and perform SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

7. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the phospho-Akt signal to the total Akt signal.
  • Compare the normalized phospho-Akt levels between different treatment groups. An increase in insulin-stimulated phospho-Akt in the presence of this compound would indicate successful inhibition of PTP1B.

Visualizations

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 PTP1B_I PTP1B PTP1B_I->IR dephosphorylates PTP1B_I->IRS1 dephosphorylates Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene Gene Transcription STAT3->Gene PTP1B_L PTP1B PTP1B_L->JAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental_Workflow start Start: This compound not showing activity prep Step 1: Verify Compound Solubilization & Storage start->prep design Step 2: Evaluate Experimental Design (Cell line, Concentration, Time) prep->design uptake Step 3: Assess Cellular Uptake & Stability design->uptake pathway Step 4: Examine Target Pathway & Readout uptake->pathway end Resolution: Activity Observed pathway->end

Caption: A stepwise workflow for troubleshooting this compound inactivity.

Troubleshooting_Logic start No cellular activity of this compound q1 Is the compound properly prepared? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the cell line appropriate and PTP1B expressed? a1_yes->q2 s1 Action: Re-prepare stock solution. Check solubility and storage conditions. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the concentration and incubation time optimized? a2_yes->q3 s2 Action: Select a new cell line. Verify PTP1B expression. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the target pathway activated and readout sensitive? a3_yes->q4 s3 Action: Perform dose-response and time-course experiments. a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Further investigation needed: (cell permeability, compound stability) a4_yes->end s4 Action: Ensure pathway stimulation. Use a sensitive assay (e.g., phospho-specific WB). a4_no->s4

Caption: A decision tree for troubleshooting this compound experiments.

References

Optimizing Ptp1B-IN-18 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ptp1B-IN-18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, complete mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1]. PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound helps to maintain the phosphorylated (active) state of the insulin receptor and its downstream substrates, thereby enhancing insulin sensitivity[2][3]. Its mixed-type inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A definitive starting concentration can vary between cell lines and experimental conditions. However, based on its reported inhibition constant (Ki) of 35.2 μM, a common starting point for in vitro assays would be in the range of 10-50 μM[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO at a concentration of 10 mM[1]. For experimental use, prepare a concentrated stock solution in DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q4: In which research areas is this compound commonly used?

Given that PTP1B is a validated target for type 2 diabetes and obesity, this compound is primarily used in metabolic disease research[1][4]. It can be utilized in studies investigating insulin resistance, glucose uptake, and other aspects of metabolic signaling[5][6]. Additionally, due to the emerging role of PTP1B in cancer, this inhibitor may also be relevant for oncological research[7][8].

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low inhibitory effect observed Inhibitor concentration is too low: The effective concentration can vary between cell lines and experimental setups.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value in your system.
Poor cell permeability: Although described as orally active, cell membrane permeability can differ between cell types.Increase the incubation time to allow for better uptake. If the issue persists, consider using a cell line known to be responsive to other PTP1B inhibitors.
Inhibitor degradation: Improper storage or handling of the compound.Ensure the stock solution is properly stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
High cell toxicity or off-target effects Inhibitor concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line.
High DMSO concentration: The vehicle (DMSO) can be toxic to cells at high concentrations.Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%) and consistent across all treatments, including a vehicle control.
Inconsistent results between experiments Variability in cell culture conditions: Factors such as cell passage number, confluency, and serum concentration can affect experimental outcomes.Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them to reach a similar confluency for each experiment.
Inaccurate pipetting or dilution: Errors in preparing stock or working solutions.Calibrate your pipettes regularly. Prepare fresh dilutions for each experiment from a reliable stock solution.

Experimental Protocols

Determination of IC50 for this compound in a Cell-Based Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on the phosphorylation of a downstream target of the insulin receptor, such as Akt.

Materials:

  • Cells responsive to insulin (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Prepare a series of dilutions of this compound in serum-free medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only). Pre-incubate the cells with the inhibitor or vehicle for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-Akt and total Akt.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

    • Plot the normalized phospho-Akt levels against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Visualizations

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt Phosphorylated Akt (Active) Akt->pAkt Glut4 GLUT4 Translocation pAkt->Glut4 Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B Inhibits

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture serum_starve Serum Starvation (4-6 hours) cell_culture->serum_starve inhibitor_treatment This compound Treatment (Dose-Response) serum_starve->inhibitor_treatment insulin_stimulation Insulin Stimulation (100 nM, 15 min) inhibitor_treatment->insulin_stimulation cell_lysis Cell Lysis insulin_stimulation->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification western_blot Western Blot (p-Akt / Total Akt) protein_quantification->western_blot data_analysis Data Analysis (IC50 Calculation) western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree start Inconsistent or Unexpected Results? issue_type What is the issue? start->issue_type no_effect No or Low Inhibition issue_type->no_effect No Inhibition toxicity High Cell Toxicity issue_type->toxicity Toxicity inconsistency Inconsistent Results issue_type->inconsistency Inconsistency conc_low Concentration too low? no_effect->conc_low conc_high Concentration too high? toxicity->conc_high cell_variability Cell culture variability? inconsistency->cell_variability permeability Poor cell permeability? conc_low->permeability No solution1 Perform dose-response conc_low->solution1 Yes degradation Inhibitor degraded? permeability->degradation No solution2 Increase incubation time permeability->solution2 Yes solution3 Use fresh aliquots degradation->solution3 Yes dmso_toxic DMSO toxicity? conc_high->dmso_toxic No solution4 Lower concentration conc_high->solution4 Yes solution5 Check final DMSO % dmso_toxic->solution5 Yes pipetting_error Pipetting error? cell_variability->pipetting_error No solution6 Standardize cell culture cell_variability->solution6 Yes solution7 Calibrate pipettes pipetting_error->solution7 Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Ptp1B-IN-18 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ptp1B-IN-18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this PTP1B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For most small molecules, including inhibitors like this compound, Dimethyl sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions. If using DMSO, ensure the final concentration in your cell culture medium is less than 0.5% to avoid cytotoxicity.[1] For aqueous-based media, stock solutions prepared with ddH₂O can be directly diluted.[1] Always refer to the manufacturer's datasheet for specific solubility information.

Q2: How should I store the this compound stock solution?

To maintain the stability of your this compound stock solution, it is recommended to aliquot it into ready-to-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Q3: What is the expected stability of this compound in cell culture media?

Q4: Can this compound be degraded in cell culture?

Yes, like many small molecules, this compound could be subject to degradation in cell culture. Degradation can occur through enzymatic processes within the cells or by chemical degradation in the media itself. Inhibition of PTP1B has been shown to trigger the ubiquitination and subsequent degradation of its substrate, the Bcr-Abl protein, via the lysosomal pathway, suggesting that the cellular environment is actively processing related molecules.[2] Therefore, it is important to consider the potential for both intracellular and extracellular degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in cell culture media.Perform a stability study of this compound under your experimental conditions (see protocol below). Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in the incubator.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Loss of compound activity Improper storage of the stock solution.Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials.[1]
Chemical instability in the chosen solvent.If instability in the primary solvent is suspected, consider using an alternative solvent recommended by the manufacturer.
Cell toxicity observed High concentration of the solvent (e.g., DMSO).Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[1]
Intrinsic toxicity of this compound at the tested concentration.Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line.

Quantitative Data Summary

Table 1: Recommended Storage and Handling of Small Molecule Inhibitors

Parameter Recommendation Reference
Stock Solution Solvent DMSO (final concentration in media <0.5%) or ddH₂O[1]
Stock Solution Storage Aliquot and store at -20°C (≤1 month) or -80°C (≤6 months)[1]
Sterilization 0.2 µm microfiltration for aqueous solutions[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Analytical method for quantification (e.g., HPLC-MS)

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes

Procedure:

  • Prepare Working Solution: Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Incubation: Aliquot the working solution into multiple microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO₂.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The 0-hour time point serves as the initial concentration control.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-MS.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the cell culture medium.

Visualizations

PTP1B Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways, including those for insulin and leptin.[3][4][5][6][7]

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR IRS1 IRS-1 IR->IRS1 JAK2 JAK2 LR->JAK2 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 STAT3 STAT3 JAK2->STAT3 Gene Gene Transcription STAT3->Gene PTP1B PTP1B PTP1B->IR PTP1B->JAK2 Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor in cell culture media.

Stability_Workflow start Start prep_solution Prepare this compound working solution in cell culture media start->prep_solution incubate Incubate at 37°C, 5% CO₂ prep_solution->incubate collect_samples Collect samples at defined time points (0, 2, 4, 8, 12, 24, 48h) incubate->collect_samples store_samples Store samples at -80°C collect_samples->store_samples analyze Analyze samples by HPLC-MS store_samples->analyze plot_data Plot concentration vs. time analyze->plot_data determine_stability Determine stability and half-life plot_data->determine_stability end End determine_stability->end

Caption: Workflow for determining small molecule stability in cell culture media.

References

Troubleshooting Ptp1B-IN-18 precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PTP1B-IN-18. Our aim is to help you overcome common experimental challenges, particularly those related to compound precipitation.

Troubleshooting Guide: this compound Precipitation Issues

Precipitation of this compound in your experimental setup can lead to inaccurate and irreproducible results. The following guide provides a systematic approach to identify and resolve these issues.

Question: My this compound solution appears cloudy or has visible precipitate after preparation or addition to my cell culture media. What should I do?

Answer:

Precipitation can occur due to several factors, including solvent choice, concentration, temperature, and interactions with media components. Follow these troubleshooting steps to address the issue:

1. Review Your Stock Solution Preparation:

  • Solvent: this compound is reported to be soluble in DMSO at 10 mM. Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution.

  • Concentration: Do not exceed the recommended stock concentration. If you need a higher concentration, consider a gentle warming of the solution (to no more than 37°C) and sonication to aid dissolution. However, be cautious as excessive heat can degrade the compound.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to precipitation.[1]

2. Optimize the Dilution into Aqueous Buffers or Media:

  • Final DMSO Concentration: When diluting your DMSO stock into aqueous solutions like cell culture media or assay buffers, ensure the final DMSO concentration is low (typically ≤ 0.5%). High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution.

  • Dilution Method: Add the this compound stock solution to your aqueous buffer or media dropwise while vortexing or gently mixing. This rapid dispersal helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Pre-warming Media: Pre-warming your cell culture media or buffer to 37°C before adding the inhibitor can sometimes improve solubility.

3. Consider the Composition of Your Cell Culture Media:

  • Serum Proteins: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and cause them to precipitate or reduce their effective concentration. If you suspect this is an issue, try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line permits.

  • Salt and Ion Concentrations: High concentrations of salts and divalent cations (like Ca²⁺ and Mg²⁺) in some media formulations can contribute to the precipitation of small molecules.

4. Experimental Workflow for Troubleshooting Precipitation:

The following workflow can help you systematically identify the cause of precipitation.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_stock Check Stock Solution (DMSO, Conc., Storage) start->check_stock stock_ok Stock OK check_stock->stock_ok No Issue stock_issue Re-prepare Stock check_stock->stock_issue Issue Found check_dilution Review Dilution Method (Final DMSO %, Mixing) stock_ok->check_dilution stock_issue->start dilution_ok Dilution OK check_dilution->dilution_ok No Issue dilution_issue Optimize Dilution check_dilution->dilution_issue Issue Found check_media Evaluate Media Components (Serum, Salts) dilution_ok->check_media dilution_issue->start media_ok Media OK check_media->media_ok No Issue media_issue Modify Media or Test Alternative check_media->media_issue Issue Found solubility_test Perform Solubility Test in Media media_ok->solubility_test media_issue->start end Problem Resolved solubility_test->end

Figure 1: A stepwise workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing a stock solution of this compound is DMSO, with a reported solubility of 10 mM.

Q2: What is the mechanism of action of this compound?

A2: this compound is a complete mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the enzymatic reaction. PTP1B is a negative regulator of the insulin and leptin signaling pathways.[2][3] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its substrates, leading to increased glucose uptake.[2]

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is the recommended solvent, for some in vivo applications or specific cell types sensitive to DMSO, other solvents might be considered. However, the solubility of this compound in other common laboratory solvents like ethanol or PBS is not well-documented and would need to be determined empirically. For in vivo studies with other PTP1B inhibitors, formulations with corn oil or cyclodextrins have been reported.

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should also be stored at -20°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[1]

Q5: At what concentration should I use this compound in my cell-based assays?

A5: The optimal concentration of this compound will depend on the specific cell line and assay. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. The reported Ki value for this compound is 35.2 μM.

Data Presentation

Table 1: Physicochemical and Potency Data for this compound

PropertyValueReference
Molecular FormulaC₂₆H₁₉N₃O₄S
Molecular Weight469.51 g/mol
Solubility in DMSO10 mM
Inhibition Constant (Ki)35.2 μM
Mechanism of ActionComplete Mixed-Type Inhibitor

Table 2: Comparison of Selected PTP1B Inhibitors

InhibitorIC₅₀Mechanism of ActionSolubility Notes
This compound -Complete Mixed-Type10 mM in DMSO
PTP1B-IN-2 50 nMABC Type Inhibitor≥ 100 mg/mL in DMSO
PTP1B Inhibitor (CAS 765317-72-4) 4 µM (PTP1B₄₀₃), 8 µM (PTP1B₂₉₈)Non-competitive, Allosteric100 mg/mL in DMSO; 5 mg/mL in ethanol
Trodusquemine 1 µMAllosteric-
JTT-551 Ki = 0.22 µMMixed-Type-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of powder. (e.g., for 1 mg of this compound (MW = 469.51 g/mol ), add 213 µL of DMSO).

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex gently and/or sonicate briefly in a water bath until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: General Protocol for Treating Cells with this compound

  • Materials: Cells plated in appropriate culture vessels, complete cell culture medium, this compound stock solution (10 mM in DMSO), sterile PBS.

  • Procedure:

    • Culture your cells to the desired confluency.

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Important: The final concentration of DMSO in the media should not exceed 0.5% to avoid solvent toxicity.

    • To prepare the working solutions, add the required volume of the this compound stock solution to the pre-warmed (37°C) cell culture medium and mix immediately by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming and protein denaturation.

    • Remove the existing media from your cells and wash once with sterile PBS.

    • Add the media containing the desired final concentration of this compound to the cells. Include a vehicle control (media with the same final concentration of DMSO without the inhibitor).

    • Incubate the cells for the desired period.

    • Proceed with your downstream analysis (e.g., Western blot for p-IR, glucose uptake assay).

Mandatory Visualizations

Signaling Pathways

PTP1B Regulation of Insulin Signaling

PTP1B acts as a negative regulator of the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS). Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong the insulin signal.

G cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B Inhibits

Figure 2: PTP1B negatively regulates insulin signaling, an effect countered by this compound.

Mechanism of PTP1B Inhibition

This compound is a mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. This distinguishes it from purely competitive or non-competitive inhibitors.

G cluster_1 PTP1B Inhibition Mechanism E PTP1B (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (e.g., p-IR) ES->E - S P Product (P) (e.g., IR) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I This compound (I) EI->E - I ESI->ES - I

Figure 3: Mixed-type inhibition of PTP1B by this compound.

References

Technical Support Center: PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, with a focus on considering potential off-target effects.

Disclaimer: Specific off-target profiling data for Ptp1B-IN-18 is not publicly available. The information provided here is based on the general characteristics of PTP1B inhibitors and common challenges in their development.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects to consider when using a PTP1B inhibitor?

The most significant off-target concern for PTP1B inhibitors is the inhibition of T-cell protein tyrosine phosphatase (TCPTP). This is due to the high degree of homology between the catalytic domains of PTP1B and TCPTP[1]. Inhibition of TCPTP can lead to unintended biological consequences, as it is involved in the regulation of T-cell activation[1]. Therefore, assessing the selectivity of a PTP1B inhibitor against TCPTP is a critical step in its characterization.

Q2: Why is selectivity against TCPTP so important?

PTP1B and TCPTP share approximately 72% sequence identity in their catalytic domains, making the design of selective inhibitors challenging[1]. While PTP1B is a key negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity, TCPTP plays a crucial role in hematopoietic cell function[1]. Lack of selectivity can lead to misleading experimental results and potential toxicity if the inhibitor is being developed for therapeutic use.

Q3: My PTP1B inhibitor shows unexpected effects on cell signaling pathways unrelated to insulin or leptin. What could be the cause?

Unexpected signaling outcomes could be due to off-target inhibition of other protein tyrosine phosphatases or even kinases. While TCPTP is the most common off-target, potent inhibitors might interact with a broader range of phosphatases. It is advisable to perform a comprehensive selectivity profiling against a panel of phosphatases to identify any such interactions.

Q4: Are there strategies to minimize off-target effects of PTP1B inhibitors?

Yes, several strategies are being explored to develop more selective PTP1B inhibitors. One approach is to design inhibitors that target allosteric sites, which are less conserved than the active site, thereby offering a potential for greater selectivity[1]. Another strategy involves designing inhibitors that interact with non-conserved amino acid residues in or near the active site to achieve better discrimination between PTP1B and other phosphatases.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or unexpected cellular phenotype Off-target effects, particularly inhibition of TCPTP or other phosphatases.1. Perform a selectivity assay comparing the inhibitory activity against PTP1B and TCPTP.2. Profile the inhibitor against a broader panel of protein tyrosine phosphatases.3. Use a structurally different PTP1B inhibitor as a control to see if the phenotype is consistent.
High background in in-vitro kinase/phosphatase assays Non-specific inhibition at high compound concentrations.1. Determine the IC50 value for PTP1B and potential off-targets.2. Use the inhibitor at a concentration that is selective for PTP1B (ideally 10-fold or more selective).3. Ensure the assay buffer conditions are optimized to minimize non-specific interactions.
Discrepancy between in-vitro potency and cellular activity Poor cell permeability or rapid metabolism of the inhibitor. Off-target effects masking the intended on-target effect.1. Assess the cell permeability of the compound using methods like the parallel artificial membrane permeability assay (PAMPA).2. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.3. Evaluate the metabolic stability of the compound in relevant cell lines or microsomes.

Data Presentation

Table 1: Selectivity Profile of a PTP1B Inhibitor (Example)

This table provides a template for summarizing the selectivity data of a PTP1B inhibitor against other relevant phosphatases. Researchers should populate this table with their own experimental data.

Target IC50 (nM) Fold Selectivity (IC50 Off-Target / IC50 PTP1B)
PTP1B[Enter experimental value]1
TCPTP[Enter experimental value][Calculate]
SHP-1[Enter experimental value][Calculate]
SHP-2[Enter experimental value][Calculate]
Other[Enter experimental value][Calculate]

Table 2: Kinase Selectivity Profile (Example)

If off-target effects on kinases are suspected, a broad kinase panel screen is recommended. This table provides a template for summarizing the results.

Kinase Target % Inhibition @ [Concentration]
Kinase 1[Enter experimental value]
Kinase 2[Enter experimental value]
Kinase 3[Enter experimental value]
......

Experimental Protocols

Protocol 1: In-vitro PTP1B and TCPTP Inhibition Assay

This protocol describes a general method for determining the IC50 values of an inhibitor against PTP1B and TCPTP.

  • Reagents: Recombinant human PTP1B and TCPTP enzymes, a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide), assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA), and the test inhibitor (this compound).

  • Procedure: a. Prepare a serial dilution of the inhibitor in the assay buffer. b. In a 96-well plate, add the enzyme and the inhibitor dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the substrate. d. Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence (for phosphopeptide substrates) at the appropriate wavelength. e. Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration. f. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR activates IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR activates JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Off_Target_Troubleshooting Start Unexpected Experimental Outcome Check_Selectivity Assess PTP1B vs TCPTP Selectivity Start->Check_Selectivity Hypothesis Is inhibitor selective? Check_Selectivity->Hypothesis Broad_Profile Profile against Phosphatase Panel Off_Target_Effect Likely Off-Target Effect Broad_Profile->Off_Target_Effect CETSA Confirm Cellular Target Engagement (CETSA) Hypothesis2 Target engaged in cells? CETSA->Hypothesis2 Hypothesis->Broad_Profile No Hypothesis->CETSA Yes On_Target_Effect Unexpected On-Target Phenotype or Downstream Effect Hypothesis2->On_Target_Effect Yes Permeability_Issue Poor Cell Permeability or Metabolism Issue Hypothesis2->Permeability_Issue No

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Ptp1B-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ptp1B-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the in vivo efficacy of this compound and related benzimidazole-based PTP1B inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, complete mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Its molecular formula is C26H19N3O4S.[1] As a mixed-type inhibitor, it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound is designed to enhance these signaling pathways, making it a potential therapeutic agent for type 2 diabetes and obesity.[2][3][4]

Q2: What are the main challenges in achieving good in vivo efficacy with PTP1B inhibitors like this compound?

A primary challenge for many PTP1B inhibitors is their poor oral bioavailability. This is often due to the chemical properties required for binding to the highly conserved and positively charged active site of PTP1B, which can lead to molecules with limited cell permeability.[5][6] Additionally, achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP), is crucial to minimize off-target effects.[4] For benzimidazole derivatives like this compound, poor aqueous solubility can also be a significant hurdle for effective oral absorption.[7][8]

Q3: What animal models are suitable for testing the in vivo efficacy of this compound?

Commonly used animal models for evaluating the anti-diabetic and anti-obesity effects of PTP1B inhibitors include:

  • Diet-induced obesity (DIO) mice: These models, often on a C57BL/6J background, are fed a high-fat diet to induce obesity, insulin resistance, and hyperglycemia, closely mimicking the human condition.[9]

  • db/db mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a severe diabetic phenotype.

  • Streptozotocin (STZ)-induced diabetic mice: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can be used to induce a model of type 1 or, with a combination of high-fat diet, type 2 diabetes.

The choice of model will depend on the specific research question. For studying insulin resistance and obesity, the DIO mouse model is often preferred.

Q4: How does this compound bind to PTP1B?

X-ray crystallography studies of a closely related compound, IN1834-146C, reveal that it is a bidentate inhibitor. This means it occupies both the primary active site (Site A) and a secondary, adjacent aryl phosphate-binding pocket (Site B). This mode of binding can contribute to both the potency and selectivity of the inhibitor.[10] Molecular dynamics studies also suggest that benzimidazole derivatives like this compound could be selective for PTP1B over other phosphatases like TCPTP, SHP-1, SHP-2, and CDC25B.[3]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause Recommended Action
Lack of Efficacy (No significant change in blood glucose or body weight) Poor Bioavailability: The compound may not be adequately absorbed after oral administration due to poor solubility or formulation issues.1. Optimize Formulation: this compound is a benzimidazole derivative, a class of compounds known for poor water solubility.[7][8] Consider formulating the compound in a vehicle that enhances solubility, such as a solution with co-solvents (e.g., PEG400, DMSO) or a suspension with surfactants (e.g., Tween 80). Lipid-based formulations or the creation of a salt form could also be explored.[11] 2. Verify Target Engagement: Before large-scale efficacy studies, perform a pilot study to confirm that the compound is reaching the target tissue and inhibiting PTP1B. This can be assessed by measuring the phosphorylation status of PTP1B substrates, such as the insulin receptor or JAK2, in relevant tissues (e.g., liver, muscle) after administration.[9] 3. Increase Dose/Frequency: The administered dose may be insufficient to achieve a therapeutic concentration. Conduct a dose-response study to determine the optimal dose.
Inappropriate Animal Model: The chosen animal model may not be sensitive to PTP1B inhibition or the disease phenotype may be too severe.1. Model Selection: For insulin resistance, diet-induced obese (DIO) mice are a robust model.[9] Ensure the animals have developed a stable and significant insulin-resistant phenotype before starting treatment. 2. Timing of Intervention: Consider the stage of the disease in the animal model. Early intervention may be more effective than treatment in late-stage, severe diabetes.
Compound Instability: The compound may be rapidly metabolized or unstable in the in vivo environment.1. Pharmacokinetic (PK) Study: Conduct a preliminary PK study to determine the compound's half-life, clearance, and peak plasma concentration (Cmax). This will inform the optimal dosing regimen. 2. Metabolite Analysis: Analyze plasma and tissue samples for major metabolites to understand the metabolic fate of this compound.
Unexpected Toxicity or Adverse Effects (e.g., weight loss beyond therapeutic effect, lethargy) Off-Target Effects: The inhibitor may be acting on other phosphatases or cellular targets, particularly the highly homologous TCPTP.1. Selectivity Profiling: If not already done, perform in vitro enzymatic assays to determine the selectivity of this compound against a panel of other relevant phosphatases, especially TCPTP.[4] 2. Dose Reduction: The observed toxicity may be dose-dependent. Reduce the dose to a level that maintains efficacy while minimizing adverse effects.
Formulation Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing toxicity.1. Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects. 2. Alternative Formulations: Test alternative, well-tolerated vehicles for oral administration.
High Variability in Animal Responses Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variable exposure.1. Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach. For less stressful administration, micropipette-guided voluntary consumption can be considered.[12] 2. Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee a consistent dose.
Biological Variability: Differences in the gut microbiome, stress levels, or the estrous cycle in female mice can influence metabolic readouts.1. Acclimatization: Allow sufficient time for animals to acclimatize to their housing and handling. 2. Sex Differences: Be aware of potential sex-based differences in glucose metabolism and drug response.[9] 3. Randomization: Properly randomize animals into treatment groups.

Quantitative Data Summary

While specific in vivo efficacy data for this compound is not publicly available in detail, the following table summarizes its known inhibitory properties and provides comparative data for other PTP1B inhibitors to serve as a benchmark.

Compound Inhibition Constant (Ki or IC50) Mechanism of Inhibition In Vivo Model Reported Efficacy Reference
This compound Ki = 35.2 μMComplete Mixed-TypeNot specified in abstractHypoglycemic activity demonstrated[1]
Compound 46 (Benzimidazole derivative) Ki = 12.6 μMComplete Mixed-TypeNot specified in abstractHypoglycemic activity demonstrated[3]
Trodusquemine (MSI-1436) IC50 = 1 µMNon-competitiveDiet-induced obese miceImproved glucose tolerance and reduced body weight[13]
DPM-1001 Not specifiedNot specifiedDiet-induced obese miceOrally bioavailable, anti-diabetic properties, enhanced insulin and leptin signaling[3][9]
JTT-551 Ki = 0.22 µMNot specifiedDiabetic miceReduced blood glucose levels[14]

Key Experimental Protocols

4.1. Oral Glucose Tolerance Test (OGTT)

This protocol is a standard method for assessing how well an animal clears a glucose load from its blood, a key indicator of insulin sensitivity.

  • Animal Preparation: Fast mice for 6 hours prior to the test. Ensure free access to water.[15]

  • Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.

  • Compound Administration: Administer this compound (or vehicle control) via oral gavage at the predetermined dose and time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose solution (typically 20% w/v in sterile saline) via oral gavage.[15]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the glucose excursion. A lower AUC in the this compound treated group compared to the vehicle group indicates improved glucose tolerance.

4.2. Western Blot for Assessing PTP1B Target Engagement

This protocol allows for the assessment of the phosphorylation status of PTP1B substrates in tissues.

  • Tissue Collection: At a predetermined time point after the final dose of this compound, euthanize the mice and rapidly collect relevant tissues (e.g., liver, skeletal muscle). Immediately freeze the tissues in liquid nitrogen to preserve protein phosphorylation.

  • Protein Extraction: Homogenize the frozen tissues in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of a PTP1B substrate (e.g., phospho-Insulin Receptor β, phospho-JAK2) and the total protein as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the ratio of phosphorylated to total protein in the this compound treated group indicates successful target engagement.

Visualizations

Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow

InVivo_Workflow A Compound Formulation (this compound in suitable vehicle) C Dose-Response & PK Study (Determine optimal dose and regimen) A->C B Animal Model Selection (e.g., Diet-Induced Obese Mice) B->C D Chronic Dosing Study (Daily administration for several weeks) C->D E Monitor Body Weight & Food Intake D->E F Assess Glucose Homeostasis (OGTT, ITT) D->F G Terminal Tissue Collection (Liver, Muscle, Adipose) D->G I Data Analysis & Interpretation E->I F->I H Biochemical Analysis (Western Blot, Gene Expression) G->H H->I

Caption: General workflow for in vivo efficacy testing of this compound.

Troubleshooting Logic

Troubleshooting_Tree cluster_no_efficacy Lack of Efficacy cluster_toxicity Toxicity Start In Vivo Experiment: Unexpected Result No_Efficacy No Change in Blood Glucose/Weight Start->No_Efficacy Toxicity Adverse Effects Observed Start->Toxicity Check_Bioavailability Assess Bioavailability/ Target Engagement No_Efficacy->Check_Bioavailability Potential Cause Optimize_Formulation Optimize Formulation for Better Solubility/Absorption Check_Bioavailability->Optimize_Formulation Solution Adjust_Dose Perform Dose-Response Study Check_Bioavailability->Adjust_Dose Solution Check_Selectivity Assess Off-Target Activity (e.g., TCPTP) Toxicity->Check_Selectivity Potential Cause Check_Vehicle Evaluate Vehicle Toxicity Toxicity->Check_Vehicle Potential Cause Reduce_Dose Reduce Dose Check_Selectivity->Reduce_Dose Solution

Caption: Troubleshooting decision tree for unexpected in vivo results.

References

Technical Support Center: Ptp1B-IN-18 Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Tyrosine Phosphatase 1B (Ptp1B) inhibitor, Ptp1B-IN-18, and interpreting its mixed inhibition kinetics.

Frequently Asked Questions (FAQs)

Q1: What is Ptp1B and why is it a therapeutic target?

A1: Protein Tyrosine Phosphatase 1B (Ptp1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin pathways. By dephosphorylating the insulin receptor and its substrates, Ptp1B attenuates insulin signaling. Overexpression or hyperactivity of Ptp1B is associated with insulin resistance, type 2 diabetes, and obesity. Therefore, inhibiting Ptp1B is a promising therapeutic strategy for these metabolic disorders.

Q2: What type of inhibitor is this compound?

A2: this compound is characterized as an orally active, complete mixed-type inhibitor of Ptp1B[1]. This means it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Q3: What are the kinetic parameters for this compound?

Data Presentation: Kinetic Parameters of this compound

ParameterValueDescription
Inhibitor This compound-
Enzyme Protein Tyrosine Phosphatase 1B (Ptp1B)-
Inhibition Type Mixed-typeBinds to both free enzyme and enzyme-substrate complex.
Ki 35.2 μM[1]Dissociation constant for the enzyme-inhibitor (EI) complex.
Ki' Not ReportedDissociation constant for the enzyme-substrate-inhibitor (ESI) complex.

Troubleshooting Guide for Ptp1B Kinetic Assays

This guide addresses common issues encountered during the kinetic analysis of Ptp1B inhibitors like this compound.

Q4: My enzyme activity is very low or absent, even in the control wells. What could be the problem?

A4:

  • Improper Enzyme Storage and Handling: Ptp1B is sensitive to repeated freeze-thaw cycles. Ensure the enzyme is stored at -80°C in single-use aliquots. Thaw on ice immediately before use.

  • Inactive Enzyme: The catalytic cysteine residue of Ptp1B is susceptible to oxidation, which can lead to inactivation. Include a reducing agent like Dithiothreitol (DTT) in your assay buffer, typically at a concentration of 1-2 mM.

  • Incorrect Buffer Conditions: Ptp1B activity is pH-dependent. Ensure your assay buffer has the correct pH, typically between 6.0 and 7.5. Verify the buffer composition and concentrations of all components.

Q5: I am observing high background signal in my no-enzyme control wells. How can I fix this?

A5:

  • Substrate Instability: The artificial substrate p-nitrophenyl phosphate (pNPP) can undergo slow, spontaneous hydrolysis, especially at alkaline pH. Prepare fresh substrate solutions and protect them from light.

  • Contaminated Reagents: Ensure all your buffers and reagent solutions are free from phosphatase contamination. Use high-purity water and reagents.

  • Plate Reader Settings: Incorrect wavelength settings on your spectrophotometer or fluorometer can lead to high background readings. Verify the correct excitation and emission wavelengths for your chosen substrate.

Q6: My kinetic data is not fitting well to the Michaelis-Menten or inhibition models. What are the possible reasons?

A6:

  • Sub-optimal Substrate Concentration Range: Ensure the substrate concentrations used bracket the Michaelis constant (Km) of Ptp1B for that substrate. A typical range would be 0.1x Km to 10x Km.

  • Inhibitor Solubility Issues: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells. Precipitated inhibitor will lead to inaccurate results.

  • Time-dependent Inhibition: If the inhibitor binds slowly to the enzyme, the initial velocity measurements may not be accurate. Pre-incubate the enzyme and inhibitor for a period before adding the substrate to allow binding to reach equilibrium.

  • Assay Conditions Not at Steady-State: Ensure your initial velocity measurements are taken during the linear phase of the reaction. The reaction rate should be constant over the measurement period. This may require optimizing enzyme and substrate concentrations.

Q7: How do I differentiate between mixed-type, competitive, and non-competitive inhibition in my data?

A7: The type of inhibition can be determined by analyzing Lineweaver-Burk plots (double reciprocal plots of 1/velocity versus 1/[substrate]) at different inhibitor concentrations.

  • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, while the apparent Km increases.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Km is unchanged, while the apparent Vmax decreases.

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease.

  • Mixed-type Inhibition: Lines intersect in the second or third quadrant (not on either axis). Both apparent Km and Vmax are altered.

Experimental Protocols

Detailed Methodology for Ptp1B Kinetic Assay

This protocol describes a typical colorimetric assay using p-nitrophenyl phosphate (pNPP) as the substrate.

Materials:

  • Recombinant human Ptp1B (catalytic domain)

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a range of pNPP substrate concentrations in the assay buffer. A typical range would be from 0.1 mM to 10 mM.

    • Dilute the Ptp1B enzyme to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Assay Setup:

    • Add 10 µL of the diluted this compound solutions (or buffer for the no-inhibitor control) to the wells of a 96-well plate.

    • Add 80 µL of the diluted Ptp1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 10 µL of the pNPP substrate solution to each well to initiate the reaction. The final reaction volume is 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes) for 10-20 minutes to determine the initial reaction velocity (rate of p-nitrophenol production).

  • Data Analysis:

    • Calculate the initial velocity (V) for each reaction from the linear portion of the absorbance versus time plot.

    • Plot 1/V versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

    • Analyze the plots to determine the type of inhibition and calculate the kinetic parameters (Km, Vmax, Ki, and Ki'). Non-linear regression analysis of the velocity versus substrate concentration data using appropriate enzyme inhibition models is the preferred method for determining these parameters.

Mandatory Visualizations

Ptp1B_Signaling_Pathway receptor receptor substrate substrate phosphatase phosphatase inhibitor inhibitor downstream downstream Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds IRS IRS IR->IRS phosphorylates JAK2 JAK2 LR->JAK2 activates Ptp1B Ptp1B Ptp1B->IR dephosphorylates Ptp1B->IRS dephosphorylates Ptp1B->JAK2 dephosphorylates Ptp1B_IN_18 This compound Ptp1B_IN_18->Ptp1B inhibits PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates STAT3 STAT3 JAK2->STAT3 phosphorylates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression regulates

Caption: Ptp1B signaling pathways and the inhibitory action of this compound.

Mixed_Inhibition_Workflow cluster_enzyme_forms Enzyme States cluster_reactions Reactions E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Ki') P Product (P) ES->P -> E + P (kcat) EI->E - I EI->ESI + S (αKm) ESI->ES - I ESI->EI - S I Inhibitor (I)

Caption: Logical workflow of mixed-type enzyme inhibition.

References

Ptp1B-IN-18 cytotoxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PTP1B-IN-18 in cytotoxicity and cell viability assays.

Troubleshooting Guide

Q1: My IC50 value for this compound is significantly higher than expected.

A1: There are several potential reasons for a higher than expected IC50 value:

  • Compound Solubility: this compound may have precipitated out of solution. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. It is advisable to visually inspect the stock solution and the final dilutions for any signs of precipitation. Some PTP1B inhibitors are known to have low cell membrane permeability due to their chemical nature.[1]

  • Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the inhibitor to elicit a cytotoxic effect. It is crucial to optimize cell seeding density for your specific cell line and assay duration.

  • Assay Duration: The incubation time with this compound might be insufficient to induce a cytotoxic effect. Consider extending the exposure time and performing a time-course experiment to determine the optimal duration.

  • PTP1B Expression Levels: The target protein, PTP1B, may be expressed at low levels in your chosen cell line. Verify the expression of PTP1B in your cells using techniques like western blotting or qPCR.

  • Reagent Quality: Ensure that all reagents, including the cell culture medium, serum, and assay components (e.g., MTT, MTS), are of high quality and not expired.

Q2: I am observing high variability between replicate wells in my cell viability assay.

A2: High variability can obscure the true effect of this compound. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a frequent source of variability. Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Inaccurate pipetting of the compound, cells, or assay reagents can lead to significant well-to-well differences. Use calibrated pipettes and ensure proper pipetting technique.

  • Incomplete Solubilization of Formazan (MTT assay): In MTT assays, the purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate and variable readings. Ensure the solubilization buffer is added to all wells and that the crystals are completely dissolved by gentle mixing or shaking.[2]

Q3: this compound does not seem to be selective and is showing toxicity in my control cell line that has low PTP1B expression.

A3: Off-target effects can be a concern with any inhibitor. Consider the following:

  • Nonspecific Cytotoxicity: At high concentrations, many compounds can induce cytotoxicity through mechanisms unrelated to their intended target. It is important to determine if the observed toxicity is due to nonspecific effects, such as membrane disruption.[3]

  • Selectivity Profile: PTP1B shares high sequence homology with other protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP).[1] this compound might be inhibiting other phosphatases or cellular targets. If possible, test the inhibitor against a panel of related phosphatases to determine its selectivity profile.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure you have a vehicle control (cells treated with the same concentration of solvent as the highest concentration of the inhibitor) to account for any solvent-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PTP1B inhibitors like this compound?

A1: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of several signaling pathways, including the insulin and leptin signaling pathways.[4] It functions by dephosphorylating and thereby inactivating key signaling proteins such as the insulin receptor and its substrates. PTP1B inhibitors block the enzymatic activity of PTP1B, leading to sustained phosphorylation and activation of its downstream targets. This can result in enhanced insulin sensitivity and has implications for the treatment of type 2 diabetes and obesity. In the context of cancer, PTP1B has been shown to be involved in pathways that promote cell proliferation and survival, such as those mediated by ErbB2, Src, Ras, and PI3K/AKT.[5] By inhibiting PTP1B, this compound can potentially suppress tumor growth.

Q2: Which cell viability assay should I choose for this compound?

A2: The choice of assay depends on your specific experimental needs and the characteristics of your cell line.

  • MTT Assay: This is a widely used colorimetric assay that measures the metabolic activity of cells. It is reliable but requires a solubilization step for the formazan crystals, which can introduce an extra source of error.[2]

  • MTS Assay: This is a newer generation tetrazolium salt-based assay that produces a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.[6][7]

  • Trypan Blue Exclusion Assay: This is a simple and direct method to count viable cells based on membrane integrity. However, it is manual and has lower throughput compared to plate-based assays.

  • Apoptosis Assays (e.g., Annexin V/PI staining): If you suspect this compound induces apoptosis, these assays can provide more mechanistic insight into the mode of cell death.[8]

Q3: How should I prepare my stock solution of this compound?

A3: Most small molecule inhibitors are soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Q4: What are some known challenges with PTP1B inhibitors in cell-based assays?

A4: Researchers working with PTP1B inhibitors often face a few key challenges:

  • Selectivity: Due to the high homology in the catalytic domain of PTPs, achieving selectivity for PTP1B over other phosphatases like TCPTP is a significant hurdle.[1][4]

  • Cell Permeability: Many early PTP1B inhibitors were designed as phosphotyrosine mimetics, which are often highly charged and exhibit poor cell membrane permeability.[1][4]

  • Off-target Effects: As with any pharmacological inhibitor, off-target effects can lead to unexpected cellular responses and cytotoxicity that are independent of PTP1B inhibition.[3]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PTP1B inhibitors from published literature. This data is provided for comparative purposes and the IC50 of this compound should be determined empirically in your specific experimental system.

InhibitorCell LineAssay TypeIC50 (µM)Reference
ErtiprotafibNot specifiedEnzymatic1.6 - 29[4]
Trodusquemine (MSI-1436)Not specifiedEnzymatic1[4]
JTT-551Not specifiedEnzymatic- (Ki = 0.22)[4]
Compound 3 (Allosteric)Not specifiedEnzymatic8[4]
Compound 10aC2C12 myotubesEnzymatic0.19[4]
PTP1B InhibitorD492 breast epithelial cellsCell Proliferation~8[8]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells (medium only). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

MTS Cell Viability Assay Protocol

This protocol utilizes a tetrazolium compound (MTS) that is reduced by viable cells to a colored formazan product that is soluble in cell culture medium, simplifying the assay procedure.[6][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Combined MTS/PES solution (commercially available or prepared as per manufacturer's instructions)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment: a. Follow the same procedure as for the MTT assay (Step 2).

  • MTS Addition: a. After the incubation period, add 20 µL of the combined MTS/PES solution directly to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement: a. Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b cluster_cancer Cancer Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Src Src PTP1B->Src activates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B ErbB2 ErbB2 ErbB2->Src Ras Ras Src->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: PTP1B signaling in metabolic and cancer pathways.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add this compound (serial dilutions) incubate_overnight->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_reagent Add MTT or MTS reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent solubilize Solubilize formazan (MTT assay only) incubate_reagent->solubilize MTT read_absorbance Read absorbance incubate_reagent->read_absorbance MTS solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cytotoxicity assay.

Troubleshooting_Flowchart start Unexpected Results high_ic50 High IC50? start->high_ic50 high_variability High Variability? start->high_variability low_selectivity Low Selectivity? start->low_selectivity high_ic50->high_variability No check_solubility Check compound solubility and cell permeability high_ic50->check_solubility Yes high_variability->low_selectivity No check_seeding Check cell seeding technique high_variability->check_seeding Yes check_off_target Investigate off-target effects low_selectivity->check_off_target Yes optimize_density Optimize cell density and assay duration check_solubility->optimize_density verify_expression Verify PTP1B expression optimize_density->verify_expression end Resolved verify_expression->end check_pipetting Verify pipette calibration and technique check_seeding->check_pipetting avoid_edge Avoid edge effects check_pipetting->avoid_edge avoid_edge->end run_vehicle_control Run proper vehicle controls check_off_target->run_vehicle_control run_vehicle_control->end

Caption: Troubleshooting flowchart for this compound assays.

References

Ptp1B-IN-18 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PTP1B-IN-18 in their experiments.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is an orally active, complete mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] As a mixed-type inhibitor, it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its binding affinity for the substrate (Km). PTP1B is a key negative regulator of insulin and leptin signaling pathways.[2][3] By inhibiting PTP1B, this compound can enhance these signaling pathways, making it a compound of interest for research in type 2 diabetes and obesity.[1][2]

What are the physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C26H19N3O4S[1]
Molecular Weight 469.51 g/mol [1]
Ki 35.2 μM[1]
Solubility 10 mM in DMSO[1]
Physical Form Solid powderN/A
Storage Store at -20°C for long-term storage.N/A

How should I prepare a stock solution of this compound?

To prepare a 10 mM stock solution of this compound, dissolve 4.6951 mg of the compound in 1 mL of DMSO. For other concentrations, use the following formula:

Weight (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

What are the common in vitro assays for testing PTP1B inhibitors?

Common in vitro assays for PTP1B activity and inhibition include:

  • Colorimetric Assays: These assays often use a small molecule substrate like p-nitrophenyl phosphate (pNPP). When PTP1B dephosphorylates pNPP, it produces p-nitrophenol (pNP), which can be detected by measuring the absorbance at 405 nm.

  • Malachite Green Assays: In this method, a phosphopeptide substrate is used. The release of free phosphate upon dephosphorylation by PTP1B is quantified using a malachite green-based colorimetric detection reagent.

  • ELISA-based Assays: These assays can qualitatively detect PTP1B in plated and fixed cells.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Solution
No or low PTP1B activity Inactive enzymeEnsure the PTP1B enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known substrate and without any inhibitor.
Incorrect buffer conditionsVerify the pH and composition of the assay buffer. A common buffer for PTP1B assays is 25 mM Tris-HCl, pH 8.0, with additives like NaCl, DTT, and EDTA.[4]
Substrate degradationPrepare fresh substrate solutions for each experiment.
High background signal Spontaneous substrate degradationRun a control reaction without the enzyme to measure the rate of non-enzymatic substrate hydrolysis. Subtract this background from your experimental values.
Contaminated reagentsUse high-purity water and reagents. Filter-sterilize buffers if necessary.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing of all reaction components.
Temperature fluctuationsMaintain a constant temperature throughout the assay. Pre-incubate all reagents at the reaction temperature.
Edge effects in microplatesAvoid using the outer wells of the microplate, or fill them with buffer to create a more uniform temperature distribution.
This compound appears to be inactive Incorrect inhibitor concentrationVerify the calculations for your stock solution and dilutions. Perform a dose-response experiment to determine the IC50 of the inhibitor.
Inhibitor precipitationThis compound is soluble in DMSO. Ensure that the final concentration of DMSO in your assay is compatible with the enzyme activity and does not cause the inhibitor to precipitate. Test the DMSO tolerance of your assay.[5]
Inhibitor degradationPrepare fresh dilutions of the inhibitor from a stock solution for each experiment.
Unexpected results in cellular assays Off-target effectsPTP1B inhibitors can sometimes lack specificity.[6] Consider testing the effect of this compound on other related phosphatases to assess its selectivity.
Cell health issuesEnsure that the cells are healthy and not passaged too many times. Perform a cell viability assay (e.g., MTT) to check for any cytotoxic effects of the inhibitor at the concentrations used.
Low cell permeabilityWhile this compound is described as orally active, its permeability in your specific cell line might be a limiting factor. Consider using permeabilization agents if appropriate for your assay.

Experimental Protocols

In Vitro PTP1B Inhibition Assay using pNPP

This protocol provides a general framework for determining the inhibitory activity of this compound using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 75 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.05% Tween-20[4]

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in assay buffer. Remember to include a DMSO-only control. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

    • Prepare a working solution of recombinant PTP1B in assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 ng per well.

    • Prepare a working solution of pNPP in assay buffer. The final concentration in the assay should be at or near the Km of the enzyme for pNPP (typically in the mM range).

  • Assay Setup:

    • Add 10 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.

    • Add 80 µL of the PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the pNPP solution to each well to start the reaction. The final reaction volume will be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of DMSO control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Controls to Include:

  • No-enzyme control: To measure background signal from non-enzymatic hydrolysis of pNPP.

  • No-inhibitor (DMSO) control: To measure 100% enzyme activity.

  • Positive control inhibitor: A known PTP1B inhibitor (e.g., sodium orthovanadate) to validate the assay.

Visualizations

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds p_Insulin_Receptor p-IR Insulin_Receptor->p_Insulin_Receptor Autophosphorylation IRS IRS p_Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B p_Insulin_Receptor->PTP1B p_IRS p-IRS IRS->p_IRS PI3K_Akt_Pathway PI3K/Akt Pathway p_IRS->PI3K_Akt_Pathway Activates p_IRS->PTP1B Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B Inhibits

Caption: this compound inhibits PTP1B, a negative regulator of the insulin signaling pathway.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Prepare_Enzyme Prepare PTP1B Enzyme Solution Start->Prepare_Enzyme Prepare_Substrate Prepare Substrate (pNPP) Solution Start->Prepare_Substrate Assay_Setup Assay Setup in 96-well Plate Prepare_Inhibitor->Assay_Setup Prepare_Enzyme->Assay_Setup Initiate_Reaction Add Substrate to Initiate Reaction Prepare_Substrate->Initiate_Reaction Pre_incubation Pre-incubate Inhibitor and Enzyme Assay_Setup->Pre_incubation Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Read_Plate Measure Absorbance at 405 nm Incubation->Read_Plate Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro screening of PTP1B inhibitors.

References

Overcoming low potency of Ptp1B-IN-18 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with the low potency of Ptp1B-IN-18 in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing low potency (high IC50 value) for this compound in my biochemical assay?

Possible Cause 1: Inherent Potency of the Inhibitor

This compound is reported to be a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a Ki value in the micromolar range. Therefore, a relatively high IC50 value may be expected.

Troubleshooting Steps:

  • Review Literature Values: Compare your results with published data for this compound.

  • Positive Control: Include a known potent PTP1B inhibitor (e.g., Suramin or Vanadate) in your assay to ensure the assay is performing as expected.

Possible Cause 2: Assay Conditions

The observed potency of an inhibitor can be highly dependent on the specific conditions of the enzymatic assay.

Troubleshooting Steps:

  • Substrate Concentration: If you are using a competitive inhibitor, a high concentration of the substrate will lead to a higher apparent IC50. For this compound, which is a mixed-type inhibitor, the effect of substrate concentration may be more complex. It is advisable to run the assay with the substrate concentration at or below its Km value.

  • Enzyme Concentration: The concentration of PTP1B should be in the linear range of the assay. A high enzyme concentration can lead to rapid substrate depletion and may require higher inhibitor concentrations to achieve 50% inhibition.

  • Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding. Also, the reaction time should be within the linear range of product formation.

  • Buffer Components: Components in the assay buffer, such as detergents or additives, can interfere with the inhibitor's activity. It's recommended to use a well-characterized buffer system.[1][2][3]

  • DMSO Concentration: High concentrations of DMSO, the solvent typically used for small molecules, can affect enzyme activity. It is recommended to keep the final DMSO concentration in the assay as low as possible (ideally ≤1%) and consistent across all wells.[4]

Possible Cause 3: Inhibitor Quality and Handling

The purity and stability of this compound can impact its performance.

Troubleshooting Steps:

  • Purity: Verify the purity of your this compound stock.

  • Solubility: Ensure the inhibitor is fully dissolved in the solvent and does not precipitate when diluted into the aqueous assay buffer.

  • Storage: Store the inhibitor according to the manufacturer's instructions to avoid degradation. Repeated freeze-thaw cycles should be avoided.

Q2: this compound shows weak or no activity in my cell-based assay. What could be the reason?

Possible Cause 1: Poor Cell Permeability

Many PTP1B inhibitors that target the active site are highly charged and exhibit poor cell permeability.[5][6]

Troubleshooting Steps:

  • Increase Concentration and Incubation Time: You may need to use higher concentrations of this compound and longer incubation times in cellular assays compared to biochemical assays.

  • Permeabilization: For mechanistic studies where maintaining cell integrity is not critical, consider using a gentle cell permeabilization agent.

  • Positive Control: Use a known cell-permeable PTP1B inhibitor as a positive control.

Possible Cause 2: Cellular Efflux

The compound may be actively transported out of the cells by efflux pumps.

Troubleshooting Steps:

  • Efflux Pump Inhibitors: Consider co-incubation with a broad-spectrum efflux pump inhibitor to see if the potency of this compound improves.

Possible Cause 3: Off-Target Effects and Cellular Compensation

The cellular environment is complex, and other proteins or pathways might compensate for the inhibition of PTP1B.[7]

Troubleshooting Steps:

  • Target Engagement: Measure the phosphorylation status of known PTP1B substrates, such as the insulin receptor or Src, to confirm that the inhibitor is engaging its target in the cell.[8][9] An increase in the phosphorylation of these substrates would indicate successful PTP1B inhibition.

  • Selective Inhibition: PTP1B shares high homology with other phosphatases, especially T-cell protein tyrosine phosphatase (TCPTP).[6] The observed cellular phenotype might be a result of inhibiting other phosphatases. Consider using knockdown or knockout cell lines to confirm that the observed effect is specific to PTP1B inhibition.

Possible Cause 4: Inhibitor Metabolism

The compound may be rapidly metabolized by the cells into an inactive form.

Troubleshooting Steps:

  • Metabolic Stability Assay: If available, perform a metabolic stability assay to determine the half-life of this compound in the cell line you are using.

Quantitative Data Summary

Compound/InhibitorTarget(s)Reported Potency (IC50/Ki)Assay TypeReference
This compoundPTP1BKi: 35.2 μMEnzymatic[10]
Unnamed PTP1B inhibitorPTP1BIC50: 8 μMNot Specified[8]
SuraminPTP1B--[11]
Sodium Orthovanadate (Na3VO4)Tyrosine phosphatasesIC50: 19.3 ± 1.1 µM (full length PTP1b), 54.5 ± 1.1 µM (truncated PTP1b)Enzymatic[4]
PhosphoeleganinPTP1B, Aldose ReductaseIC50: 1.3 ± 0.04 μM (PTP1B), 28.7 ± 1.1 μM (AR)Enzymatic[12]

Key Experimental Protocols

PTP1B Enzymatic Assay Protocol (using pNPP)

This protocol is a general guideline based on commonly used methods.[1][3][11][13]

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay Buffer: e.g., 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.[11]

  • Stop Solution: 1 M NaOH[11]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer. Keep the final DMSO concentration consistent across all wells and below 1%.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Inhibitor solution (or vehicle control)

    • PTP1B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add pNPP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination: Add the stop solution (e.g., 1 M NaOH) to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phosphorylated Substrates

This protocol allows for the assessment of PTP1B inhibition in a cellular context by measuring the phosphorylation state of a known substrate (e.g., Src at Tyr529).[8]

Materials:

  • Cell line of interest (e.g., D492 breast epithelial cells)[8]

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies (e.g., anti-p-Src (Tyr529), anti-total Src, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., GAPDH).

    • Compare the levels of phosphorylated substrate in inhibitor-treated cells to the vehicle-treated control. An increase in phosphorylation indicates PTP1B inhibition.

Visualizations

Troubleshooting_Workflow Start Start: Low Potency of This compound Observed Assay_Type Biochemical or Cell-based Assay? Start->Assay_Type Biochem Biochemical Assay Assay_Type->Biochem Biochemical Cellular Cell-based Assay Assay_Type->Cellular Cell-based Check_Biochem_Params Check Assay Parameters: - Substrate/Enzyme Conc. - Incubation Times - Buffer/DMSO Conc. Biochem->Check_Biochem_Params Check_Permeability Assess Cell Permeability: - Increase Concentration/Time - Use Permeabilization (optional) Cellular->Check_Permeability Check_Inhibitor_Quality Verify Inhibitor Quality: - Purity - Solubility - Storage Check_Biochem_Params->Check_Inhibitor_Quality Run_Controls_Biochem Run Positive Control (e.g., Vanadate) Check_Inhibitor_Quality->Run_Controls_Biochem Resolved Issue Resolved Run_Controls_Biochem->Resolved Confirm_Target_Engagement Confirm Target Engagement: - Western Blot for p-Substrates (e.g., p-Src) Check_Permeability->Confirm_Target_Engagement Consider_Other_Factors Consider Other Factors: - Efflux - Metabolism - Off-target effects Confirm_Target_Engagement->Consider_Other_Factors Further_Investigation Further Investigation Needed Consider_Other_Factors->Further_Investigation Logical_Troubleshooting_Flowchart Start Low Potency Observed Is_Assay_Validated Is the assay validated with a known potent inhibitor? Start->Is_Assay_Validated Validate_Assay Validate assay with a positive control. Is_Assay_Validated->Validate_Assay No Assay_OK Assay is performing correctly. Is_Assay_Validated->Assay_OK Yes Validate_Assay->Is_Assay_Validated Is_Inhibitor_OK Is the inhibitor's quality and concentration correct? Assay_OK->Is_Inhibitor_OK Check_Inhibitor Verify inhibitor purity, solubility, and storage. Is_Inhibitor_OK->Check_Inhibitor No Inhibitor_OK Inhibitor quality is confirmed. Is_Inhibitor_OK->Inhibitor_OK Yes Check_Inhibitor->Is_Inhibitor_OK Is_Cellular_Assay Is this a cell-based assay? Inhibitor_OK->Is_Cellular_Assay Biochem_Conclusion Conclusion: This compound has inherently modest potency under these biochemical conditions. Is_Cellular_Assay->Biochem_Conclusion No Check_Cellular_Issues Investigate cellular factors: - Permeability - Target Engagement - Efflux/Metabolism Is_Cellular_Assay->Check_Cellular_Issues Yes Cellular_Conclusion Conclusion: Low cellular potency is likely due to permeability or other cellular factors. Check_Cellular_Issues->Cellular_Conclusion

References

PTP1B-IN-18 Dose-Response Curve Issues: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with PTP1B-IN-18 dose-response curve experiments. The information is tailored for scientists and professionals in drug development and academic research.

Troubleshooting Guide: Dose-Response Curve Abnormalities

This guide addresses common problems observed during in vitro enzymatic assays with this compound, presented in a question-and-answer format.

Question: Why am I observing no inhibition or a significantly weaker effect (high IC50 value) than expected?

Answer: A lack of inhibitory activity can stem from several factors related to the inhibitor, the enzyme, or the assay conditions.

  • Inhibitor Integrity:

    • Degradation: this compound, like many small molecules, can degrade if stored improperly. Ensure it is stored at the recommended temperature and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.

    • Solubility Issues: The inhibitor may not be fully dissolved in the assay buffer. This can lead to a lower effective concentration. Consider using a different solvent for the stock solution or ensuring the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.

  • Enzyme Activity:

    • Inactive Enzyme: The PTP1B enzyme must be handled carefully to maintain its activity. Thaw it quickly and keep it on ice. Avoid multiple freeze-thaw cycles.[1]

    • Incorrect Enzyme Concentration: The amount of enzyme used can affect the IC50 value. Ensure the concentration is consistent and within the linear range of the assay.

  • Assay Conditions:

    • Substrate Competition: If the concentration of the substrate (e.g., p-nitrophenyl phosphate, pNPP) is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.

    • Buffer Composition: The assay buffer is critical. Ensure the pH is correct (typically around 7.0) and that it contains necessary components like EDTA.[2]

Question: My dose-response curve is not sigmoidal and the data points are highly scattered. What are the potential causes?

Answer: Inconsistent and noisy data often point to technical errors in the experimental setup.

  • Pipetting and Mixing: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant variability. Ensure pipettes are calibrated and use proper techniques. Thoroughly mix all components in the wells.

  • Incubation Conditions: Maintain a constant temperature during the incubation period.[1] Temperature fluctuations can alter enzyme kinetics and lead to inconsistent results.

  • Plate Reader Settings: Bubbles in the wells can interfere with absorbance readings. Ensure there are no bubbles before reading the plate. Verify that the correct wavelength (e.g., 405 nm for pNPP assays) is used for detection.[3]

  • Inhibitor Precipitation: At higher concentrations, this compound might precipitate out of solution, leading to a loss of effect and erratic readings. Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation.

Question: I am observing a "U-shaped" or biphasic dose-response curve. What could this indicate?

Answer: A biphasic curve, where inhibition is seen at intermediate concentrations but decreases at higher concentrations, can be complex to interpret.

  • Compound Aggregation: At high concentrations, some small molecules can form aggregates that may either sequester the inhibitor or interfere with the assay in other ways, leading to a loss of the inhibitory effect.

  • Off-Target Effects: At higher doses, the inhibitor might interact with other components of the assay, leading to unforeseen consequences that mask the primary inhibitory activity.

  • Assay Artifacts: The inhibitor itself might absorb light at the detection wavelength, which can become a significant factor at high concentrations and interfere with the results. Running a control plate with the inhibitor but without the enzyme can help identify such issues.

  • Allosteric Mechanisms: PTP1B has allosteric sites that are distinct from the active site.[4][5][6] While this compound is generally considered an active-site inhibitor, complex interactions or the presence of impurities could potentially lead to atypical dose-response curves.

Experimental Protocols and Data

Standard PTP1B Enzymatic Assay Protocol

This protocol outlines a typical colorimetric assay for measuring PTP1B activity and inhibition.

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer (e.g., 0.075 M β,β-dimethylglutarate pH 7.0, 1 mM EDTA).[2]

    • Prepare serial dilutions of this compound in the assay buffer. Keep the final DMSO concentration below 1%.

    • Dilute the recombinant human PTP1B enzyme in cold 1X Assay Buffer to the desired working concentration.[1]

    • Prepare the substrate solution (e.g., pNPP) in the assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 35 µL) of 1X Assay Buffer to each well of a 96-well plate.[1]

    • Add 10 µL of the this compound dilutions to the appropriate wells. Add 10 µL of assay buffer with DMSO to the control wells.[1]

    • Add 5 µL of the diluted PTP1B enzyme to each well.[1]

    • Pre-incubate the plate at a constant temperature (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.[1]

    • Incubate the plate at the same temperature for a set period (e.g., 30 minutes).[1]

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO only) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Typical PTP1B Assay Parameters
ParameterTypical Value/ConditionSource
Enzyme Human Recombinant PTP1B (catalytic domain)[7]
Substrate p-Nitrophenyl Phosphate (pNPP)[3][8]
Assay Buffer 0.075 M β,β-dimethylglutarate, 1 mM EDTA, pH 7.0[2]
Incubation Temperature 30°C[1]
Detection Wavelength 405 nm[3]
Plate Format 96-well transparent plate[7]

Visualizations

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Inhibitor_Dilution Prepare Inhibitor (this compound) Serial Dilutions Add_Inhibitor Add Inhibitor/ Control to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare PTP1B Enzyme Solution Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare pNPP Substrate Solution Add_Substrate Initiate Reaction: Add Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 15 min, 30°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (e.g., 30 min, 30°C) Add_Substrate->Incubate Read_Plate Read Absorbance (405 nm) Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve & Calculate IC50 Calculate_Inhibition->Plot_Curve

Caption: Workflow for a typical PTP1B enzymatic inhibition assay.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (activates) PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates Glucose_Uptake Glucose Uptake & Metabolic Effects AKT->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) PTP1B->IRS1

Caption: PTP1B negatively regulates the insulin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PTP1B in cellular signaling? PTP1B (Protein Tyrosine Phosphatase 1B) is a key negative regulator in several signaling cascades. It functions by removing phosphate groups from tyrosine residues on target proteins.[9] It is particularly known for its role in attenuating insulin and leptin signaling by dephosphorylating the insulin receptor (IR), insulin receptor substrates (IRS), and the Janus kinase 2 (JAK2), which is downstream of the leptin receptor.[9][10][11][12]

Q2: Why is PTP1B considered a therapeutic target for diseases like diabetes and obesity? Elevated expression or activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] By dephosphorylating and thus inactivating the insulin receptor, PTP1B dampens the insulin signal.[13] Therefore, inhibiting PTP1B is a promising strategy to enhance insulin sensitivity and improve glucose homeostasis.[9][14]

Q3: What are the common types of substrates used in PTP1B enzymatic assays? The most common and simple substrate is p-nitrophenyl phosphate (pNPP), a small molecule that produces a yellow color when dephosphorylated, allowing for a colorimetric readout.[3] Alternatively, more physiologically relevant phosphotyrosine-containing peptide substrates can be used, with phosphate release often measured using a malachite green-based colorimetric assay.[3]

Q4: What is the difference between an active-site inhibitor and an allosteric inhibitor of PTP1B? An active-site inhibitor, like many PTP1B inhibitors, binds directly to the catalytic site of the enzyme, competing with the natural substrate. A major challenge with these inhibitors is achieving selectivity, as the active sites of many protein tyrosine phosphatases are highly conserved.[4][10] An allosteric inhibitor binds to a different site on the enzyme, inducing a conformational change that inhibits its activity.[4][5] Allosteric sites are often less conserved, offering a potential route to more selective inhibitors.[5]

References

Ptp1B-IN-18 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PTP1B-IN-18

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in replicate experiments involving the PTP1B inhibitor, this compound. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Protein Tyrosine Phosphatase 1B (PTP1B) and why is it a therapeutic target?

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor enzyme that plays a crucial negative regulatory role in several key signaling pathways.[1][2] It removes phosphate groups from tyrosine residues on proteins, effectively acting as an "off-switch."[3] PTP1B is known to dephosphorylate the activated insulin receptor and its substrates (like IRS-1), as well as Janus kinase 2 (JAK2), a key component of the leptin signaling pathway.[4][5][6] Overexpression or hyperactivity of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity.[3][7] It has also been implicated in cancer, making it a significant target for drug development.[4][8]

Q2: What are the common challenges when working with PTP1B inhibitors like this compound?

Developing PTP1B inhibitors is challenging. Many inhibitors target the enzyme's active site, which is highly conserved among protein tyrosine phosphatases (PTPs), leading to a lack of selectivity, especially against the closely related TCPTP.[5][9] The active site is also highly charged, which can result in poor cell permeability for inhibitor compounds.[10] Newer strategies focus on allosteric sites—sites other than the active site—to improve selectivity.[5][11][12] Researchers may face issues with compound solubility, stability, and achieving consistent results between biochemical and cell-based assays.

Q3: Why am I seeing significant variability in my IC50 values for this compound between experiments?

Inconsistent IC50 values can stem from several factors:

  • Inhibitor-Related Issues: The inhibitor may have poor solubility, leading to precipitation or aggregation at higher concentrations. The stability of the compound in your assay buffer could also be a factor.

  • Enzyme-Related Issues: The activity of recombinant PTP1B can vary between batches. Importantly, the catalytic cysteine (Cys215) in PTP1B's active site is highly susceptible to oxidation by reactive oxygen species (ROS), which causes reversible inactivation.[4][5] Variations in the redox environment of your assay can therefore alter the amount of active enzyme available.

  • Assay Conditions: Minor variations in pH, temperature, incubation times, or the concentration of additives (like DTT) can significantly impact results.[13] Substrate depletion or product inhibition during the course of the reaction can also lead to non-linear reaction rates and affect calculations.[13][14]

Q4: My inhibitor, this compound, shows good activity in biochemical assays but is weak in cell-based assays. Why?

This is a common challenge. The discrepancy often arises from:

  • Poor Cell Permeability: As mentioned, the charged nature of the PTP1B active site often leads to the development of polar inhibitors that cannot efficiently cross the cell membrane to reach their intracellular target.[10]

  • Off-Target Effects: In a cellular context, the inhibitor may bind to other proteins, reducing its effective concentration at PTP1B.

  • Cellular Environment: The high concentration of proteins and reducing agents (like glutathione) inside a cell can alter the inhibitor's binding kinetics or stability compared to a clean in vitro system.[5]

  • PTP1B Regulation in Cells: Cellular PTP1B activity is tightly regulated by localization (it's primarily on the endoplasmic reticulum) and post-translational modifications, which might not be replicated in a simple biochemical assay.[2][5]

Troubleshooting Guides

Guide 1: Inconsistent Results in Biochemical (Enzymatic) Assays

This guide addresses variability in experiments using purified PTP1B enzyme.

Potential CauseExplanationRecommended Solution
Inhibitor Precipitation This compound may have low aqueous solubility, causing it to precipitate at higher concentrations, especially from a DMSO stock. This effectively lowers its concentration in the assay.Visually inspect wells for precipitation. Determine the inhibitor's solubility limit in the final assay buffer. Consider adding a small percentage of a non-interfering surfactant like Triton X-100 or reducing the final DMSO concentration.
Compound Instability The inhibitor may be degrading over time in the aqueous assay buffer.Perform a time-course experiment. Pre-incubate the inhibitor in the assay buffer for varying durations before adding the enzyme and substrate to see if potency decreases over time.
Enzyme Inactivation (Oxidation) The catalytic cysteine (Cys215) of PTP1B is easily oxidized, leading to enzyme inactivation.[4][5] The amount of active enzyme can vary if the redox environment is not strictly controlled.Always include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the assay buffer. Ensure its concentration is consistent across all experiments.
Enzyme Batch Variability Different lots of commercially supplied or in-house purified PTP1B can have different specific activities.Qualify each new batch of enzyme by running a full titration curve with a known standard inhibitor. If possible, purchase a single large lot of enzyme for the entire study.
Assay Condition Drift Minor changes in pH, temperature, or buffer ionic strength can alter enzyme kinetics and inhibitor binding.[13]Prepare fresh buffers for each experiment from high-quality reagents. Calibrate pH meters and thermometers regularly. Use a temperature-controlled plate reader.
Substrate Depletion / Product Inhibition If the reaction proceeds too far (>15% substrate consumption), the reaction rate will slow down, violating the assumptions of initial velocity kinetics and affecting IC50 calculations.[13]Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear range throughout the measurement period. Measure reaction progress curves to confirm linearity.[14]
Guide 2: Inconsistent Results in Cell-Based Assays

This guide addresses variability in experiments using cell lines to measure PTP1B inhibition.

Potential CauseExplanationRecommended Solution
Low Cell Permeability This compound may not be efficiently crossing the cell membrane to engage its intracellular target.Consider using cell permeabilization agents (like a low dose of digitonin) as a control to confirm the inhibitor can work intracellularly. If permeability is the issue, medicinal chemistry efforts may be needed to improve the compound's properties.
Cell Line Health & Passage Number Cell health, confluence, and passage number can affect protein expression levels and signaling pathway activity.[15]Maintain a consistent cell culture protocol. Use cells within a defined low passage number range. Seed cells at the same density and treat them at a consistent level of confluence (e.g., 80-90%).
Variable PTP1B Expression The expression level of PTP1B can differ between cell lines or change with culture conditions, altering the target engagement required for a downstream effect.Confirm PTP1B expression in your chosen cell line via Western blot or qPCR. Monitor expression levels to ensure they remain consistent.
Off-Target Effects At the concentrations used, this compound might be hitting other cellular targets, leading to confounding effects or cytotoxicity that masks the specific PTP1B inhibition.[8]Perform a cytotoxicity assay (e.g., MTT or LDH) to ensure the observed effects are not due to cell death. If possible, test the inhibitor's effect in PTP1B knockout/knockdown cells to confirm on-target activity.
Time-Dependent Effects The inhibitor may require a longer incubation time to achieve maximal effect in cells due to the time needed for uptake and target engagement.Perform a time-course experiment, treating cells with the inhibitor for different durations (e.g., 1, 4, 12, 24 hours) to determine the optimal treatment time.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay (pNPP Substrate)

This protocol describes a common colorimetric assay for measuring PTP1B activity and its inhibition.

1. Materials:

  • Recombinant Human PTP1B (truncated, active form)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT. Prepare fresh.

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Inhibitor: this compound (stock in 100% DMSO).

  • Stop Solution: 1 M NaOH.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

2. Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, create intermediate dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound or DMSO vehicle control to the appropriate wells.

    • Add 20 µL of diluted PTP1B enzyme (e.g., final concentration of 50 ng/mL) to all wells except the "no enzyme" blank. Add 20 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of pNPP substrate (e.g., final concentration of 2 mM) to all wells to start the reaction.

  • Reaction Incubation: Incubate at 37°C for 20 minutes. Ensure the reaction is in the linear range.

  • Reaction Termination: Add 50 µL of 1 M NaOH to all wells to stop the reaction. The NaOH will also cause a yellow color change in the product (p-nitrophenol).

  • Data Acquisition: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_control)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for Insulin Receptor Phosphorylation

This protocol assesses the ability of this compound to protect the insulin receptor (IR) from dephosphorylation in a cellular context.

1. Materials:

  • HepG2 cells (or other insulin-responsive cell line).

  • Cell Culture Medium: EMEM supplemented with 10% FBS.

  • Serum-Free Medium.

  • This compound.

  • Human Insulin.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate).

  • BCA Protein Assay Kit.

  • Primary Antibodies: Anti-phospho-Insulin Receptor β (pY1150/1151), Anti-total-Insulin Receptor β.

  • HRP-conjugated secondary antibody.

  • ECL Chemiluminescence Substrate.

2. Methodology:

  • Cell Culture: Plate HepG2 cells in 6-well plates and grow to ~80-90% confluence.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (or DMSO vehicle) for 1 hour.

  • Insulin Stimulation: Stimulate the cells by adding human insulin to a final concentration of 10 nM for 10 minutes.

  • Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.

  • Lysate Preparation: Incubate the lysate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-IR (e.g., overnight at 4°C).

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for total-IR to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-IR signal to the total-IR signal for each sample. Compare the normalized signals from inhibitor-treated samples to the insulin-stimulated control.

Visual Guides

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->IR P PTP1B->IRS1 P Inhibitor This compound Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin signaling.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Serial Dilution of this compound C 3. Add Inhibitor/Vehicle and Enzyme to Plate A->C B 2. Prepare Enzyme and Substrate (pNPP) Solutions B->C D 4. Pre-incubate (15 min, RT) C->D E 5. Initiate with Substrate (pNPP) D->E F 6. Incubate (20 min, 37°C) E->F G 7. Stop Reaction (1M NaOH) F->G H 8. Read Absorbance (405 nm) G->H I 9. Calculate % Inhibition H->I J 10. Plot Curve and Determine IC50 I->J

Caption: Experimental workflow for a PTP1B enzymatic assay.

Troubleshooting_Tree Start Inconsistent Results with this compound Q1 In which assay type? Start->Q1 Biochem Biochemical Assay Q1->Biochem Biochemical Cell Cell-Based Assay Q1->Cell Cell-Based CheckSol Check inhibitor solubility and stability. Ensure DTT is present. Biochem->CheckSol CheckEnzyme Validate enzyme activity and batch consistency. Biochem->CheckEnzyme CheckConditions Verify assay conditions: pH, temp, linearity. Biochem->CheckConditions CheckPerm Assess cell permeability and cytotoxicity. Cell->CheckPerm CheckCells Standardize cell culture: passage, confluence. Cell->CheckCells CheckTarget Confirm PTP1B expression. Optimize treatment time. Cell->CheckTarget

Caption: Decision tree for troubleshooting inconsistent results.

References

Ptp1B-IN-18 Solutions: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and handling of Ptp1B-IN-18 solutions. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: this compound is soluble in DMSO, with a reported solubility of 10 mM[1]. For consistent results, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.695 mg of this compound (Molecular Weight: 469.51 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.

Q2: What are the recommended storage conditions for this compound powder and solutions?

A2: Proper storage is critical to maintain the stability and activity of this compound. Based on available data for a closely related compound, the following storage conditions are recommended[2]:

  • Powder: Store at -20°C for up to 2 years. The vial should be kept tightly sealed.

  • DMSO Stock Solutions:

    • For short-term storage, solutions can be kept at 4°C for up to 2 weeks.

    • For long-term storage, it is advised to prepare aliquots in tightly sealed vials and store them at -80°C for up to 6 months[2]. A more general recommendation suggests usability for up to one month when stored at -20°C[2].

To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening[2].

Q3: How long can I expect my this compound solution to be stable?

A3: The stability of your this compound solution is highly dependent on the storage conditions. The table below summarizes the recommended storage duration based on available data.

FormSolventStorage TemperatureRecommended Maximum Storage Duration
PowderN/A-20°C2 years[2]
SolutionDMSO4°C2 weeks[2]
SolutionDMSO-20°C1 month[2]
SolutionDMSO-80°C6 months[2]

Q4: Can I store this compound solutions in aqueous buffers?

A4: It is generally not recommended to store this compound in aqueous buffers for extended periods. Small molecule inhibitors are often less stable in aqueous solutions. For in vitro experiments, it is best to prepare fresh dilutions from your DMSO stock solution into the appropriate aqueous buffer on the day of the experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced inhibitory activity in my assay. 1. Degradation of this compound: The solution may have been stored improperly or for too long. 2. Repeated Freeze-Thaw Cycles: Aliquoting was not performed, leading to degradation. 3. Incorrect Concentration: Errors in initial weighing or dilution calculations.1. Prepare a fresh stock solution from the powder. 2. Always aliquot stock solutions into single-use volumes. 3. Verify all calculations and ensure your balance is calibrated. Consider performing a concentration determination via UV-Vis spectroscopy if possible.
Precipitate observed in my stock solution upon thawing. 1. Low Solubility in Aqueous Buffer: The final concentration in your assay buffer may exceed the solubility limit. 2. Freeze-Thaw Issues: The compound may have come out of solution during freezing or thawing.1. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically ≤1%. 2. Warm the solution to room temperature and vortex gently to redissolve the precipitate. If it persists, sonication may be carefully applied. For future use, ensure proper aliquoting and storage.
Inconsistent results between experiments. 1. Variable Quality of this compound Solution: Using a stock solution of varying age or one that has undergone multiple freeze-thaw cycles. 2. Pipetting Errors: Inaccurate dilutions leading to different final concentrations.1. Use a fresh aliquot of your stock solution for each experiment. 2. Calibrate your pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol for Assessing this compound Stability

This protocol provides a framework for users to empirically determine the stability of their this compound solutions under their specific laboratory conditions.

  • Initial IC₅₀ Determination:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Perform a dose-response experiment using a PTP1B enzymatic assay to determine the initial IC₅₀ value. A common method involves using a substrate like p-nitrophenyl phosphate (pNPP) and measuring the absorbance change.

  • Solution Storage:

    • Store aliquots of the same stock solution under different conditions (e.g., 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Perform a new dose-response experiment to determine the IC₅₀ value.

  • Data Comparison:

    • Compare the IC₅₀ values obtained at each time point to the initial IC₅₀ value. A significant increase in the IC₅₀ value indicates degradation of the inhibitor.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Exp Gene Expression (Satiety) pSTAT3->Gene_Exp PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B inhibits

Caption: PTP1B signaling pathways and the inhibitory action of this compound.

Stability_Workflow start Prepare Fresh This compound Stock Solution in DMSO ic50_initial Determine Initial IC₅₀ (Time = 0) start->ic50_initial aliquot Aliquot Stock Solution for Storage start->aliquot compare Compare Time-Point IC₅₀ with Initial IC₅₀ ic50_initial->compare storage Store Aliquots under Different Conditions (e.g., 4°C, -20°C, -80°C) aliquot->storage timepoint Retrieve Aliquots at Defined Time Points (t₁, t₂, t₃...) storage->timepoint ic50_timepoint Determine IC₅₀ at Each Time Point timepoint->ic50_timepoint ic50_timepoint->compare conclusion Assess Stability: Significant IC₅₀ increase indicates degradation compare->conclusion

Caption: Experimental workflow for assessing the stability of this compound solutions.

References

Ptp1B-IN-18 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTP1B-IN-18. The information is designed to help identify and resolve potential issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, complete mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a reported Ki of 35.2 μM.[1] As a mixed-type inhibitor, it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the enzymatic reaction. Its chemical formula is C26H19N3O4S and it has a molecular weight of 469.51 g/mol .[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO, with a reported solubility of 10 mM.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q3: What are the primary signaling pathways regulated by PTP1B?

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[2][3][4] It dephosphorylates the insulin receptor (IR) and its substrates (like IRS-1), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor. By inhibiting PTP1B, signaling through these pathways can be enhanced.

PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->IRS1 PTP1B->JAK2 PTP1B_IN_18 This compound PTP1B_IN_18->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling. This compound inhibits PTP1B.

Troubleshooting Guide for this compound Assays

Users may encounter various issues during in vitro assays with this compound. This guide provides a structured approach to troubleshoot common problems.

Issue 1: Higher or Lower Than Expected IC50 Value

A discrepancy in the half-maximal inhibitory concentration (IC50) is a common issue.

Potential Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the stock solution concentration. Perform a serial dilution and confirm with a spectrophotometer if the compound has a known extinction coefficient. Ensure accurate pipetting.
Enzyme Activity Variation Use a consistent lot of PTP1B enzyme. If using a new batch, perform a quality control check to determine its specific activity. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.
Substrate Concentration The IC50 value is dependent on the substrate concentration, especially for competitive and mixed-type inhibitors. Ensure the substrate concentration is at or below the Km value for the enzyme.
Assay Conditions Maintain consistent buffer composition, pH, temperature, and incubation times. Variations in these parameters can significantly affect enzyme kinetics and inhibitor potency.
Solubility Issues This compound is soluble in DMSO but may precipitate in aqueous assay buffers.[1] Observe for any turbidity in the assay wells. Consider pre-diluting the compound in assay buffer and vortexing before adding to the final reaction. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells.
Issue 2: Assay Interference

This compound, a benzimidazole derivative with aromatic rings, has the potential to interfere with certain assay formats.[1]

Experimental Workflow for Investigating Assay Interference

Assay_Interference_Workflow Start Unexpected Assay Signal Check_Compound_Properties Review Compound Properties (Solubility, Absorbance/Fluorescence) Start->Check_Compound_Properties No_Enzyme_Control Run No-Enzyme Control with Compound Check_Compound_Properties->No_Enzyme_Control No_Substrate_Control Run No-Substrate Control with Compound Check_Compound_Properties->No_Substrate_Control Signal_Change Signal Change Observed? No_Enzyme_Control->Signal_Change No_Substrate_Control->Signal_Change Interference_Confirmed Assay Interference Confirmed Signal_Change->Interference_Confirmed Yes No_Interference No Direct Interference Signal_Change->No_Interference No Change_Assay Change Assay Readout (e.g., Absorbance to Fluorescence-based) Interference_Confirmed->Change_Assay Orthogonal_Assay Perform Orthogonal Assay Interference_Confirmed->Orthogonal_Assay

References

Validation & Comparative

Navigating the Selectivity Landscape of PTP1B Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving selectivity is a paramount challenge in the pursuit of effective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a well-validated therapeutic target for type 2 diabetes, obesity, and cancer. However, its high homology with other protein tyrosine phosphatases (PTPs), particularly T-cell PTP (TCPTP), complicates the development of specific inhibitors, raising concerns about off-target effects. This guide provides a comparative analysis of a selective PTP1B inhibitor, offering insights into its performance against other PTPs, detailed experimental methodologies, and a visual representation of the relevant signaling pathways.

Unveiling the Selectivity Profile of a Radicicol-Derived PTP1B Inhibitor

To illustrate the principles of PTP1B inhibitor selectivity, we will focus on a potent and selective inhibitor derived from the natural product radicicol, a known Hsp90 inhibitor. This compound, referred to herein as "Compound 2," has demonstrated significant selectivity for PTP1B over a panel of other PTPs.

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of Compound 2 against PTP1B and other phosphatases was determined by measuring the half-maximal inhibitory concentration (IC50). The results, summarized in the table below, highlight its preferential inhibition of PTP1B.

Protein Tyrosine Phosphatase (PTP)IC50 (µM)Selectivity (Fold vs. PTP1B)
PTP1B X.X 1
TCPTP>10X>10
SHP1>5X>5
Other PTPs>20X>20

Note: Specific IC50 values for "Compound 2" were not publicly available in the referenced literature. The table reflects the reported selectivity ratios.

Deciphering the Experimental Blueprint: How Selectivity is Measured

The determination of inhibitor potency and selectivity relies on robust biochemical assays. A widely used method involves a colorimetric assay using a non-specific substrate, p-nitrophenyl phosphate (pNPP).

Experimental Protocol: PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol outlines a standard procedure for assessing the inhibitory activity of a compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Test inhibitor (e.g., Compound 2) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Dilute the recombinant PTP1B enzyme to the desired concentration in the PTP1B assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add a specific volume of the PTP1B enzyme solution.

    • Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding a specific volume of the pNPP substrate to each well.

  • Incubation: Incubate the reaction mixture at the controlled temperature for a set time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base, such as sodium hydroxide (NaOH). The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which produces a yellow color in alkaline conditions.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental Workflow for PTP Inhibitor Selectivity Profiling

To assess the selectivity of an inhibitor, the above protocol is repeated for a panel of different PTPs.

G Workflow for PTP Inhibitor Selectivity Profiling cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A Prepare serial dilutions of test inhibitor C Incubate each PTP with inhibitor dilutions A->C B Prepare solutions of PTP1B and other PTPs B->C D Initiate reaction with pNPP substrate C->D E Measure enzymatic activity (Absorbance at 405 nm) D->E F Calculate IC50 value for each PTP E->F G Determine selectivity by comparing IC50 values F->G

Caption: A streamlined workflow for determining the selectivity profile of a PTP inhibitor.

Visualizing the Impact: PTP1B's Role in Key Signaling Pathways

PTP1B is a critical negative regulator of both the insulin and leptin signaling pathways. Its inhibition is expected to enhance these pathways, leading to improved glucose metabolism and reduced appetite.

The Insulin Signaling Pathway

PTP1B dephosphorylates the insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B would lead to prolonged phosphorylation of these key components, amplifying the downstream signaling cascade that ultimately results in glucose uptake.

G PTP1B in the Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates

Caption: PTP1B negatively regulates insulin signaling.

The Leptin Signaling Pathway

Leptin, a hormone regulating appetite and energy expenditure, signals through the leptin receptor (LepR) and the associated Janus kinase 2 (JAK2). PTP1B dephosphorylates JAK2, dampening the leptin signal. Inhibition of PTP1B is expected to enhance leptin sensitivity.

G PTP1B in the Leptin Signaling Pathway Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 LepR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->JAK2 dephosphorylates

Caption: PTP1B acts as a negative regulator of leptin signaling.

Trodusquemine (MSI-1436): A Comparative Analysis of Selectivity for PTP1B Over SHP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Trodusquemine (MSI-1436), a well-characterized inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), against its potential off-target, Src homology region 2 domain-containing phosphatase 2 (SHP2). This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the distinct signaling pathways of these two important phosphatases.

Executive Summary

PTP1B and SHP2 are both non-receptor protein tyrosine phosphatases that play crucial, yet often opposing, roles in cellular signaling. PTP1B is a key negative regulator of insulin and leptin signaling, making it a prime therapeutic target for type 2 diabetes and obesity. Conversely, SHP2 is a positive regulator of multiple growth factor and cytokine signaling pathways, including the RAS/MAPK cascade, and is considered a proto-oncogene. Therefore, the selectivity of any PTP1B inhibitor against SHP2 is of paramount importance for therapeutic applications.

Trodusquemine (MSI-1436) is a selective, allosteric, and non-competitive inhibitor of PTP1B. While it exhibits high selectivity for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP), evidence suggests that it may also inhibit the activated form of SHP2 with comparable potency. This guide delves into the available data to provide a clear comparison.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the available inhibitory activity data for Trodusquemine (MSI-1436) against PTP1B, SHP2, and the closely related phosphatase, TCPTP.

Target EnzymeInhibitorIC50 ValueSelectivity vs. PTP1BReference
PTP1B Trodusquemine (MSI-1436)~1 µM-[1]
SHP2 (activated form) Trodusquemine (MSI-1436)Comparable potency to PTP1B~1-foldUnpublished data cited in[2]
TCPTP Trodusquemine (MSI-1436)224 µM~224-fold[1]

Note: The IC50 value for Trodusquemine against the activated form of SHP2 is based on unpublished data. Further peer-reviewed studies are required to definitively quantify this interaction.

Signaling Pathways

To understand the functional implications of inhibitor selectivity, it is crucial to visualize the distinct roles of PTP1B and SHP2 in cellular signaling.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) Leptin Receptor (LR) IRS IRS Proteins IR->IRS phosphorylates JAK2 JAK2 IR->JAK2 activates Insulin Insulin Insulin->IR binds Leptin Leptin Leptin->IR binds PI3K PI3K IRS->PI3K STAT3 STAT3 JAK2->STAT3 AKT Akt PI3K->AKT Metabolic_Response Metabolic Response (Glucose Uptake, etc.) AKT->Metabolic_Response Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->PTP1B inhibits

Figure 1: PTP1B Signaling Pathway and Inhibition by Trodusquemine.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates Growth_Factor Growth Factor Growth_Factor->RTK binds Sos Sos Grb2->Sos recruits Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival SHP2->Ras promotes activation Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->SHP2 inhibits (potential)

Figure 2: SHP2 Signaling Pathway and Potential Inhibition by Trodusquemine.

Experimental Protocols

The determination of inhibitor selectivity is reliant on robust and well-defined biochemical assays. Below are generalized protocols for assessing the inhibitory activity of compounds against PTP1B and SHP2.

Protocol 1: PTP1B Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)

This colorimetric assay is a common method for measuring phosphatase activity.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Inhibitor: Trodusquemine (MSI-1436) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of Trodusquemine in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells. Include wells with buffer and solvent for control and blank measurements.

  • Add 80 µL of pre-warmed assay buffer containing a known concentration of PTP1B to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

pNPP_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution plate_setup Add Inhibitor and Enzyme to 96-well Plate serial_dilution->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation add_substrate Add pNPP Substrate pre_incubation->add_substrate incubation Incubate at 37°C for 30 min add_substrate->incubation stop_reaction Stop Reaction with NaOH incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance data_analysis Calculate % Inhibition and IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 3: General workflow for a pNPP-based phosphatase inhibition assay.
Protocol 2: SHP2 Inhibition Assay (Fluorogenic Substrate)

Fluorogenic substrates are often used for their increased sensitivity in detecting phosphatase activity.

Materials:

  • Recombinant human SHP2 enzyme

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Inhibitor: Trodusquemine (MSI-1436) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of Trodusquemine in DMSO.

  • Using an acoustic dispenser, spot 100 nL of the inhibitor dilutions into a 384-well plate.

  • Add 10 µL of SHP2 enzyme solution in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate solution in assay buffer.

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Determine the reaction rate (slope of the linear portion of the fluorescence curve) for each well.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in Protocol 1.

Conclusion

Trodusquemine (MSI-1436) is a potent and selective allosteric inhibitor of PTP1B with significant therapeutic potential for metabolic diseases. Its high selectivity over the closely related phosphatase TCPTP is a key advantage. However, the available, albeit unpublished, data suggesting comparable inhibitory activity against the activated form of SHP2 warrants careful consideration. Inhibition of SHP2 could lead to unintended effects on growth factor signaling pathways. Therefore, researchers and drug developers should conduct comprehensive selectivity profiling of any PTP1B inhibitor against a panel of phosphatases, including SHP2, to fully characterize its therapeutic window and potential off-target effects. The experimental protocols provided in this guide offer a foundation for conducting such critical selectivity studies.

References

A Comparative Guide to PTP1B Inhibitors: Benchmarking Ptp1B-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ptp1B-IN-18 and other prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] The development of potent and selective PTP1B inhibitors is a significant area of research. This document aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tools for their studies.

Performance Comparison of PTP1B Inhibitors

The following tables summarize the key quantitative data for this compound and a selection of other well-characterized PTP1B inhibitors. This data is crucial for evaluating the potency, selectivity, and mechanism of action of these compounds.

InhibitorPTP1B IC50/KiSelectivity (TCPTP IC50/Ki)Mechanism of ActionOral Bioavailability
This compound Ki: 35.2 μM[3]Not ReportedComplete Mixed Type[3]Orally Active[3]
Trodusquemine (MSI-1436) IC50: ~1 µM[4]IC50: 224 µM[4]Allosteric, Non-competitive[4][5]No
JTT-551 Ki: 0.22 μM[6][7]Ki: 9.3 μM[6][7]Mixed-type[8]Yes[8]
DPM-1001 IC50: 100 nM (with pre-incubation)[1][4]Not ReportedAllosteric, Non-competitive[9]Orally Bioavailable[9][10]
Ertiprotafib IC50: 1.6 to 29 µM[11]Not ReportedInduces protein aggregation[11][12]Yes[12]
CD00466 IC50: 0.73 μM[1]IC50: 22.87 μM[1]Competitive[1]Not Reported

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme construct used.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize PTP1B inhibitors.

PTP1B Enzymatic Activity Assay (Colorimetric using pNPP)

This protocol is a common method for determining the in vitro inhibitory activity of compounds against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Test inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test inhibitor at various concentrations in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to the assay buffer.

  • Add the test inhibitor solution to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The production of p-nitrophenol from pNPP hydrolysis results in a yellow color.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[13]

Selectivity Profiling against TCPTP

To assess the selectivity of an inhibitor, a similar enzymatic assay is performed using the closely related T-cell protein tyrosine phosphatase (TCPTP).

Procedure:

  • Follow the same procedure as the PTP1B enzymatic activity assay, but substitute the PTP1B enzyme with recombinant human TCPTP.

  • Determine the IC50 value for the inhibitor against TCPTP.

  • The selectivity ratio is calculated by dividing the IC50 (TCPTP) by the IC50 (PTP1B). A higher ratio indicates greater selectivity for PTP1B.

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

This protocol outlines a common in vivo model to assess the therapeutic potential of a PTP1B inhibitor.

Animal Model:

  • Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance.

Procedure:

  • Divide the HFD-fed mice into a vehicle control group and a treatment group.

  • Administer the test inhibitor (e.g., this compound) or vehicle to the respective groups daily via oral gavage for a defined period (e.g., 4 weeks).

  • Monitor body weight and food intake regularly throughout the study.

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period to assess glucose metabolism and insulin sensitivity.

  • At the end of the study, collect blood and tissue samples for analysis of metabolic parameters (e.g., plasma insulin, lipids) and target engagement (e.g., phosphorylation status of insulin receptor in liver and muscle tissue).[14]

Visualizing Mechanisms and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to PTP1B inhibition.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation enzymatic_assay PTP1B Enzymatic Assay (IC50 Determination) selectivity_assay Selectivity Assay (vs. TCPTP) mechanism_study Mechanism of Action Study (e.g., Kinetics) animal_model Diet-Induced Obese Mouse Model mechanism_study->animal_model treatment Inhibitor Administration (Oral Gavage) metabolic_tests Glucose & Insulin Tolerance Tests tissue_analysis Tissue Analysis (Target Engagement) end End tissue_analysis->end start Start start->enzymatic_assay

Caption: Workflow for PTP1B inhibitor characterization.

inhibitor_comparison inhibitors PTP1B Inhibitors This compound Trodusquemine JTT-551 DPM-1001 parameters Comparison Parameters Potency (IC50/Ki) Selectivity (vs. TCPTP) Mechanism of Action Oral Bioavailability inhibitors->parameters Evaluated based on

Caption: Key parameters for comparing PTP1B inhibitors.

References

A Comparative Guide to PTP1B Inhibitors: Trodusquemine (MSI-1436) vs. PTP1B-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): the well-characterized allosteric inhibitor trodusquemine (MSI-1436) and the less-documented mixed-type inhibitor PTP1B-IN-18. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2][3] This comparison aims to highlight the differences in their biochemical properties, mechanisms of action, and available experimental data to inform research and development decisions.

Mechanism of Action

Trodusquemine (MSI-1436): Trodusquemine is a naturally occurring aminosterol that acts as a selective, reversible, and non-competitive allosteric inhibitor of PTP1B.[4] Its unique mechanism involves binding to a site on the C-terminus of the full-length PTP1B enzyme, which is distinct from the active site. This allosteric inhibition prevents the enzyme from dephosphorylating its substrates, such as the insulin receptor (IR) and Janus kinase 2 (JAK2), thereby enhancing insulin and leptin signaling. This specificity for the C-terminal region contributes to its high selectivity for PTP1B over other protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[4]

This compound: In contrast, this compound is described as a complete mixed-type inhibitor of PTP1B.[4] This mode of inhibition implies that it can bind to both the free enzyme and the enzyme-substrate complex, likely at a site that affects both substrate binding and catalysis. Unlike a purely competitive inhibitor that would bind only to the active site, or a non-competitive inhibitor binding only to an allosteric site, a mixed-type inhibitor has a more complex interaction with the enzyme. It is reported to be orally active.[4]

Data Presentation

The following tables summarize the available quantitative data for trodusquemine and this compound. It is important to note that the publicly available data for this compound is limited compared to the extensive research on trodusquemine.

Table 1: In Vitro Biochemical Data

ParameterTrodusquemine (MSI-1436)This compound
Inhibition Type Non-competitive allostericComplete mixed-type[4]
IC50 vs. PTP1B ~1 µMNot specified
Ki vs. PTP1B ~600 nM35.2 µM[4]
Selectivity ~200-fold selective for PTP1B over TCPTP (IC50 for TCPTP is 224 µM)[4]Not specified

Table 2: In Vivo and Cellular Effects

ParameterTrodusquemine (MSI-1436)This compound
Cellular Effects Enhances insulin-stimulated phosphorylation of IRβ in HepG2 cells.Data not available
Animal Models Reduces body weight, fat mass, and plasma insulin levels in diet-induced obese (DIO) mice.[4] Suppresses appetite.Data not available
Bioavailability Poor oral bioavailability, typically administered via injection (i.p. or i.v.).[4]Reported to be orally active.[4]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of PTP1B inhibitors.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the inhibitory activity of a compound against PTP1B using the substrate p-nitrophenyl phosphate (pNPP).

  • Reagent Preparation:

    • Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

    • Enzyme Solution: Recombinant human PTP1B is diluted in the assay buffer to a final concentration of 0.5-1.0 µg/mL.

    • Substrate Solution: p-nitrophenyl phosphate (pNPP) is dissolved in the assay buffer to a final concentration of 2-4 mM.

    • Inhibitor Solutions: The test compounds (trodusquemine, this compound) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the assay buffer.

    • Stop Solution: 1 M NaOH.

  • Assay Procedure:

    • Add 10 µL of the inhibitor solution (or DMSO for control) to the wells of a 96-well plate.

    • Add 20 µL of the enzyme solution to each well and incubate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 170 µL of the pre-warmed substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Insulin Receptor Phosphorylation Assay

This protocol outlines how to assess the effect of PTP1B inhibitors on insulin signaling in a cellular context.

  • Cell Culture and Treatment:

    • Culture HepG2 (human liver cancer) cells in appropriate media until they reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

    • Pre-incubate the cells with the PTP1B inhibitor (e.g., 10 µM trodusquemine) or vehicle control for 30-60 minutes.

    • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

  • Protein Extraction and Western Blotting:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated insulin receptor β subunit (p-IRβ) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for total IRβ as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-IRβ signal to the total IRβ signal to determine the relative increase in phosphorylation.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol provides a general framework for evaluating the anti-obesity and anti-diabetic effects of PTP1B inhibitors in an animal model.

  • Animal Model:

    • Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • Drug Administration:

    • Randomly assign the DIO mice to treatment groups (e.g., vehicle control, trodusquemine, this compound).

    • Administer trodusquemine via intraperitoneal (i.p.) injection (e.g., 5-10 mg/kg daily or every other day).[4]

    • For this compound, which is reported to be orally active, administration would typically be via oral gavage. The dose would need to be determined in preliminary studies.

    • Treat the animals for a specified period (e.g., 4-8 weeks).

  • Monitoring and Endpoints:

    • Monitor body weight and food intake regularly throughout the study.

    • At the end of the study, perform metabolic tests such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).

    • Collect blood samples to measure plasma levels of glucose, insulin, and lipids.

    • Harvest tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as Western blotting for signaling proteins or histology.

  • Data Analysis:

    • Analyze changes in body weight, food intake, and metabolic parameters between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test).

Mandatory Visualizations

PTP1B Signaling Pathway

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for PTP1B Inhibitor Comparison

Workflow cluster_invitro cluster_cell cluster_invivo start Start: Select PTP1B Inhibitors (Trodusquemine vs. This compound) in_vitro In Vitro Characterization start->in_vitro enzymatic_assay PTP1B Enzymatic Assay (Determine IC50, Ki) in_vitro->enzymatic_assay cell_based Cell-Based Assays phosphorylation_assay IR/JAK2 Phosphorylation (Western Blot) cell_based->phosphorylation_assay in_vivo In Vivo Efficacy Studies animal_model Diet-Induced Obese (DIO) Mouse Model in_vivo->animal_model end Conclusion: Comparative Efficacy and Mechanism selectivity_assay Selectivity Profiling (vs. TCPTP, other PTPs) enzymatic_assay->selectivity_assay kinetic_study Kinetic Analysis (Determine Inhibition Type) selectivity_assay->kinetic_study kinetic_study->cell_based glucose_uptake_assay Glucose Uptake Assay phosphorylation_assay->glucose_uptake_assay toxicity_assay Cell Viability/Toxicity glucose_uptake_assay->toxicity_assay toxicity_assay->in_vivo pk_pd_study Pharmacokinetics & Pharmacodynamics animal_model->pk_pd_study metabolic_tests GTT, ITT, Body Weight pk_pd_study->metabolic_tests metabolic_tests->end Logical_Relationship cluster_mechanism Mechanism cluster_outcomes Therapeutic Outcomes PTP1B PTP1B Enzyme PTP1B_Activity PTP1B Activity PTP1B->PTP1B_Activity Leads to Inhibitor PTP1B Inhibitor Trodusquemine Trodusquemine (Allosteric) Inhibitor->Trodusquemine PTP1B_IN_18 This compound (Mixed-Type) Inhibitor->PTP1B_IN_18 Signaling ↑ Insulin & Leptin Signaling Inhibitor->Signaling Enhances by Inhibiting PTP1B Trodusquemine->PTP1B Inhibits PTP1B_IN_18->PTP1B Inhibits PTP1B_Activity->Signaling Suppresses Glucose ↑ Glucose Uptake Signaling->Glucose Weight ↓ Body Weight Signaling->Weight Sensitivity ↑ Insulin Sensitivity Signaling->Sensitivity

References

Validating PTP1B-IN-18 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to validate the cellular target engagement of Ptp1B-IN-18, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). We present a comparative analysis of key methodologies, including direct target binding and downstream signaling assays, to enable robust assessment of compound efficacy and mechanism of action in a cellular context. Detailed experimental protocols and illustrative data are provided to facilitate the implementation of these techniques in your research.

This compound: An Orally Active PTP1B Inhibitor

This compound is an orally active, complete mixed-type inhibitor of PTP1B with a reported Ki of 35.2 μM.[1] Validating that this compound engages with PTP1B within the complex environment of a living cell is a critical step in its development as a potential therapeutic agent for conditions such as type 2 diabetes.[1]

Comparison of Cellular Target Engagement Assays

Several orthogonal methods can be employed to confirm that a compound directly interacts with its intended target in cells. This guide focuses on three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and analysis of downstream signaling pathways.

Assay Principle Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.Label-free, applicable to native proteins, provides direct evidence of target engagement.Requires a specific antibody for detection, throughput can be limited with Western blot readout.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.High-throughput, quantitative, can be used to determine intracellular affinity and residence time.Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.
Downstream Signaling Analysis Measures the modulation of the phosphorylation state of known PTP1B substrates (e.g., Insulin Receptor, STAT3) in response to inhibitor treatment.Provides functional confirmation of target inhibition, reflects the biological consequence of target engagement.Indirect measure of target engagement, can be influenced by off-target effects.

Experimental Methodologies and Data Presentation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PTP1B.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the amount of soluble PTP1B at each temperature.

The results of a CETSA experiment are typically presented as a melting curve, where the amount of soluble protein is plotted against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Table 1: Illustrative CETSA Data for PTP1B Inhibitors

CompoundConcentration (µM)Tm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)-52.5-
This compound (Illustrative) 10 55.0 +2.5
This compound (Illustrative) 30 57.2 +4.7
Trodusquemine1054.8+2.3
Ertiprotafib1050.1-2.4 (Destabilizer)

Note: Data for this compound is illustrative and needs to be experimentally determined. Trodusquemine and Ertiprotafib data are hypothetical examples based on their known mechanisms.

Diagram 1: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis start Plate Cells treat Treat with this compound or Vehicle start->treat harvest Harvest & Resuspend Cells treat->harvest heat Heat Aliquots to Varying Temperatures harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to Separate Soluble & Precipitated Protein lyse->centrifuge wb Western Blot for PTP1B centrifuge->wb quantify Quantify Soluble PTP1B wb->quantify plot Plot Melting Curve quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PTP1B (the donor) and a cell-permeable fluorescent tracer that binds to PTP1B (the acceptor).

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a vector encoding for PTP1B fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare a serial dilution of this compound.

    • Add the fluorescent NanoBRET™ tracer to the cells, followed by the addition of the this compound dilutions or vehicle control.

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for compound entry and binding equilibrium.

  • Signal Detection:

    • Add the Nano-Glo® substrate to all wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The NanoBRET™ assay provides a quantitative measure of a compound's affinity for the target protein within cells.

Table 2: Illustrative NanoBRET™ Data for PTP1B Inhibitors

CompoundCellular IC50 (µM)
This compound (Illustrative) 25.5
Known PTP1B Inhibitor A5.2
Known PTP1B Inhibitor B15.8

Note: Data for this compound is illustrative and needs to be experimentally determined. Data for other inhibitors are hypothetical examples.

Diagram 2: NanoBRET™ Assay Principle

NanoBRET_Principle cluster_bound Tracer Bound cluster_displaced Inhibitor Bound PTP1B_NanoLuc PTP1B-NanoLuc® Tracer Fluorescent Tracer PTP1B_NanoLuc->Tracer Binding Light Light (460 nm) Inhibitor This compound Substrate Nano-Glo® Substrate Substrate->PTP1B_NanoLuc Luminescence BRET BRET Signal (>600 nm) Light->BRET Energy Transfer NoBRET No BRET PTP1B_NanoLuc2 PTP1B-NanoLuc® Inhibitor2 This compound PTP1B_NanoLuc2->Inhibitor2 Binding Light2 Light (460 nm) Substrate2 Nano-Glo® Substrate Substrate2->PTP1B_NanoLuc2 Luminescence NoBRET2 No BRET Light2->NoBRET2

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Downstream Signaling Analysis

Assessing the phosphorylation status of known PTP1B substrates provides functional evidence of target engagement and inhibition. PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Therefore, inhibition of PTP1B is expected to increase the phosphorylation of the insulin receptor (IR) and STAT3, a downstream effector of the leptin receptor.

  • Cell Culture and Treatment:

    • Culture relevant cell lines (e.g., HepG2 for insulin signaling, a cell line responsive to leptin or IL-6 for STAT3 signaling).

    • Serum-starve the cells for several hours before treatment.

    • Pre-treat the cells with this compound or vehicle for 1-2 hours.

    • Stimulate the cells with insulin (for p-IR) or leptin/IL-6 (for p-STAT3) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described for CETSA.

    • Probe separate membranes with antibodies specific for phosphorylated IR (e.g., p-IR Tyr1150/1151) and total IR, or phosphorylated STAT3 (e.g., p-STAT3 Tyr705) and total STAT3.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

The results are presented as the fold change in phosphorylation relative to the stimulated vehicle control.

Table 3: Illustrative Downstream Signaling Data for this compound

Treatmentp-IR / Total IR (Fold Change)p-STAT3 / Total STAT3 (Fold Change)
Vehicle (Unstimulated)0.10.1
Vehicle + Stimulant1.01.0
This compound (10 µM) + Stimulant 1.8 1.6
This compound (30 µM) + Stimulant 2.5 2.2

Note: Data for this compound is illustrative and needs to be experimentally determined. "Stimulant" refers to insulin for IR phosphorylation and leptin/IL-6 for STAT3 phosphorylation.

Diagram 3: PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin/Cytokine Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylation IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin/IL-6 Receptor Receptor Leptin->Receptor pJAK2 p-JAK2 Receptor->pJAK2 Activation JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Ptp1B_IN_18 This compound Ptp1B_IN_18->PTP1B Inhibits

References

Confirming Ptp1B Inhibition In Vivo: A Comparative Guide to Ptp1B-IN-18 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo efficacy for Ptp1B inhibitors, with a focus on confirming the inhibitory action of these compounds in living systems. While specific in vivo data for Ptp1B-IN-18 is not extensively available in the public domain, we present a comparative analysis of three well-characterized Ptp1B inhibitors: Trodusquemine (MSI-1436), DPM-1001, and JTT-551. This guide will serve as a valuable resource for researchers aiming to evaluate the in vivo performance of novel Ptp1B inhibitors like this compound by providing a benchmark against established compounds.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1] Inhibition of PTP1B is expected to enhance insulin sensitivity and promote weight loss. This guide details the in vivo effects of three distinct Ptp1B inhibitors and provides the necessary experimental protocols to assess and confirm Ptp1B inhibition in preclinical models.

Comparative In Vivo Efficacy of Ptp1B Inhibitors

The following tables summarize the in vivo performance of Trodusquemine, DPM-1001, and JTT-551 in rodent models of obesity and diabetes. These data provide a framework for evaluating the potential of new chemical entities like this compound.

Table 1: Effects on Body Weight and Adiposity

InhibitorAnimal ModelDose & AdministrationDurationKey Findings
Trodusquemine (MSI-1436) Diet-Induced Obese (DIO) Mice5-10 mg/kg, i.p. or i.v.Not specifiedSuppressed appetite, reduced body weight in a fat-specific manner, and reduced adipocyte size.[2][3][4]
DPM-1001 High-Fat Diet (HFD)-fed Mice5 mg/kg, oral or i.p., daily50 daysInhibited diet-induced obesity, with weight loss starting within 5 days of treatment.[5]
JTT-551 Diet-Induced Obese (DIO) Mice100 mg/kg in diet6 weeksSignificantly decreased body weight from five weeks of treatment.[6]

Table 2: Effects on Glucose Homeostasis and Insulin Sensitivity

InhibitorAnimal ModelKey Findings
Trodusquemine (MSI-1436) DIO MiceImproved glucose tolerance and plasma insulin levels.[2][3]
DPM-1001 HFD-fed MiceImproved glucose tolerance and insulin sensitivity.[5]
JTT-551 ob/ob and db/db MiceEnhanced insulin receptor phosphorylation in the liver, reduced blood glucose levels, and showed a hypoglycemic effect without accelerating body weight gain.[7][8]

Table 3: Mechanism of Action and Selectivity

InhibitorMechanism of ActionSelectivity
Trodusquemine (MSI-1436) Allosteric, non-competitive inhibitor, binding to a site different from the catalytic site.[2]Highly selective for PTP1B.
DPM-1001 Potent, specific, and orally active non-competitive inhibitor.[5]Analog of Trodusquemine with high specificity for PTP1B.[5]
JTT-551 Mixed-type inhibitor.Showed clear selectivity against other protein tyrosine phosphatases like TCPTP, CD45, and LAR.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ptp1B inhibition in vivo. Below are protocols for key experiments.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from established methodologies to assess how an organism handles an oral glucose load.[9][10][11][12][13][14]

Materials:

  • Glucose solution (20% in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated)

  • Restraining device

Procedure:

  • Fast mice for 6-16 hours overnight with free access to water.

  • Record the body weight of each mouse.

  • Collect a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose and plasma insulin levels.

  • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

  • Centrifuge the collected blood to separate plasma for insulin measurement by ELISA.

  • Plot blood glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

This test evaluates the whole-body insulin sensitivity by measuring the response to an exogenous insulin injection.[15][16][17]

Materials:

  • Human regular insulin

  • Sterile saline

  • Insulin syringes

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Fast mice for 4-6 hours with free access to water.

  • Record the body weight of each mouse.

  • Collect a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.

  • Inject human regular insulin (typically 0.75-1.0 U/kg body weight) intraperitoneally (i.p.).

  • Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels at each time point using a glucometer.

  • Plot the percentage of initial blood glucose against time to assess insulin sensitivity.

Western Blotting for Ptp1B Signaling Pathway Components

This protocol allows for the assessment of the phosphorylation status of key proteins in the insulin and leptin signaling pathways in tissues of interest (e.g., liver, muscle, hypothalamus).

Materials:

  • Tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Insulin Receptor, anti-Insulin Receptor, anti-p-STAT3, anti-STAT3, anti-PTP1B, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Following in vivo treatment with the Ptp1B inhibitor and stimulation (e.g., insulin injection), harvest tissues of interest and immediately snap-freeze in liquid nitrogen.

  • Homogenize the tissues in ice-cold lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Ptp1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription (Appetite Regulation) pSTAT3->Gene PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates Inhibitor Ptp1B Inhibitor (e.g., this compound) Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental_Workflow start Start: Animal Model Selection (e.g., DIO mice) treatment Treatment Administration: Ptp1B Inhibitor vs. Vehicle start->treatment monitoring In-life Monitoring: Body Weight, Food Intake treatment->monitoring metabolic Metabolic Phenotyping: OGTT & ITT monitoring->metabolic tissue Tissue Collection: Liver, Muscle, Hypothalamus metabolic->tissue analysis Molecular Analysis: Western Blotting for p-IR, p-STAT3, etc. tissue->analysis end End: Data Analysis & Confirmation of Ptp1B Inhibition analysis->end

Caption: Workflow for in vivo evaluation of Ptp1B inhibitors.

Logical_Relationship inhibitor Ptp1B Inhibitor Administration ptp1b_inh PTP1B Activity Decreased inhibitor->ptp1b_inh phospho Increased Phosphorylation of PTP1B Substrates (p-IR, p-JAK2) ptp1b_inh->phospho signaling Enhanced Insulin & Leptin Signaling phospho->signaling glucose Improved Glucose Tolerance signaling->glucose weight Reduced Body Weight signaling->weight confirmation Confirmation of In Vivo PTP1B Inhibition glucose->confirmation weight->confirmation

Caption: Confirming Ptp1B inhibition through observed effects.

References

PTP1B-IN-18: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of PTP1B-IN-18, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in the context of other significant PTP1B inhibitors. Due to the limited availability of direct comparative studies for this compound, this guide presents its known properties alongside data from other well-characterized inhibitors to offer a valuable point of reference for future research and development.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in both insulin and leptin signaling pathways.[1] Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[2] this compound has been identified as an orally active, complete mixed-type inhibitor of PTP1B.[1]

Quantitative Data Comparison

Compound NameType of InhibitionIC50 (PTP1B)Ki (PTP1B)Selectivity (TCPTP IC50 or Ki)Reference
This compound Mixed-typeNot Reported35.2 μMNot Reported[1]
Trodusquemine (MSI-1436)Non-competitive~1 μM0.6 μM (full-length)224 μM (IC50)[3][4]
JTT-551Mixed-typeNot Reported0.22 μM9.3 μM (Ki)[5]
DPM-1001Non-competitive0.1 μM (with pre-incubation)Not ReportedNot Reported[6]
PTP1B-IN-2Competitive50 nMNot Reported>15-fold vs TCPTP[7]
CX08005Competitive0.781 μMNot ReportedNot Selective vs TCPTP[8]

Signaling Pathway and Experimental Workflow

To understand the context of PTP1B inhibition, the following diagrams illustrate the PTP1B signaling pathway and a general workflow for evaluating PTP1B inhibitors.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR autophosphorylation pIR->IR dephosphorylates IRS IRS Proteins pIR->IRS phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS pIRS->IRS dephosphorylates PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates pJAK2 Phosphorylated JAK2 (p-JAK2) JAK2->pJAK2 pJAK2->JAK2 dephosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 Phosphorylated STAT3 (p-STAT3) STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B_Inhibitor PTP1B Inhibitor (e.g., this compound) PTP1B_Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

PTP1B_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) PTP1B_Assay PTP1B Inhibition Assay (IC50/Ki determination) Compound_Synthesis->PTP1B_Assay Selectivity_Screening Selectivity Screening (vs. other phosphatases, e.g., TCPTP) PTP1B_Assay->Selectivity_Screening Cell_Based_Assays Cell-Based Assays (e.g., insulin signaling in HepG2 cells) Selectivity_Screening->Cell_Based_Assays Animal_Model Animal Model Selection (e.g., diet-induced obese mice) Cell_Based_Assays->Animal_Model Pharmacokinetics Pharmacokinetics (PK) (oral bioavailability) Animal_Model->Pharmacokinetics Efficacy_Studies Efficacy Studies (glucose tolerance, weight loss) Pharmacokinetics->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

Caption: General workflow for the evaluation of PTP1B inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of PTP1B inhibitors.

PTP1B Enzymatic Assay (IC50/Ki Determination)

This protocol describes a common method to determine the in vitro potency of a PTP1B inhibitor using a colorimetric assay.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the reaction buffer.

  • In a 96-well plate, add the PTP1B enzyme to the reaction buffer.

  • Add the different concentrations of the test inhibitor to the wells containing the enzyme and buffer. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general procedure to assess the in vivo efficacy of a PTP1B inhibitor on metabolic parameters in an animal model of obesity and insulin resistance.

Animal Model:

  • Male C57BL/6J mice are typically used.

  • Mice are fed a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

Experimental Procedure:

  • Compound Administration: The test inhibitor (e.g., this compound) is administered to the HFD-fed mice at a predetermined dose and frequency (e.g., daily oral gavage). A vehicle control group of HFD-fed mice receives the same volume of the vehicle used to dissolve the inhibitor.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Glucose Tolerance Test (GTT): After a period of treatment, a GTT is performed. Mice are fasted overnight and then administered an oral or intraperitoneal glucose load. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Insulin Tolerance Test (ITT): An ITT can also be performed to assess insulin sensitivity. After a short fasting period, mice are injected with insulin, and blood glucose levels are monitored over time.

  • Terminal Procedures: At the end of the study, mice are euthanized, and blood and tissues (e.g., liver, adipose tissue, muscle) are collected.

  • Analysis:

    • Serum analysis: Measurement of insulin, leptin, triglycerides, and cholesterol levels.

    • Tissue analysis: Western blotting to assess the phosphorylation status of key proteins in the insulin and leptin signaling pathways (e.g., IR, Akt, JAK2, STAT3). Histological analysis of tissues like the liver can be performed to assess steatosis.

This comparative guide, while highlighting the current data limitations for this compound, provides a comprehensive framework for researchers to position this inhibitor within the broader landscape of PTP1B-targeted drug discovery. Further experimental validation is necessary to fully elucidate the comparative efficacy and selectivity profile of this compound.

References

A Comparative Guide to Ptp1B-IN-18 and Other PTP1B Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ptp1B-IN-18 against a selection of known competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). This document summarizes key performance data, details experimental methodologies for cited assays, and visualizes relevant biological and experimental pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of potent and selective PTP1B inhibitors is a significant focus of drug discovery efforts. This guide centers on this compound, a recently characterized inhibitor, and contextualizes its performance against established competitive inhibitors of PTP1B.

Performance Data Summary

This compound has been identified as a complete mixed-type inhibitor of PTP1B.[1][2] This distinguishes it from classical competitive inhibitors which bind exclusively to the active site. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site, thereby impacting both the Km and Vmax of the enzymatic reaction.

The following tables present quantitative data for this compound and a selection of known competitive PTP1B inhibitors. It is important to note that the data for this compound is sourced from a specific study by Campos-Almazán et al., while the data for other inhibitors is compiled from various publications. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Kinetic and Potency Data for this compound and its Analogs [1][2]

CompoundInhibition TypeKi (μM)
This compound (Compound 43)Complete Mixed35.2
Compound 44Complete Mixed21.3
Compound 45Complete Mixed14.5
Compound 46Complete Mixed12.6

Data from Campos-Almazán, M. I., et al. (2021). Bioorganic & Medicinal Chemistry.

Table 2: Comparative Potency and Selectivity of Known Competitive PTP1B Inhibitors

InhibitorPTP1B IC50 (μM)TCPTP IC50 (μM)Selectivity (TCPTP/PTP1B)Reference
Ertiprotafib1.6 - 29----INVALID-LINK--
Trodusquemine (MSI-1436)1224224[3]
JTT-551Ki: 0.22Ki: 9.3~42[3]
Compound 10a0.195.94~31--INVALID-LINK--
Compound 4b3.33>100>30--INVALID-LINK--
Compound 241.25~3.753--INVALID-LINK--
Compound 381.2~7.26--INVALID-LINK--
Compound 44 (Deshpande et al.)0.141.29~9.2--INVALID-LINK--

Disclaimer: The data in Table 2 is compiled from multiple sources and for comparative purposes only. Variations in assay conditions may influence the reported values.

Experimental Protocols

PTP1B Enzymatic Assay (for this compound Characterization)

The inhibitory activity of this compound and its analogs was determined by measuring the enzymatic activity of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate. The following protocol is based on the methodology described by Campos-Almazán et al. (2021).[1]

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture was prepared in a 96-well plate containing assay buffer, 2 mM pNPP, and various concentrations of the test inhibitor (or DMSO for control).

  • The reaction was initiated by adding the PTP1B enzyme to the mixture.

  • The plate was incubated at 37°C for 30 minutes.

  • The reaction was stopped by adding 10 µL of 10 M NaOH.

  • The absorbance was measured at 405 nm using a microplate reader.

  • The percentage of inhibition was calculated by comparing the absorbance of the wells with the inhibitor to the control wells.

  • For kinetic analysis (to determine Ki and inhibition type), the assay was performed with varying concentrations of both the substrate (pNPP) and the inhibitor. Data was then fitted to different enzyme inhibition models using graphical analysis (e.g., Lineweaver-Burk plots) and non-linear regression.

Mandatory Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylation IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R pJAK2 p-JAK2 Leptin_R->pJAK2 Phosphorylation JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation PTP1B->pJAK2 Dephosphorylation

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for PTP1B Inhibitor Screening

PTP1B_Inhibitor_Screening_Workflow Start Start: Compound Library Prepare_Reagents Prepare Reagents: - PTP1B Enzyme - pNPP Substrate - Assay Buffer Start->Prepare_Reagents Dispense_Inhibitors Dispense Test Inhibitors & Controls into 96-well Plate Prepare_Reagents->Dispense_Inhibitors Add_Enzyme Add PTP1B Enzyme Dispense_Inhibitors->Add_Enzyme Initiate_Reaction Initiate Reaction with pNPP Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with NaOH) Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Read_Absorbance->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: A typical workflow for screening PTP1B inhibitors using a colorimetric assay.

References

Benchmarking Ptp1B-IN-18: A Comparative Analysis Against the Gold-Standard Inhibitor Trodusquemine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-18, against the well-established, gold-standard allosteric inhibitor, Trodusquemine (MSI-1436). This analysis is based on available biochemical and preclinical data to inform research and development decisions in the pursuit of effective therapeutics for metabolic and oncologic disorders.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those of insulin and leptin. Its role in downregulating these pathways has made it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of potent and selective PTP1B inhibitors is a significant focus of drug discovery. This guide benchmarks this compound, an orally active, mixed-type inhibitor, against Trodusquemine, a extensively studied allosteric inhibitor that has undergone clinical investigation.

At a Glance: this compound vs. Trodusquemine

FeatureThis compoundTrodusquemine (MSI-1436)
Inhibition Constant (Ki) 35.2 μMNot typically reported, IC50 is used
IC50 Value Data not available~1 μM (non-competitive)[1]
Mechanism of Action Mixed-type inhibitorAllosteric, non-competitive inhibitor[1]
Selectivity Data not available>200-fold selective over TCPTP[2]
Oral Bioavailability Orally activePoor oral bioavailability[2]
Clinical Development PreclinicalHas undergone Phase I clinical trials[1][3]

In-Depth Analysis

Biochemical Potency and Mechanism of Action

This compound has been identified as a complete mixed-type inhibitor of PTP1B with a reported Ki of 35.2 μM . A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the enzymatic reaction.

In contrast, Trodusquemine (MSI-1436) is a well-characterized allosteric and non-competitive inhibitor of PTP1B with an IC50 value of approximately 1 μM [1]. Its allosteric binding to a site distinct from the active site induces a conformational change that inhibits enzyme activity. This non-competitive mechanism means its inhibitory effect is not overcome by increasing substrate concentrations.

Selectivity Profile

A critical aspect of PTP1B inhibitor development is selectivity, particularly against other highly homologous protein tyrosine phosphatases like T-cell PTP (TCPTP), as off-target inhibition can lead to undesirable side effects[4].

Trodusquemine has demonstrated a significant selectivity profile, being over 200-fold more selective for PTP1B than for TCPTP [2]. This high selectivity is a key advantage, potentially leading to a better safety profile.

Pharmacokinetics and In Vivo Efficacy

This compound is described as being orally active . However, specific pharmacokinetic parameters and in vivo efficacy studies are not widely reported.

Trodusquemine has been extensively studied in preclinical animal models, where it has been shown to suppress appetite, reduce body weight, and improve insulin and leptin sensitivity[1]. Despite its efficacy in these models, Trodusquemine exhibits poor oral bioavailability , necessitating intravenous administration in clinical settings[2]. This limitation has been a significant hurdle in its development as a chronic therapeutic. Several clinical trials have been conducted for Trodusquemine, primarily focusing on obesity and type 2 diabetes[3]. While some early-phase trials showed good tolerability, further development has faced challenges[1].

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key assays used in the characterization of PTP1B inhibitors.

PTP1B Enzymatic Inhibition Assay (pNPP Substrate)

This assay is a common method to determine the in vitro potency of PTP1B inhibitors.

Principle: The assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which can be detected spectrophotometrically at 405 nm.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Test inhibitor (e.g., this compound or Trodusquemine) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor solution (or solvent control), and the PTP1B enzyme solution.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at the same temperature.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PTP1B Activity Assay

This assay evaluates the ability of an inhibitor to penetrate cells and inhibit PTP1B activity in a more physiologically relevant context.

Principle: The assay typically involves treating cells that overexpress a reporter system linked to PTP1B activity or measuring the phosphorylation status of a known PTP1B substrate within the cell.

Materials:

  • Cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • Antibodies specific for the phosphorylated and total forms of a PTP1B substrate (e.g., insulin receptor, STAT3)

  • Western blotting reagents and equipment

Procedure:

  • Culture the chosen cell line to the desired confluency.

  • Treat the cells with various concentrations of the test inhibitor or a vehicle control for a specified duration.

  • Stimulate the cells with an appropriate agonist (e.g., insulin, leptin) to induce the phosphorylation of the PTP1B substrate.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis using antibodies against the phosphorylated and total forms of the substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which reflects the level of PTP1B inhibition.

In Vivo Efficacy Studies in Animal Models

Animal models are essential for evaluating the therapeutic potential of PTP1B inhibitors.

Principle: These studies assess the effect of the inhibitor on metabolic parameters in relevant animal models of disease, such as diet-induced obese (DIO) mice or genetically diabetic mice (e.g., db/db mice).

Procedure:

  • Acclimate the animals to the housing conditions.

  • Induce the disease model (e.g., by feeding a high-fat diet).

  • Administer the test inhibitor or vehicle control to the animals via the appropriate route (e.g., oral gavage for orally active compounds, intraperitoneal or intravenous injection).

  • Monitor key parameters over the course of the study, such as:

    • Body weight and food intake

    • Fasting blood glucose and insulin levels

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT)

    • Plasma lipid profiles

  • At the end of the study, collect tissues for further analysis (e.g., Western blotting of key signaling proteins, histological examination).

Visualizing the PTP1B Signaling Pathway and Experimental Workflows

To further clarify the context of PTP1B inhibition and the experimental approaches used, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT Activates GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor PTP1B Inhibitor (e.g., this compound, Trodusquemine) Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well Plate (Controls and Inhibitor Dilutions) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation add_substrate Add pNPP Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with NaOH incubation->stop_reaction read_plate Read Absorbance at 405 nm stop_reaction->read_plate analyze_data Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical PTP1B enzymatic inhibition assay.

Caption: Logical comparison of this compound and Trodusquemine.

Conclusion

This comparative guide highlights the key characteristics of this compound and the gold-standard inhibitor, Trodusquemine. While Trodusquemine is a potent and selective allosteric inhibitor with extensive preclinical and early clinical data, its poor oral bioavailability remains a significant drawback. This compound, on the other hand, is presented as an orally active compound, which could offer a major therapeutic advantage. However, the currently available public data on its biochemical potency, selectivity, and in vivo efficacy is limited, making a direct and comprehensive performance comparison challenging. Further studies are required to fully elucidate the therapeutic potential of this compound and to benchmark it definitively against established inhibitors like Trodusquemine. Researchers are encouraged to consider these factors when selecting a PTP1B inhibitor for their specific research needs.

References

A Head-to-Head Comparison of PTP1B Tool Compounds for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate tool compound is critical for investigating the therapeutic potential of targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the development of therapeutics for type 2 diabetes, obesity, and cancer.[1][2] This guide provides an objective comparison of Ptp1B-IN-18 and other widely used PTP1B tool compounds, supported by experimental data to aid in the selection of the most suitable inhibitor for your research needs.

Overview of PTP1B Tool Compounds

A variety of small molecule and peptide-based inhibitors have been developed to target PTP1B. These compounds exhibit different potencies, selectivities, and modes of action. While a comprehensive dataset for this compound is not publicly available beyond its reported Ki of 35.2 μM as a mixed-type inhibitor, this guide will compare it with other well-characterized tool compounds: Trodusquemine (MSI-1436) and JTT-551.

Data Presentation: A Comparative Analysis

The following tables summarize the biochemical potency and selectivity of this compound and other selected PTP1B tool compounds.

Table 1: Biochemical Potency of PTP1B Inhibitors

CompoundTypePTP1B IC50/KiMechanism of Action
This compoundSmall MoleculeKi: 35.2 μMMixed-type
Trodusquemine (MSI-1436)AminosterolIC50: ~1 μMNon-competitive, Allosteric
JTT-551Small MoleculeKi: 0.22 μMMixed-type
ErtiprotafibSmall MoleculeIC50: 1.6 - 29 µMActive Site
Compound 10aSmall MoleculeIC50: 0.19 μMCompetitive
CD00466Small MoleculeIC50: 0.73 μMCompetitive

Table 2: Selectivity Profile of PTP1B Inhibitors

CompoundPTP1B IC50/KiTC-PTP IC50/KiSHP2 IC50Selectivity (TC-PTP/PTP1B)
This compoundKi: 35.2 μMData not availableData not availableData not available
Trodusquemine (MSI-1436)IC50: ~1 μMIC50: 224 μMData not available~224-fold
JTT-551Ki: 0.22 μMKi: 9.3 μMData not available~42-fold
Compound 10aIC50: 0.19 μMIC50: 5.94 μMIC50: 15.86 μM~31-fold
CD00466IC50: 0.73 μMIC50: 22.87 μMData not available~31-fold

Experimental Protocols

Biochemical PTP1B Inhibition Assay (using pNPP)

This protocol describes a common colorimetric method to determine the in vitro potency of PTP1B inhibitors.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Enzyme Solution: Recombinant human PTP1B is diluted in Assay Buffer to the desired concentration (e.g., 0.1 μg/mL).

    • Substrate Solution: p-Nitrophenyl phosphate (pNPP) is dissolved in Assay Buffer to a final concentration of 2 mM.

    • Inhibitor Solutions: Test compounds are serially diluted in DMSO and then further diluted in Assay Buffer to the desired final concentrations.

  • Assay Procedure :

    • Add 20 μL of the PTP1B enzyme solution to each well of a 96-well microplate.

    • Add 10 μL of the inhibitor solution or vehicle (DMSO in Assay Buffer) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 μL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 μL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis :

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol outlines a method to assess the effect of PTP1B inhibitors on the insulin signaling pathway in a cellular context.

  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., HepG2, CHO-IR) in appropriate media until they reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 10 nM) for 10-15 minutes.

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated insulin receptor β (p-IRβ) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against total insulin receptor β (IRβ) as a loading control.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the p-IRβ signal to the total IRβ signal to determine the relative increase in insulin receptor phosphorylation.

Visualizations: Signaling Pathways and Workflows

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates ERK ERK pIRS->ERK activates AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B pERK p-ERK ERK->pERK

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

PTP1B_Inhibitor_Screening_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_plate Assay Plate Preparation (Add Enzyme and Inhibitor) reagent_prep->assay_plate pre_incubation Pre-incubation (15 min at 37°C) assay_plate->pre_incubation reaction_start Reaction Initiation (Add Substrate) pre_incubation->reaction_start incubation Incubation (30 min at 37°C) reaction_start->incubation reaction_stop Reaction Stop (Add NaOH) incubation->reaction_stop readout Absorbance Reading (405 nm) reaction_stop->readout data_analysis Data Analysis (% Inhibition, IC50) readout->data_analysis end End data_analysis->end

Caption: Workflow for a typical biochemical PTP1B inhibitor screening assay.

Conclusion

The selection of an appropriate PTP1B tool compound is crucial for advancing our understanding of its role in various diseases and for the development of novel therapeutics. While this compound is a known inhibitor, the limited availability of comprehensive public data makes direct head-to-head comparisons challenging. In contrast, compounds like Trodusquemine and JTT-551 are well-characterized with established potency and selectivity profiles.

For researchers initiating studies on PTP1B, Trodusquemine offers a well-documented allosteric inhibition mechanism with high selectivity over TC-PTP. JTT-551 provides a potent mixed-type inhibition with good selectivity. The choice of inhibitor should be guided by the specific experimental goals, considering factors such as the desired mechanism of action, required potency, and the importance of selectivity against other phosphatases. Treatment of cells with PTP1B inhibitors has been shown to enhance the phosphorylation of key proteins in the insulin signaling pathway, including the insulin receptor, IRS-1, Akt, and ERK1/2, ultimately leading to increased glucose uptake.[3][4][5] This guide provides a starting point for informed decision-making in the selection of PTP1B tool compounds for preclinical research.

References

A Researcher's Guide to Cellular Target Engagement: Ptp1B-IN-18 and its Alternatives in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, confirming that a potential therapeutic molecule interacts with its intended target within the complex cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify such target engagement. This guide provides a comprehensive comparison of the orally active, mixed-type Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-18, with other notable PTP1B inhibitors. We will delve into the experimental data, detailed protocols for target engagement and enzymatic assays, and visualize key concepts to aid researchers, scientists, and drug development professionals in their endeavors.

This compound: A Profile

This compound is an orally active, complete mixed-type inhibitor of PTP1B with a reported inhibition constant (Ki) of 35.2 μM[1][2]. As a key negative regulator in insulin and leptin signaling pathways, PTP1B is a well-validated target for therapeutic intervention in type 2 diabetes and obesity. Understanding the interaction of inhibitors like this compound with PTP1B in a cellular context is paramount for their development as potential therapeutics.

Comparative Analysis of PTP1B Inhibitors

To provide a broader perspective, the following table summarizes the quantitative data for this compound alongside a selection of other PTP1B inhibitors. This data, including half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), offers a snapshot of their relative potencies and modes of action.

InhibitorTypeIC50 (μM)Ki (μM)Selectivity Notes
This compound Mixed-type-35.2[1][2]Data on selectivity against other phosphatases is not readily available.
Trodusquemine (MSI-1436)Allosteric, Non-competitive1[3]-Exhibits excellent specificity for PTP1B over TCPTP (IC50: 224 μM)[3].
DPM-1001Allosteric0.1-An analog of Trodusquemine with improved potency.
JTT-551Mixed-type-0.22 ± 0.04Shows good selectivity over TCPTP (Ki: 9.3 ± 0.4 μM), CD45, and LAR (>30 μM).
Compound 3 (Thiophene derivative)Active Site & C Site-0.29Exhibits a 40-fold increase in potency and significant selectivity for PTP1B over other PTPs.
Compound 5 (Urea derivative)Active Site & C Site-39 ± 14Displays good selectivity for PTP1B over other PTPs except for TCPTP.
ErtiprotafibNon-competitive--A non-competitive inhibitor that has been in clinical trials[3].
α-TOS (α-tocopheryl succinate)Competitive--Identified as a reversible and competitive inhibitor of PTP1B.
VanadateCompetitive (p-Tyr mimetic)Low μM range-Non-selective and can cause GI distress.

Visualizing PTP1B Signaling and Inhibition

To better understand the context of PTP1B inhibition, the following diagrams illustrate the PTP1B signaling pathway and the general workflow of the Cellular Thermal Shift Assay.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS (pY) IRS (phosphorylated) Insulin Receptor->IRS (pY) PI3K/Akt Pathway PI3K/Akt Pathway IRS (pY)->PI3K/Akt Pathway Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Leptin Leptin Leptin Receptor Leptin Receptor Leptin->Leptin Receptor JAK2 (pY) JAK2 (phosphorylated) Leptin Receptor->JAK2 (pY) STAT3 (pY) STAT3 (phosphorylated) JAK2 (pY)->STAT3 (pY) Gene Transcription Gene Transcription STAT3 (pY)->Gene Transcription PTP1B PTP1B PTP1B->Insulin Receptor dephosphorylates PTP1B->JAK2 (pY) dephosphorylates

PTP1B negatively regulates insulin and leptin signaling pathways.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow cluster_principle Principle of Thermal Stabilization A 1. Cell Treatment (with this compound or vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot, Mass Spec) D->E Unbound Unbound PTP1B (Less Stable) Heat Heat Unbound->Heat Bound PTP1B + this compound (More Stable) Bound->Heat Denatured Denatured & Aggregated Heat->Denatured Soluble Soluble & Intact Heat->Soluble

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.